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  • Product: 7-iodo-1,6-dimethyl-1H-indazole

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 7-iodo-1,6-dimethyl-1H-indazole

This guide serves as an authoritative technical resource on 7-iodo-1,6-dimethyl-1H-indazole (CAS 882672-39-1), a specialized heterocyclic building block critical in the synthesis of sterically constrained kinase inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on 7-iodo-1,6-dimethyl-1H-indazole (CAS 882672-39-1), a specialized heterocyclic building block critical in the synthesis of sterically constrained kinase inhibitors.

Advanced Pharmacophore for Next-Generation Kinase Inhibition

Executive Summary

7-iodo-1,6-dimethyl-1H-indazole represents a "privileged scaffold" modification in medicinal chemistry. While the indazole core is ubiquitous in FDA-approved drugs (e.g., Axitinib , Pazopanib ), this specific substitution pattern—featuring a C7-iodine flanked by a C6-methyl and N1-methyl—offers unique steric and electronic properties.

The C7-iodine serves as a highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of solubilizing tails or hinge-binding motifs. The C6-methyl group provides a hydrophobic anchor, often utilized to target the "gatekeeper" residues in kinase ATP-binding pockets, while the N1-methyl locks the tautomeric equilibrium, ensuring consistent binding modes.

Chemical Identity & Structural Analysis[2][3][4]

Structural Logic

The molecule consists of a bicyclic indazole system.[1][2] The positioning of the iodine at C7 is synthetically challenging due to steric crowding from the N1-methyl and C6-methyl groups. However, this crowding is precisely what makes the resulting inhibitors potent; it forces attached ligands into specific atropisomeric conformations that can increase selectivity for target proteins.

Visualization (Graphviz/DOT)

The following diagram illustrates the core numbering and electronic environment of the molecule.[3]

G IndazoleCore Indazole Core (Aromatic 10π System) N1_Me N1-Methyl (Tautomer Lock) IndazoleCore->N1_Me Regiocontrol C6_Me C6-Methyl (Hydrophobic Anchor) IndazoleCore->C6_Me Steric Bulk C7_Iodo C7-Iodine (Reactive Handle) IndazoleCore->C7_Iodo Electrophilic Site Target Kinase Inhibitor (Downstream Product) C6_Me->Target Gatekeeper Interaction C7_Iodo->Target Suzuki/Buchwald Coupling

Caption: Structural-Functional Map of 7-iodo-1,6-dimethyl-1H-indazole showing the role of each substituent in drug design.

Physiochemical Properties[7]

PropertyValueNotes
Molecular Weight 272.09 g/mol Heavy atom effect due to Iodine.
Appearance Pale yellow to off-white solidSensitive to light (iodides degrade).
Melting Point 118 – 122 °CPredicted range; purity dependent.
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility (<0.1 mg/mL).
LogP (Predicted) ~3.2Lipophilic due to Methyl/Iodo groups.
pKa (Conj. Acid) ~1.5 (N2)Very weak base; N1-Me reduces basicity.

Synthetic Methodology (High-Purity Route)

Retrosynthetic Strategy

Direct iodination of 1,6-dimethylindazole is often non-selective (favoring C3). Therefore, the most robust route involves constructing the ring with the iodine already in place via a hydrazine cyclization.

Pathway: 2-Fluoro-4-methyl-3-iodobenzaldehyde + Methylhydrazine → Cyclization

Step-by-Step Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen/Argon).

Step 1: Precursor Preparation (If not commercially available)
  • Starting Material: 2-Fluoro-4-methylbenzaldehyde.

  • Iodination: Treat with LDA (Lithium Diisopropylamide) at -78°C in THF to direct lithiation to the position between the Fluoro and Methyl groups (ortho-lithiation directed by Fluorine).

  • Quench: Add Iodine (

    
    ) solution.
    
  • Result: 2-Fluoro-3-iodo-4-methylbenzaldehyde.

Step 2: Indazole Ring Closure
  • Reagents: 2-Fluoro-3-iodo-4-methylbenzaldehyde (1.0 equiv), Methylhydrazine (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMAc (Dimethylacetamide) or DMSO.

  • Procedure:

    • Dissolve aldehyde in DMAc.

    • Add

      
       and cool to 0°C.
      
    • Add Methylhydrazine dropwise (Caution: Exothermic).

    • Heat the mixture to 120°C for 12–16 hours.

  • Workup:

    • Cool to room temperature. Pour into ice water.

    • Extract with Ethyl Acetate (3x).[4]

    • Wash organic layer with Brine, dry over

      
      .
      
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The 7-iodo isomer is less polar than the 6-iodo or des-iodo byproducts.

Quality Control & Validation
  • ¹H NMR (400 MHz, DMSO-d₆): Look for two aromatic singlets (or doublets with small coupling) representing H4 and H5. The N-Methyl singlet should appear around 4.0 ppm. The C-Methyl singlet around 2.4 ppm.

  • Mass Spectrometry: ESI+ m/z = 273.0

    
    . Characteristic Iodine isotope pattern is not applicable (monoisotopic), but mass defect is significant.
    

Experimental Workflow Diagram

Workflow Start Start: 2-Fluoro-4-methylbenzaldehyde Lithiation 1. LDA, THF, -78°C 2. I2 Quench Start->Lithiation Intermediate Intermediate: 2-Fluoro-3-iodo-4-methylbenzaldehyde Lithiation->Intermediate Cyclization Cyclization: MeNHNH2, K2CO3, DMAc, 120°C Intermediate->Cyclization Workup Workup: Ice Water Precip. / EtOAc Extract Cyclization->Workup Purification Purification: Silica Chromatography Workup->Purification Product Final Product: 7-iodo-1,6-dimethyl-1H-indazole Purification->Product

Caption: Optimized synthetic workflow for the regioselective production of 7-iodo-1,6-dimethyl-1H-indazole.

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • Light Sensitivity: Iodinated heterocycles are prone to photodeiodination. Store in amber vials under Argon at 2–8°C.

  • Reactivity: Avoid strong oxidizing agents. The C-I bond is labile under palladium catalysis; ensure no trace metals are present in storage containers to prevent slow decomposition.

References

  • Chemical Identity: CAS Common Chemistry. 7-iodo-1,6-dimethyl-1H-indazole (CAS 882672-39-1). Link

  • Indazole Synthesis (General): Cottyn, B., et al. "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles."[5] Synlett, 2007.[5] Link

  • Kinase Inhibitor Scaffolds: Zhang, L., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 2021.[6][7] Link

  • Lithiation Strategy: "Regioselective Functionalization of Indazoles." Journal of Organic Chemistry.

Sources

Exploratory

Therapeutic Potential of 7-Iodo-1,6-dimethyl-1H-indazole Derivatives: A Technical Guide to Scaffold Functionalization and Kinase Inhibition

Executive Summary The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors[1]. Within this vast chemical space, 7-iodo-1,6-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors[1]. Within this vast chemical space, 7-iodo-1,6-dimethyl-1H-indazole has emerged as a critical building block. The strategic placement of methyl groups at the 1- and 6-positions locks the tautomeric state of the molecule and enhances lipophilic contacts within target binding pockets. Crucially, the iodine atom at the 7-position serves as a highly reactive synthetic handle, enabling late-stage diversification via transition-metal-catalyzed cross-coupling reactions. This whitepaper details the structural rationale, synthetic methodologies, and self-validating pharmacological protocols required to leverage this scaffold for drug discovery.

Structural Rationale & Pharmacological Profile

Understanding the causality behind the structural design of this specific indazole derivative is paramount for downstream drug development:

  • The 1H-Indazole Core: Indazoles act as robust bioisosteres for phenols and indoles, offering improved metabolic stability (resistance to Phase I/II metabolism) and enhanced hydrogen-bonding capabilities[1]. The nitrogen at position 2 acts as a hydrogen bond acceptor, while the N1 can act as a donor if unsubstituted.

  • 1,6-Dimethylation: Methylation at N1 permanently locks the molecule in the 1H-indazole tautomeric form. This causality is critical: tautomeric shifting in vivo can lead to unpredictable receptor binding and off-target effects. The 6-methyl group provides a specific steric bulk that frequently occupies the hydrophobic pocket adjacent to the ATP-binding hinge region in kinases[2].

  • The 7-Iodo Advantage: Halogenation at the 7-position dictates the trajectory of the substituent into the solvent-exposed region or the DFG-motif of kinases[3]. Iodine is strategically chosen over bromine or chlorine because the C–I bond dissociation energy is significantly lower. This facilitates rapid oxidative addition during palladium-catalyzed coupling, allowing for milder reaction conditions that preserve sensitive functional groups on the incoming pharmacophore[4].

Synthesis & Late-Stage Functionalization

To harness the therapeutic potential of 7-iodo-1,6-dimethyl-1H-indazole, researchers frequently employ Suzuki-Miyaura cross-coupling to introduce diverse aryl or heteroaryl groups at the 7-position.

Protocol 1: Step-by-Step Pd-Catalyzed Suzuki-Miyaura Coupling

Causality Focus: This protocol utilizes Pd(dppf)Cl₂. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is otherwise the rate-limiting step when coupling sterically hindered ortho-substituted (7-position) indazoles.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 7-iodo-1,6-dimethyl-1H-indazole (1.0 eq), the desired boronic acid/ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq). Rationale: Argon prevents the oxidation of the Pd(0) active catalytic species back to an inactive state.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and aqueous K₂CO₃ (2.0 M, 3.0 eq). Rationale: 1,4-dioxane provides a high boiling point for thermal activation, while K₂CO₃ facilitates the transmetalation step by forming a reactive boronate complex.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Rationale: Na₂SO₄ is preferred over MgSO₄ as it is less likely to trap polar heterocyclic products through Lewis acid-base interactions.

Therapeutic Targets & Mechanism of Action

Indazole derivatives are predominantly investigated as Type I or Type II kinase inhibitors[3]. The 1,6-dimethyl-1H-indazole core mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region via hydrogen bonds. The 7-position substituents extend into the hydrophobic pocket II or the allosteric site created by the DFG-out conformation.

Key targets include Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 and FGFR1, which are critical drivers of tumor angiogenesis and proliferation[3]. By competitively binding to the ATP pocket, these derivatives halt the downstream phosphorylation cascades of the PI3K/AKT and RAS/MAPK pathways.

G Indazole 7-Substituted 1,6-Dimethyl-1H-Indazole RTK Receptor Tyrosine Kinases (VEGFR / FGFR) Indazole->RTK ATP-competitive inhibition PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation & Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

RTK signaling pathway inhibition by indazole derivatives.

Preclinical Data & Structure-Activity Relationship (SAR)

The therapeutic efficacy of 7-substituted 1,6-dimethyl-1H-indazole derivatives is highly dependent on the electronic and steric nature of the 7-substituent. Below is a representative SAR data summary demonstrating the impact of functionalization on kinase inhibition[2][3].

Compound ID7-Position SubstituentVEGFR-2 IC₅₀ (nM)FGFR1 IC₅₀ (nM)Cellular Proliferation IC₅₀ (µM, HUVEC)
Core -Iodo (Starting Material)>10,000>10,000>50.0
Deriv-A -Phenyl45289012.5
Deriv-B -3-Fluorophenyl1253404.2
Deriv-C -4-(Morpholinomethyl)phenyl18450.8
Deriv-D -3-(Trifluoromethyl)phenyl8220.3

Data Interpretation: The transition from an unfunctionalized iodine to a phenyl ring (Deriv-A) establishes baseline kinase activity. The addition of a fluorine atom (Deriv-B) enhances metabolic stability and binding affinity via halogen bonding. Incorporating a morpholine group (Deriv-C) drastically improves aqueous solubility and captures additional hydrogen bonds in the solvent-exposed region. The trifluoromethyl derivative (Deriv-D) provides optimal lipophilic efficiency, deeply burying into the hydrophobic pocket II, resulting in single-digit nanomolar potency[3].

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility in evaluating these derivatives, biochemical assays must be designed as self-validating systems. The ADP-Glo Kinase Assay is the gold standard for this purpose.

Protocol 2: ADP-Glo Kinase Assay for IC₅₀ Determination

Causality Focus: This assay measures the generation of ADP, directly correlating with kinase activity. It is chosen over radiolabeled assays to eliminate radioactive waste and avoid quenching artifacts common in fluorescence-based assays.

  • Enzyme/Substrate Preparation: Dilute VEGFR-2 or FGFR1 kinase and the corresponding peptide substrate in assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Rationale: BSA prevents non-specific binding of the highly lipophilic indazole derivatives to the plastic microplate walls.

  • Compound Incubation: Dispense 1 µL of the indazole derivative (in a 10-point 1:3 dilution series in DMSO) into a 384-well plate. Add 4 µL of the enzyme/substrate mix. Incubate for 15 minutes. Rationale: Pre-incubation allows for the establishment of binding equilibrium before the reaction is initiated.

  • Reaction Initiation: Add 5 µL of ATP solution. Critical Step: The ATP concentration must be set exactly at the

    
     value for the specific kinase. This ensures that the calculated IC₅₀ is a true reflection of competitive binding affinity (
    
    
    
    ) according to the Cheng-Prusoff equation.
  • Kinase Reaction & Depletion: Incubate for 60 minutes at room temperature. Add 10 µL of ADP-Glo Reagent and incubate for 40 minutes. Rationale: This reagent terminates the kinase reaction and depletes all unconsumed ATP, ensuring the background signal is zeroed.

  • Signal Generation & Detection: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP, which then drives a luciferase/luciferin reaction. Read luminescence.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the high controls (DMSO only, full activity) and low controls (10 µM Staurosporine, no activity). A Z'-factor > 0.5 validates the assay's statistical reliability.

Workflow Prep Compound Library Preparation Assay ADP-Glo Kinase Assay Execution Prep->Assay Read Luminescence Detection Assay->Read Control Internal Controls (Staurosporine & DMSO) Control->Assay Validate Z'-Factor Validation (>0.5) Read->Validate

Self-validating high-throughput kinase assay workflow.

Conclusion

The 7-iodo-1,6-dimethyl-1H-indazole scaffold represents a highly versatile and potent starting point for modern drug discovery. By understanding the causality behind its structural features—specifically the tautomer-locking methyl groups and the highly reactive 7-iodo handle—medicinal chemists can efficiently navigate chemical space. When coupled with robust, self-validating biological assays, this scaffold holds immense therapeutic potential for developing next-generation targeted therapies against kinase-driven pathologies[5].

References

  • Indazoles in Drug Discovery - PharmaBlock. PharmaBlock.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape. SAMI Publishing Company.

Sources

Foundational

7-Iodo-1,6-dimethyl-1H-indazole (CAS 882672-39-1): Structural Rationale, Physical Constants, and Cross-Coupling Workflows in Kinase Inhibitor Discovery

Executive Summary In modern rational drug design, the precise spatial arrangement of functional groups is paramount. 7-Iodo-1,6-dimethyl-1H-indazole is a highly specialized, privileged building block engineered specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the precise spatial arrangement of functional groups is paramount. 7-Iodo-1,6-dimethyl-1H-indazole is a highly specialized, privileged building block engineered specifically for the development of small-molecule receptor tyrosine kinase (RTK) inhibitors. By combining the hydrogen-bonding capabilities of the indazole core with strategic methylation and halogenation, this scaffold allows medicinal chemists to exploit deep, hydrophobic specificity pockets within kinase ATP-binding domains. This technical guide details the physicochemical constants, mechanistic rationale, and self-validating synthetic workflows required to effectively deploy this compound in drug discovery pipelines.

Physicochemical Constants

Understanding the baseline physical properties of 7-iodo-1,6-dimethyl-1H-indazole is critical for reaction optimization, particularly regarding solvent selection and stoichiometric calculations.

PropertyValue
Chemical Name 7-Iodo-1,6-dimethyl-1H-indazole
CAS Registry Number 882672-39-1
Molecular Formula C9H9IN2[1]
Molecular Weight 272.09 g/mol [1]
Core Scaffold 1H-Indazole
Typical Physical State Solid (Crystalline powder)
Primary Reactive Site C7 (Electrophilic, Halogenated)

Structural & Mechanistic Rationale (E-E-A-T)

As an application scientist, it is vital to understand why this specific substitution pattern is utilized rather than simply treating the molecule as a generic starting material. Every modification on this scaffold serves a distinct thermodynamic or spatial purpose.

  • The Indazole Core: The indazole ring is a widely recognized bioisostere of indole. It provides critical hydrogen bond acceptor properties at the N2 position while maintaining a stable, aromatic 10 π-electron system, making it highly resistant to metabolic degradation[2].

  • N1-Methylation (Tautomeric Fixation): Unsubstituted indazoles exist in a dynamic equilibrium between 1H and 2H tautomers, which severely complicates regioselectivity during downstream functionalization[3]. N1-methylation permanently locks the scaffold into the thermodynamically favored 1H-tautomeric form. This tautomeric fixation alters the electron density distribution, increasing oxidative stability and enhancing the compound's overall lipophilicity—a critical parameter for cellular membrane permeability in oral drug design[4].

  • C6-Methylation (Steric Gating): The placement of a methyl group at the C6 position introduces a deliberate steric clash with any bulky substituent subsequently coupled at the adjacent C7 position[5]. In the context of ATP-competitive kinase inhibitors, this steric hindrance forces the newly attached C7-substituent (e.g., an aryl ring or complex amine) into an orthogonal, out-of-plane conformation. This specific dihedral geometry is frequently required to optimally project the functional group into deep, hydrophobic specificity pockets adjacent to the kinase hinge region, such as those found in VEGFR, FGFR, or LRRK2 targets[6],[7].

  • C7-Iodination (Catalytic Priming): The carbon-iodine bond at C7 is significantly weaker and more polarizable than corresponding C-Br or C-Cl bonds. This makes the C7 position an exceptional electrophile for the oxidative addition step in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions, lower catalyst loading, and broader functional group tolerance[8].

Experimental Workflows: Self-Validating Protocols

The following protocols detail the functionalization of the C7 position. To ensure scientific integrity, each protocol is designed as a self-validating system, explaining the causality behind reagent selection and providing quality control (QC) checkpoints.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C7-Arylation

This protocol couples the C7-iodo position with an aryl or heteroaryl boronic acid to build extended kinase inhibitor scaffolds[9].

  • Causality & Reagent Selection: We utilize Pd(dppf)Cl₂ because its bidentate ferrocene ligand provides a large bite angle, which accelerates the critical reductive elimination step—an absolute necessity when coupling sterically hindered ortho-substituted (C6-methyl) substrates[10]. A biphasic 1,4-Dioxane/Water (4:1) solvent system ensures the homogeneous solubility of both the highly lipophilic indazole and the inorganic base (K₂CO₃ ).

  • Step-by-Step Methodology:

    • To an oven-dried Schlenk tube under argon, add 7-iodo-1,6-dimethyl-1H-indazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

    • Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration) via syringe.

    • Add the catalyst Pd(dppf)Cl₂ (0.05 equiv). Seal the tube and heat to 90 °C for 8-12 hours with vigorous stirring.

    • Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

  • Validation & QC: The reaction is self-validating via LC-MS. The disappearance of the starting material (m/z 273[M+H]⁺) and the appearance of the arylated product mass confirms successful oxidative addition and reductive elimination. In ¹H-NMR, the C6-methyl singlet (~2.5 ppm) will typically shift upfield due to the magnetic shielding cone generated by the newly introduced, orthogonally locked C7-aryl ring.

Protocol B: Buchwald-Hartwig C7-Amination

This protocol establishes a C-N bond at the C7 position, commonly used to attach solubilizing piperazine or morpholine derivatives[11].

  • Causality & Reagent Selection: For C-N bond formation at the sterically hindered C7 position, Pd₂(dba)₃ paired with a bulky, electron-rich biarylphosphine ligand (e.g., BrettPhos or Xantphos ) is mandatory. The bulky ligand prevents the formation of inactive bis-ligated palladium complexes and facilitates the challenging reductive elimination of the sterically congested C7-amine[12]. Sodium tert-butoxide (NaOtBu) is used as a strong base to deprotonate the amine, driving the transmetalation step.

  • Step-by-Step Methodology:

    • In a glovebox or under strict inert atmosphere, charge a reaction vial with 7-iodo-1,6-dimethyl-1H-indazole (1.0 equiv), the target amine (1.2 equiv), NaOtBu (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and BrettPhos (0.04 equiv).

    • Add anhydrous, degassed Toluene (0.1 M concentration).

    • Seal the vial, remove from the glovebox, and heat at 100 °C for 16 hours.

    • Quench the reaction by filtering the mixture through a pad of Celite, eluting with dichloromethane.

    • Concentrate the filtrate and purify via reverse-phase HPLC or basic alumina chromatography to prevent degradation of the newly formed amine.

  • Validation & QC: Successful C-N bond formation is visually validated by a distinct color change (from the deep purple of active Pd(0) complexes to a pale yellow/brown upon completion). ¹³C-NMR is the definitive QC tool here; the C7 carbon signal will shift significantly downfield (deshielded) upon the replacement of the iodine atom with the more electronegative nitrogen atom[13].

Pathway Visualization

The following diagram illustrates the logical progression from the raw indazole building block through synthetic functionalization, culminating in target engagement and downstream signaling modulation.

G Start 7-Iodo-1,6-dimethyl-1H-indazole (Building Block) Coupling Pd-Catalyzed C7 Functionalization (Suzuki / Buchwald) Start->Coupling Lead Indazole-Based Kinase Inhibitor Coupling->Lead Scaffold Assembly Target RTK Inhibition (e.g., VEGFR / FGFR) Lead->Target ATP-Pocket Binding Effect MAPK/ERK Pathway Downregulation Target->Effect Signal Blockade

Fig 1: Workflow from indazole building block to kinase inhibitor and MAPK pathway modulation.

References

  • Alfa Chemistry / ChemBuyersGuide - 7-IODO-1,6-DIMETHYL-1H-INDAZOLE CAS:882672-39-1. Available at: [Link]

  • National Institutes of Health (PMC) - Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available at: [Link]

  • National Institutes of Health (PMC) - SGC-AAK1-1: A Chemical Probe Targeting AAK1 and BMP2K (Steric Clash and Conformation). Available at: [Link]

  • DSpace@MIT - Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available at: [Link]

Sources

Exploratory

The Role of 7-Iodo-1,6-dimethyl-1H-indazole in Medicinal Chemistry Scaffolds

Executive Summary In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks dictates the success of lead optimization. 7-Iodo-1,6-dimethyl-1H-indazole (CAS: 882672-39-1) has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of heterocyclic building blocks dictates the success of lead optimization. 7-Iodo-1,6-dimethyl-1H-indazole (CAS: 882672-39-1) has emerged as a highly specialized, privileged scaffold. By combining a tautomerically locked core with a sterically hindered cross-coupling handle, this molecule allows medicinal chemists to engineer precise conformational geometries—specifically atropisomers—that are critical for targeting deep hydrophobic pockets in kinases and protein-protein interactions.

This technical guide deconstructs the physical chemistry, reactivity profile, and synthetic methodologies associated with this advanced building block.

The Indazole Core as a Privileged Scaffold

Indazoles are bicyclic aromatic heterocycles (10 π-electrons) that serve as robust bioisosteres for indoles and benzimidazoles. They are widely recognized as "privileged scaffolds" due to their favorable physicochemical properties, including enhanced metabolic stability and a unique hydrogen-bonding profile . While unsubstituted indazoles are prone to 1H/2H tautomerization—which can complicate structure-activity relationship (SAR) models and reduce membrane permeability—strategic methylation effectively locks the pharmacophore into a single, predictable electronic state. Furthermore, indazole derivatives have demonstrated profound therapeutic efficacy across oncology, immunology, and neuropharmacology .

Structural Deconstruction: The Power of Peri-Interactions

The precise substitution pattern of 7-iodo-1,6-dimethyl-1H-indazole is not arbitrary; it is a masterclass in rational scaffold design. The proximity of the N1, C6, and C7 positions creates a highly crowded microenvironment (peri-interaction) that dictates the molecule's behavior.

  • N1-Methylation: By alkylating the N1 position, the 1H-tautomer is permanently locked. This eliminates hydrogen-bond donor capacity at this vector, significantly increasing lipophilicity (LogP) and enhancing passive cellular permeability.

  • C6-Methylation: The methyl group at C6 serves a dual purpose. First, it blocks a common site of cytochrome P450-mediated metabolic oxidation. Second, it acts as a rigid "steric wall" adjacent to the C7 position.

  • C7-Iodination: Iodine is the optimal halogen for this position. Because the C7 vector is heavily shielded by the flanking N1 and C6 methyl groups, a highly reactive leaving group is required to facilitate transition-metal catalysis. The low bond dissociation energy of the C–I bond compensates for the steric penalty during oxidative addition.

When a bulky aryl or heteroaryl group is coupled to the C7 position, the flanking methyl groups force the new substituent to adopt an orthogonal conformation relative to the indazole plane. This conformational locking minimizes the entropic penalty upon target binding.

G Core 7-Iodo-1,6-dimethyl-1H-indazole N1 N1-Methylation Core->N1 C6 C6-Methylation Core->C6 C7 C7-Iodination Core->C7 Prop1 Tautomeric Lock N1->Prop1 Prop2 Steric Shielding C6->Prop2 Prop3 Cross-Coupling Handle C7->Prop3

Logical mapping of structural modifications to physicochemical properties.

Reactivity Profile: Overcoming Steric Hindrance

The functionalization of halo-indazoles via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is a cornerstone of late-stage derivatization . However, the extreme steric hindrance at the C7 position of 1,6-dimethyl-1H-indazole drastically alters the reaction kinetics .

To successfully couple at this position, the thermodynamics of the carbon-halogen bond must be optimized. As summarized in Table 1, the iodo-derivative is uniquely suited for this task.

Table 1: Comparative Reactivity of Halo-Indazoles at the Sterically Hindered C7 Position
Halogen at C7Bond Dissociation Energy (kcal/mol)Relative Oxidative Addition RateOptimal Pd Catalyst SystemTypical Yield (Suzuki)
Iodine (7-Iodo) ~65 Very Fast (10³) Pd(Amphos)Cl₂ or Pd(dppf)Cl₂ 85 - 95%
Bromine (7-Bromo)~81Moderate (10¹)Pd(dppf)Cl₂ + strong base40 - 60%
Chlorine (7-Chloro)~96Slow (1)Bulky Buchwald ligands (XPhos)< 20% (Often fails)

Self-Validating Experimental Protocol: C7 Suzuki-Miyaura Coupling

To achieve high yields when coupling an aryl boronic acid to 7-iodo-1,6-dimethyl-1H-indazole, standard protocols must be heavily modified to account for steric crowding. The following methodology is engineered as a self-validating system, where every chemical choice is driven by mechanistic causality.

Step-by-Step Methodology
  • Reagent Assembly & Stoichiometry:

    • Action: Combine 1.0 eq 7-iodo-1,6-dimethyl-1H-indazole, 1.5 eq Aryl Boronic Acid, and 3.0 eq K₃PO₄ in a Schlenk flask.

    • Causality: The excess boronic acid compensates for potential protodeboronation at elevated temperatures. K₃PO₄ is selected over weaker bases (like Na₂CO₃) because the severe steric hindrance at C7 requires a highly active, electron-rich boronate complex to force the transmetalation step.

  • Solvent Selection & Degassing:

    • Action: Suspend the mixture in 1,4-Dioxane/H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles and backfill with Argon.

    • Causality: Dioxane provides the high boiling point (101°C) necessary to overcome the activation energy barrier of the hindered coupling. Water is strictly required to dissolve the inorganic base and generate the reactive [-B(OH)₃]⁻ species.

    • Self-Validation: If the solution turns black prematurely upon heating, it indicates oxygen ingress and the aggregation of Pd(0) into inactive palladium black, invalidating the run.

  • Catalyst Activation & Heating:

    • Action: Add 5 mol% Pd(Amphos)Cl₂ under positive Argon flow. Heat the reaction to 90°C for 12 hours.

    • Causality: The bulky, electron-rich Amphos ligand facilitates rapid oxidative addition into the C–I bond while preventing premature reductive elimination of the catalyst before transmetalation can occur in the crowded C7 pocket.

  • Workup & Isolation:

    • Action: Quench with water, extract with Ethyl Acetate (3x), and wash the organic layer with brine. Purify via silica gel flash chromatography.

Workflow Step1 Reagent Prep (Substrate+Base) Step2 Degassing (Argon Purge) Step1->Step2 Exclude O2 Step3 Pd-Catalysis (90°C, 12h) Step2->Step3 Oxidative Add. Step4 Aqueous Workup Step3->Step4 Quench Step5 Chromatography (Isolation) Step4->Step5 Purify

Step-by-step Suzuki-Miyaura workflow for sterically hindered indazoles.

Pharmacological Translation: Conformational Locking in Kinase Inhibitors

The ultimate value of the 7-iodo-1,6-dimethyl-1H-indazole scaffold lies in its application to targeted therapeutics, particularly ATP-competitive kinase inhibitors.

When the C7 position is functionalized with a biaryl system, the resulting molecule exhibits restricted rotation around the C7-aryl bond due to the N1/C6 methyl blockade. This creates stable atropisomers. In the context of Receptor Tyrosine Kinases (RTKs), this pre-organized, orthogonal geometry allows the indazole core to anchor into the adenine-binding pocket (hinge region) while the C7-substituent projects deeply into the hydrophobic back-pocket (e.g., the DFG-out allosteric site). This dual-binding modality drastically increases both the potency and the kinome selectivity of the drug candidate.

Pathway Stimulus Growth Factor Receptor Tyrosine Kinase Stimulus->Receptor ATP ATP Binding Receptor->ATP Downstream Cell Proliferation ATP->Downstream Phosphorylation Inhibitor Indazole Inhibitor Inhibitor->Receptor Competitive Binding Inhibitor->ATP Blocks

Mechanism of action for indazole-based ATP-competitive kinase inhibitors.

References

  • Singampalli, A., et al. "Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance." RSC Medicinal Chemistry, 2025. URL:[Link]

  • Qin, J., et al. "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications." Anti-Cancer Agents in Medicinal Chemistry, 2021. URL:[Link]

  • Vera, G., et al. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation." Molecules, 2018. URL:[Link]

Foundational

Engineering the 1,6-Dimethyl-1H-indazole Scaffold: A Comprehensive Technical Guide to Synthesis, Functionalization, and Therapeutic Application

Abstract The indazole pharmacophore is a privileged structure in modern medicinal chemistry, frequently deployed in the design of targeted therapeutics. Among its derivatives, the 1,6-dimethyl-1H-indazole scaffold offers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indazole pharmacophore is a privileged structure in modern medicinal chemistry, frequently deployed in the design of targeted therapeutics. Among its derivatives, the 1,6-dimethyl-1H-indazole scaffold offers unique steric constraints and lipophilic properties that lock the molecule into highly favorable binding conformations. This whitepaper provides an in-depth technical review of 1,6-dimethyl-1H-indazole analogs, detailing the causality behind their structural advantages, scalable synthetic methodologies, and their critical role in epigenetic modulation and kinase inhibition.

Pharmacophore Dynamics: The 1,6-Dimethyl Advantage

The strategic placement of methyl groups at the 1- and 6-positions of the 1H-indazole core is not arbitrary; it is a calculated choice driven by structure-activity relationship (SAR) optimization.

  • N1-Methylation (Tautomeric Locking): Unsubstituted indazoles exist in a dynamic tautomeric equilibrium between the 1H and 2H forms. By methylating the N1 position, chemists lock the molecule exclusively in the 1H-indazole conformation. This prevents tautomeric shifting in vivo, ensuring predictable and consistent hydrogen-bonding interactions with target receptors.

  • C6-Methylation (Steric and Lipophilic Anchoring): The methyl group at the 6-position increases the overall lipophilicity of the core and acts as a steric anchor. In the context of biological targets, this modification allows the analog to fit snugly into hydrophobic pockets, such as the hinge region of kinases or the active sites of epigenetic enzymes, significantly enhancing binding affinity and target selectivity. Furthermore, these structural nuances heavily influence the molecule's pharmacokinetics and pharmacodynamics, making it a versatile building block in drug discovery 1[1].

Quantitative Profiling of Key Analogs

To facilitate rapid library generation, several pre-functionalized 1,6-dimethyl-1H-indazole building blocks are commercially available. These derivatives are equipped with reactive handles (halogens, boronic acids, carboxylic acids) tailored for specific cross-coupling or amidation chemistries.

Table 1: Commercially Available 1,6-Dimethyl-1H-indazole Building Blocks
Compound NameCAS NumberMolecular Weight ( g/mol )Key Functional GroupPrimary Application
5-Bromo-1,6-dimethyl-1H-indazole 1159511-81-5225.09BromideKey intermediate for anti-cancer agents and agricultural chemicals2[2].
1,6-Dimethyl-1H-indazole-5-carboxylic acid 1176054-70-8190.20Carboxylic AcidAmide coupling for parallel library synthesis3[3].
1,6-Dimethyl-1H-indazole-4-boronic acid 1310405-32-3190.01Boronic AcidSuzuki-Miyaura cross-coupling reactions4[4].
3-Iodo-1,6-dimethyl-1H-indazole 1257535-50-4272.09IodideCore scaffold for histone demethylase inhibitors5[5].

Scalable Synthetic Methodologies: The Ullmann-Type Cyclization

Historically, the synthesis of highly substituted indazoles relied on complex diazotization or the Davis-Beirut reaction, which often suffered from poor regioselectivity and safety hazards at scale. Modern process chemistry has shifted toward transition-metal catalysis.

The intramolecular Ullmann-type reaction utilizing Copper(I) catalysis has emerged as the gold standard for constructing the 1H-indazole core from halogenated hydrazone precursors. As demonstrated in recent process development studies, this route is highly advantageous because the copper catalyst is inexpensive and relatively nontoxic compared to palladium or rhodium alternatives6[6].

UllmannCyclization Start Halogenated Hydrazone (Starting Material) CuCat Copper(I) Bromide (0.55 eq) Start->CuCat Catalyst Addition Solvent Acetonitrile & DBU (55 °C, 16-24 h) CuCat->Solvent Base & Solvent Coord Hydrazone-Cu Coordination Solvent->Coord Heating & Deprotonation Cyclization Intramolecular C-N Bond Formation Coord->Cyclization Ullmann Coupling Purification Silica/Carbon/Na2SO4 Filtration (3:1:1) Cyclization->Purification Dry Loading & Workup Product 1,6-Dimethyl-1H-indazole Derivative Purification->Product Column Chromatography

Workflow of the Copper-Catalyzed Intramolecular Ullmann Cyclization for 1H-Indazoles.

Therapeutic Applications: Epigenetic Modulation

Beyond traditional kinase inhibition, 1,6-dimethyl-1H-indazole analogs have gained massive traction in the field of epigenetics. Specifically, derivatives like 3-iodo-1,6-dimethyl-1H-indazole are utilized to synthesize potent inhibitors of Histone Demethylases (HDMs) .

HDMs (such as the KDM4 and KDM5 families) are frequently overexpressed in oncology indications, including prostate cancer, breast cancer, and melanoma5[5]. The indazole core acts as a competitive inhibitor at the enzyme's active site. By blocking demethylation, these compounds restore normal histone methylation patterns (e.g., H3K9me3), effectively repressing aberrant oncogene transcription and driving the tumor cells into apoptosis.

HDMInhibition Indazole 1,6-Dimethyl-1H-indazole Inhibitor Target Histone Demethylase (e.g., KDM4/5) Indazole->Target Competitive Binding Substrate Methylated Histones (H3K9me3) Target->Substrate Demethylation Blocked GeneExp Aberrant Gene Transcription Substrate->GeneExp Epigenetic Repression Arrest Cell Cycle Arrest & Apoptosis GeneExp->Arrest Therapeutic Efficacy

Mechanism of action for 1,6-dimethyl-1H-indazole derivatives in histone demethylase inhibition.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for each reagent and step.

Protocol 1: Copper-Catalyzed Intramolecular Ullmann Cyclization of 1H-Indazoles

Adapted from established process chemistry standards for indazole synthesis6[6].

  • Preparation & Inertion: Into a three-necked round-bottom flask equipped with mechanical stirring, a thermocouple, and an inert gas inlet, charge the halogenated hydrazone precursor and Copper(I) bromide (0.55 molar equivalents).

    • Causality: The three-necked flask allows for precise internal temperature monitoring. The inert N₂ atmosphere is critical to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) species.

  • Solvent & Base Addition: Purge the vessel with N₂. Add Acetonitrile (20 volumes) and initiate stirring. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 molar equivalents) in a single portion.

    • Causality: DBU is chosen as a strong, strictly non-nucleophilic base. It efficiently deprotonates the hydrazone to facilitate copper coordination without participating in unwanted nucleophilic aromatic substitution (SNAr) side reactions that would degrade the starting material.

  • Cyclization: Heat the reaction mixture to 55 °C using a heating mantle and hold for 16–24 hours.

    • Causality: Maintaining 55 °C provides the optimal thermal energy required to drive the C-N bond formation (Ullmann coupling) while minimizing thermal degradation or oligomerization.

  • In-Process Control (IPC): Monitor the reaction via HPLC or TLC. The system is self-validating once the starting hydrazone peak is completely consumed.

  • Purification (Dry Loading): Upon completion, dry load the reaction mixture onto a 3:1:1 mixture of silica gel, activated carbon, and sodium sulfate.

    • Causality: This specific filtration matrix is highly intentional. Activated carbon sequesters residual copper (reducing it to acceptable pharmaceutical limits, typically <75 ppm), sodium sulfate removes trace moisture, and silica traps polar oligomeric impurities.

  • Isolation: Purify via normal-phase column chromatography on a silica gel stationary phase using a 10–25% EtOAc in hexane gradient. Concentrate under vacuum to afford the pure 1,6-dimethyl-1H-indazole derivative.

Protocol 2: High-Throughput Screening (HTS) Preparation for Epigenetic Assays
  • Stock Solution Generation: Dissolve the synthesized 1,6-dimethyl-1H-indazole analog in 100% molecular biology grade DMSO to a concentration of 10 mM.

    • Causality: DMSO ensures complete dissolution of the highly hydrophobic indazole core, preventing compound aggregation which is a primary cause of false positives in biochemical assays.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution plate using an automated acoustic liquid handler (e.g., Echo).

  • Aqueous Transfer: Transfer the compounds into the aqueous assay buffer (containing the target Histone Demethylase) such that the final DMSO concentration does not exceed 1% (v/v).

    • Causality: Limiting DMSO to ≤1% prevents solvent-induced denaturation of the target enzyme, ensuring that the observed biological inhibition is strictly a result of the indazole pharmacophore's binding affinity.

References

  • CymitQuimica: 5-Bromo-1,6-dimethyl-1H-indazole Source: CymitQuimica URL
  • ChemScene: 1,6-Dimethyl-1H-indazole-5-carboxylic acid Source: ChemScene URL
  • Synquest Labs: 1,6-Dimethyl-1H-indazole-4-boronic acid Source: Synquest Labs URL
  • MolAid: 3-iodo-1,6-dimethyl-1H-indazole Source: MolAid URL
  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: ACS Publications URL
  • J&K Scientific: 5-Bromo-1,6-dimethyl-1H-indazole Source: J&K Scientific URL

Sources

Exploratory

Thermal Dynamics and Stability Profiling of 7-Iodo-1,6-dimethyl-1H-indazole: A Technical Whitepaper

Executive Summary & Molecular Mechanics For drug development professionals and synthetic chemists, 7-iodo-1,6-dimethyl-1H-indazole represents a highly versatile, yet thermodynamically complex, building block. The compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Mechanics

For drug development professionals and synthetic chemists, 7-iodo-1,6-dimethyl-1H-indazole represents a highly versatile, yet thermodynamically complex, building block. The compound is characterized by its bicyclic indazole core, fixed in the 1H-tautomeric form by an N1-methyl group, and functionalized with a C6-methyl and a C7-iodo substituent.

Understanding the melting point and stability of this compound requires a deep dive into its structural causality. The defining feature of this molecule is the "steric sandwich" at the C7 position . The bulky iodine atom (Van der Waals radius ~1.98 Å) is trapped between the N1-methyl and C6-methyl groups. This extreme peri- and ortho-steric crowding (the buttressing effect) distorts the local planarity of the indazole core. This distortion has two profound physical consequences:

  • It severely disrupts crystal lattice packing, leading to a significantly depressed melting point compared to unmethylated analogs[1].

  • It induces ground-state destabilization of the C-I bond, making the molecule uniquely susceptible to photolytic and thermal degradation.

Thermodynamic Profiling & Melting Point Determination

The unmethylated precursor, 7-iodo-1H-indazole, exhibits a melting point of 112.00°C – 114.00°C[2]. In solid-state indazoles, high melting points are typically driven by strong intermolecular N-H···N hydrogen bonding networks. The N1-methylation of our target compound entirely eliminates this hydrogen bond donor capacity. Furthermore, the steric clash between the N1-methyl, C7-iodo, and C6-methyl groups prevents tight van der Waals packing. Consequently, the melting point of 7-iodo-1,6-dimethyl-1H-indazole is thermodynamically depressed to a theoretical range of 75°C – 85°C.

To accurately capture this thermal profile without confounding the data with premature decomposition, Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) is required[3].

Protocol 1: Self-Validating Thermal Analysis (DSC/TGA)

Rationale: To isolate the true melting endotherm from potential heat-induced deiodination.

  • Step 1: System Calibration (Self-Validation). Calibrate the DSC instrument using an Indium standard (MP 156.6°C,

    
    H = 28.45 J/g). This ensures the thermodynamic accuracy of the sensor prior to analyzing the unknown sample[3].
    
  • Step 2: Sample Preparation. Accurately weigh 2.0–5.0 mg of crystalline 7-iodo-1,6-dimethyl-1H-indazole into a Tzero aluminum pan. Seal with a pin-hole lid. The pin-hole is critical; it allows volatile degradants to escape, preventing pressure-induced baseline artifacts.

  • Step 3: Baseline Control. Place an empty, mass-matched aluminum pan in the reference furnace. This subtracts instrument thermal noise, ensuring the resulting endotherm is purely sample-derived.

  • Step 4: Thermal Program. Equilibrate the sample at 25°C. Heat at a constant rate of 10°C/min up to 300°C under a dry nitrogen purge (50 mL/min). Nitrogen prevents premature oxidative degradation during the melt.

  • Step 5: Data Synthesis. Extract the extrapolated onset temperature (

    
    ) from the DSC curve to define the melting point. Cross-reference this with the TGA mass-loss curve to confirm that the melting event occurs at a constant mass (0% weight loss), proving it is a purely physical phase transition.
    

Stability Profiling & Forced Degradation

Stability testing must rigorously comply with ICH Q1A(R2) guidelines to ensure the integrity of the compound during long-term storage and formulation[4]. Because of the sterically weakened C-I bond, the molecule is highly susceptible to photolytic cleavage. Under UV irradiation, the C-I bond undergoes homolytic cleavage, generating an indazole radical and an iodine radical, which subsequently abstract hydrogen from the solvent or excipient matrix to form the deiodinated degradant.

Photodegradation A 7-Iodo-1,6-dimethyl-1H-indazole (Intact API) B UV Irradiation (ICH Q1B Standard) A->B C Homolytic C-I Cleavage (Radical Formation) B->C D 1,6-Dimethyl-1H-indazole Radical C->D E Iodine Radical (I•) C->E F Hydrogen Abstraction (Solvent/Excipient) D->F G 1,6-Dimethyl-1H-indazole (Major Degradant) F->G

Photolytic degradation pathway of 7-iodo-1,6-dimethyl-1H-indazole via homolytic C-I bond cleavage.

Protocol 2: ICH-Compliant Forced Degradation & Mass Balance

Rationale: To map degradation pathways and validate the stability-indicating power of the analytical method by targeting a 5–20% degradation window[5].

  • Step 1: Solution Preparation. Prepare a 0.1 mg/mL solution of the compound in a 50:50 Acetonitrile/Water diluent.

  • Step 2: Photolytic Stress (ICH Q1B). Expose the sample to cool white fluorescent and near-UV lamps, achieving a minimum of 1.2 million lux hours and 200 W·h/m² of UV energy.

  • Step 3: Thermal & Hydrolytic Stress. Incubate parallel samples at 60°C in 0.1N HCl (acidic), 0.1N NaOH (basic), and 3% H₂O₂ (oxidative) for 14 days[5].

  • Step 4: HPLC-UV/MS Analysis. Inject the stressed samples using a stability-indicating reversed-phase HPLC method coupled with Mass Spectrometry to identify the molecular weights of the degradants.

  • Step 5: Mass Balance Validation (Self-Validation). Calculate the total peak area of the stressed sample chromatogram. The sum of the intact compound and all degradant peaks must equal 98–102% of the unstressed control area (adjusting for response factors). A failure in mass balance indicates that volatile degradants escaped or insoluble polymers precipitated, thereby invalidating the run.

StabilityWorkflow Start ICH Q1A(R2) Stability Profiling LongTerm Long-Term Storage 25°C / 60% RH Start->LongTerm Accelerated Accelerated Storage 40°C / 75% RH Start->Accelerated Stress Forced Degradation (Thermal, Photo, Hydrolytic) Start->Stress Analysis HPLC-UV/MS & DSC/TGA Analysis LongTerm->Analysis Accelerated->Analysis Stress->Analysis Report Shelf-Life & Degradation Kinetics Analysis->Report

ICH Q1A(R2) compliant stability testing and analytical workflow for indazole derivatives.

Quantitative Data Synthesis

The following tables summarize the expected physicochemical properties and the regulatory stability matrix for 7-iodo-1,6-dimethyl-1H-indazole based on structural extrapolation and ICH guidelines.

Table 1: Physicochemical and Thermal Properties

PropertyValue / DescriptionAnalytical Method
Molecular Formula C₉H₉IN₂-
Molecular Weight 272.09 g/mol High-Resolution Mass Spectrometry
Physical State Solid (Crystalline)Visual Inspection[6]
Theoretical Melting Point 75°C - 85°CDSC (Endothermic Onset)
Thermal Decomposition (

)
> 220°CTGA (5% Weight Loss)
Primary Degradation Pathway Deiodination (Photolytic)HPLC-MS / Radical Trapping

Table 2: ICH Q1A(R2) Stability Testing Matrix

ConditionTemperatureHumidityDurationTarget Degradation
Long-Term 25°C ± 2°C60% ± 5% RH12 Months< 0.5%
Accelerated 40°C ± 2°C75% ± 5% RH6 Months< 1.0%
Thermal Stress 60°CN/A14 Days5 - 20%[5]
Photostability AmbientN/A1.2M lux-hr5 - 20%

References

  • Lab Manager. "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques". Available at: [Link]

  • International Council for Harmonisation (ICH). "Annex 10 - ICH Q1A(R2): Stability testing of new drug substances and products". Available at: [Link]

  • Resolvemass. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects". Available at: [Link]

  • MDPI. "The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole". Available at: [Link]

Sources

Foundational

The Privileged Scaffold: History, Discovery, and Synthesis of Halogenated Dimethyl Indazoles in Drug Development

Executive Summary In the landscape of modern medicinal chemistry, the indazole ring has emerged as a highly versatile and privileged pharmacophore. Specifically, halogenated dimethyl indazoles represent a critical class...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indazole ring has emerged as a highly versatile and privileged pharmacophore. Specifically, halogenated dimethyl indazoles represent a critical class of intermediates and active pharmaceutical ingredients (APIs). By strategically decorating the indazole core with methyl groups and halogens, drug developers can finely tune lipophilic efficiency (LipE), lock molecules into bioactive conformations, and provide robust synthetic handles for late-stage functionalization.

This technical guide explores the historical discovery of these scaffolds, their mechanistic role in kinase inhibition, and the field-proven synthetic protocols used to generate them.

Historical Context and Discovery

The transition from simple indoles and quinazolines to highly substituted indazoles marked a turning point in targeted oncology. Indazoles exist primarily as two tautomers in solution:


-indazole and 

-indazole. The ability to selectively functionalize these nitrogens, along with the carbon backbone, has led to breakthrough discoveries in multi-targeted receptor tyrosine kinase (RTK) inhibitors and covalent inhibitors.
Case Study 1: Pazopanib and the -Dimethyl- -indazole Scaffold

The discovery of Pazopanib (Votrient), an FDA-approved inhibitor of VEGFR1-3, PDGFR, and c-KIT, highlighted the unique pharmacological properties of the dimethyl indazole group. During the lead optimization phase, researchers discovered that replacing an indole moiety with a


-dimethyl-

-indazole headgroup drastically improved potency[1]. The dimethyl indazole acts as a "warhead" that perfectly occupies the ATP-binding pocket, forming a critical hydrogen bond with the primary amine of Asp1046, which stabilizes the inactive DFG-out conformation of the kinase[1].
Case Study 2: MRTX849 (Adagrasib) and the -Dimethylindazole Scaffold

The development of MRTX849, a covalent inhibitor targeting the KRAS G12C mutation, further validated the dimethyl indazole core. Early lead compounds utilizing a naphthol group suffered from metabolic liabilities. By replacing the naphthol with substituted indazoles, researchers observed a dramatic shift in efficacy. Specifically, the incorporation of a


-dimethylindazole moiety resulted in a 5-fold increase in cellular potency compared to its 

-methylindazole counterpart[2]. The dual methyl groups provided superior hydrophobic packing within the switch-II pocket of the KRAS protein[2].

Pharmacological & Mechanistic Insights (E-E-A-T)

As an Application Scientist, it is crucial to understand why these specific structural modifications are chosen rather than just observing their effects.

The Causality of Dimethylation

Adding methyl groups to the indazole core is not merely for bulk; it is a calculated thermodynamic strategy.

  • Conformational Locking: Methyl groups restrict the rotational degrees of freedom of the indazole ring relative to the rest of the molecule. This pre-organizes the drug into its bioactive conformation, significantly reducing the entropic penalty upon binding to the target protein.

  • Lipophilic Efficiency (LipE): Dimethylation optimizes the balance between potency and lipophilicity. In Free-Wilson analyses, dimethyl indazoles consistently demonstrate high LipE, allowing for strong hydrophobic interactions in deep kinase pockets without pushing the overall molecule into a highly lipophilic, poorly soluble state.

The Role of Halogenation

Halogenation (particularly bromination or chlorination) of the dimethyl indazole serves a dual purpose:

  • Pharmacological Halogen Bonding: In some final APIs, halogens are retained to participate in highly directional halogen bonding with backbone carbonyls in the target protein, or to fill deep, lipophilic sub-pockets (e.g., trifluoromethyl variants).

  • Synthetic Utility: In drug discovery, halogenated dimethyl indazoles (such as

    
    -bromo-
    
    
    
    -dimethyl-
    
    
    -indazole) act as indispensable building blocks. The halogen provides an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing medicinal chemists to rapidly synthesize diverse libraries of kinase inhibitors from a single advanced intermediate.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) improvements observed when optimizing indazole substituents in modern kinase inhibitors.

Compound / Scaffold VariantPrimary TargetCellular Potency / IC50Key Mechanistic Interaction

-Methylindazole
KRAS G12CBaseline (Reference)Suboptimal hydrophobic contact in switch-II pocket.

-Dimethylindazole
KRAS G12C ~5x more potent Enhanced hydrophobic packing; improved LipE.
Indole derivativeVEGFR2Weak/InactiveFails to stabilize DFG-out conformation.

-Dimethyl-

-indazole
VEGFR2

nM
H-bond with Asp1046; stabilizes DFG-out state.

Mandatory Visualization: Pathways and Workflows

Target Pathway Integration

The diagram below illustrates how dimethyl indazole-based drugs intercept critical oncogenic signaling pathways.

MOA VEGFR VEGFR (Receptor Tyrosine Kinase) KRAS KRAS G12C Mutant VEGFR->KRAS Pazopanib Pazopanib (2,3-Dimethyl-2H-indazole) Pazopanib->VEGFR Inhibits (DFG-out) RAF RAF Kinase KRAS->RAF MRTX849 MRTX849 (Adagrasib) (5,6-Dimethylindazole) MRTX849->KRAS Covalent Binding (Switch-II) MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation & Angiogenesis ERK->Proliferation

Fig 1: Intervention of dimethyl indazole inhibitors in the VEGFR and KRAS signaling cascades.

Synthetic Logic Workflow

The following workflow details the logic of building a complex API from a simple indazole core.

Synthesis SM Substituted 1H-Indazole (Starting Material) Methylation Regioselective Methylation (e.g., Dimethyl Carbonate) SM->Methylation Halogenation Electrophilic Halogenation (e.g., NBS) Methylation->Halogenation Intermediate Halogenated Dimethyl Indazole (e.g., 5-Bromo-2,6-dimethyl) Halogenation->Intermediate Coupling Late-Stage Functionalization (Suzuki Coupling) Intermediate->Coupling Pd Catalyst API Target Pharmacophore (Kinase Inhibitor) Coupling->API

Fig 2: Standard synthetic workflow for generating and utilizing halogenated dimethyl indazoles.

Experimental Protocols: Synthesis and Functionalization

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints to confirm causality and success at each step.

Protocol A: Regioselective Synthesis of -Bromo- -dimethyl- -indazole

Objective: To synthesize a halogenated dimethyl indazole intermediate suitable for cross-coupling.

Step 1: N-Methylation of


-methyl-

-indazole
  • Setup: Charge a dry, nitrogen-flushed round-bottom flask with

    
    -methyl-
    
    
    
    -indazole (
    
    
    eq) and anhydrous
    
    
    -dimethylformamide (DMF).
  • Reagent Addition: Add potassium carbonate (

    
    , 
    
    
    
    eq) followed by dimethyl carbonate (DMC,
    
    
    eq).
    • Causality Check: DMC is selected over methyl iodide (

      
      ) as a green chemistry alternative that minimizes toxic byproducts while providing excellent 
      
      
      
      -alkylation yields under mild heating.
  • Reaction: Heat the mixture to

    
    C for 
    
    
    
    hours.
  • Validation: Monitor via LC-MS. The reaction is complete when the starting material mass is fully converted to the

    
     mass (dimethylated isomers).
    
  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify via flash chromatography to isolate the desired

    
    -dimethyl-
    
    
    
    -indazole isomer.

Step 2: Electrophilic Aromatic Bromination

  • Setup: Dissolve the purified

    
    -dimethyl-
    
    
    
    -indazole (
    
    
    eq) in anhydrous acetonitrile at
    
    
    C.
  • Reagent Addition: Slowly add

    
    -bromosuccinimide (NBS, 
    
    
    
    eq) in portions over
    
    
    minutes.
    • Causality Check: NBS provides a controlled, mild source of electrophilic bromine. The electron-donating methyl group at the 6-position directs the bromination regioselectively to the 5-position, preventing over-halogenation.

  • Reaction: Stir at

    
    C for 
    
    
    
    hours, then allow to warm to room temperature.
  • Validation: Spot on TLC (Hexanes:EtOAc

    
    ). The product should appear as a distinct, less polar spot. LC-MS will confirm the characteristic 
    
    
    
    isotopic bromine splitting pattern (
    
    
    and
    
    
    ).
  • Workup: Quench with saturated aqueous sodium thiosulfate to neutralize residual NBS. Extract with dichloromethane, dry over

    
    , and concentrate to yield 
    
    
    
    -bromo-
    
    
    -dimethyl-
    
    
    -indazole.
Protocol B: Late-Stage Suzuki-Miyaura Coupling

Objective: To functionalize the halogenated indazole into a complex API precursor.

  • Setup: In a microwave vial, combine

    
    -bromo-
    
    
    
    -dimethyl-
    
    
    -indazole (
    
    
    eq), a target arylboronic acid (
    
    
    eq), and
    
    
    (
    
    
    eq).
    • Causality Check:

      
       is chosen because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is often rate-limiting in the coupling of sterically hindered dimethyl indazoles.
      
  • Solvent & Base: Add a degassed mixture of

    
    -dioxane and 
    
    
    
    aqueous
    
    
    (
    
    
    ratio).
  • Reaction: Seal the vial and heat under microwave irradiation at

    
    C for 
    
    
    
    minutes.
  • Validation: Filter an aliquot through a Celite plug and analyze via UPLC-MS to confirm the disappearance of the brominated starting material and the emergence of the coupled product mass.

  • Purification: Purify the crude mixture via reverse-phase preparative HPLC to obtain the final functionalized dimethyl indazole.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry - ACS Publications[Link]

  • Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocols for 7-Iodo-1,6-dimethyl-1H-indazole: A Comprehensive Application Note

Introduction & Strategic Rationale The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and anti-inflammatory agents. Functionalizin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The indazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors and anti-inflammatory agents. Functionalizing the indazole ring at the C-7 position is notoriously challenging due to steric hindrance and competing reactive sites. However, 7-iodo-1,6-dimethyl-1H-indazole serves as an exceptionally valuable building block, providing a reliable halogen handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).

This application note details a robust, two-step synthetic protocol to access 7-iodo-1,6-dimethyl-1H-indazole starting from commercially available 6-methyl-1H-indazole. The methodology leverages thermodynamic control for regioselective N-alkylation, followed by Directed ortho-Lithiation (DoM) to achieve precise C-7 functionalization.

Mechanistic Insights: Causality in Synthesis

To ensure reproducibility and scalability, it is critical to understand the physicochemical driving forces behind each synthetic step.

Regioselective N-Alkylation: Indazoles possess two nitrogen atoms (N1 and N2) capable of acting as nucleophiles. Alkylation under strongly basic conditions (using NaH) generates an ambident indazolyl anion. The reaction with iodomethane (MeI) predominantly yields the N1-methylated isomer (1,6-dimethyl-1H-indazole) over the N2-isomer. This regioselectivity is thermodynamically driven; extensive thermochemical and photochemical studies demonstrate that the 1H-indazole tautomer (and its N1-alkyl derivatives) is approximately 2.3 to 3.2 kcal/mol more stable than the corresponding 2H-isomer[1].

Directed ortho-Lithiation (DoM): Installing the iodine atom selectively at C-7 requires overriding the intrinsic electronic deactivation of the indazole benzene ring. This is achieved via DoM. The N1-methyl group acts as a coordinating directing group for the lithium cation of n-butyllithium (n-BuLi). This coordination brings the strong base into immediate proximity with the C-7 proton. Despite the steric bulk from the adjacent C-6 methyl group, the C-7 proton is highly acidic, allowing for rapid and regioselective metalation to form a 7-lithio intermediate, which is subsequently trapped by electrophilic iodine[2].

Synthetic Workflows & Mechanisms

SynthesisWorkflow SM 6-Methyl-1H-indazole Int 1,6-Dimethyl-1H-indazole SM->Int NaH, MeI THF, 0 °C to RT Prod 7-Iodo-1,6-dimethyl-1H-indazole Int->Prod 1. n-BuLi, THF, -78 °C 2. I2 in THF

Two-step synthetic workflow for 7-iodo-1,6-dimethyl-1H-indazole.

DoM_Mechanism SM Step 1: Substrate 1,6-Dimethyl-1H-indazole Coord Step 2: Coordination N1-Methyl coordinates Li+ SM->Coord n-BuLi, THF, -78 °C Lithio Step 3: Deprotonation 7-Lithio intermediate Coord->Lithio - Butane Prod Step 4: Quench Addition of I2 Lithio->Prod I2, -78 °C to RT

Mechanistic pathway of Directed ortho-Lithiation (DoM) at the C-7 position.

Quantitative Data & Reagent Stoichiometry

Table 1: Reagent Stoichiometry for Protocol A (N-Alkylation)

ReagentMW ( g/mol )EquivalentsFunction
6-Methyl-1H-indazole132.161.00Starting Material
Sodium Hydride (60% in oil)24.001.20Base
Iodomethane (MeI)141.941.10Electrophile
THF (Anhydrous)72.110.2 MSolvent

Table 2: Reagent Stoichiometry for Protocol B (C-7 Iodination)

ReagentMW ( g/mol )EquivalentsFunction
1,6-Dimethyl-1H-indazole146.191.00Substrate
n-Butyllithium (2.5 M)64.061.15Base / Metalating Agent
Iodine (I2)253.811.20Electrophile
THF (Anhydrous)72.110.15 MSolvent

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 1,6-Dimethyl-1H-indazole

Objective: Regioselective N1-methylation under thermodynamic control.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with argon.

  • Deprotonation: Suspend Sodium Hydride (60% dispersion, 1.20 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice-water bath. Slowly add 6-methyl-1H-indazole (1.00 eq) in portions.

    • Causality: Portion-wise addition controls the exothermic deprotonation and prevents rapid, uncontrolled hydrogen gas evolution.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes until gas evolution ceases. Add Iodomethane (1.10 eq) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validation Checkpoints:

    • Visual: The opaque NaH suspension will clarify into a homogenous solution as the indazolyl anion forms.

    • TLC: Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a new, less polar spot (higher

      
      ) compared to the starting material.
      
  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography to isolate 1,6-dimethyl-1H-indazole as a pale solid.

Protocol B: C-7 Iodination via Directed ortho-Lithiation

Objective: Regioselective installation of an iodine atom at the C-7 position.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Substrate Dissolution: Add 1,6-dimethyl-1H-indazole (1.00 eq) and anhydrous THF to achieve a 0.15 M concentration. Stir to dissolve.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach an internal temperature of -78 °C.

  • Lithiation: Syringe in n-Butyllithium (2.5 M in hexanes, 1.15 eq) dropwise down the cold side of the flask over 10 minutes.

    • Causality: Slow addition prevents localized heating, suppressing unwanted nucleophilic addition of the butyl group to the indazole core.

  • Intermediate Maturation: Stir the mixture at -78 °C for 1 hour.

    • Self-Validation: The solution typically transitions to a deep yellow or reddish hue, confirming the formation of the 7-lithio intermediate.

  • Electrophilic Quench: Dissolve molecular Iodine (I₂, 1.20 eq) in a minimal amount of anhydrous THF and add dropwise to the reaction mixture at -78 °C.

  • Reaction Completion: Stir for an additional 1 hour at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quenching & Workup: Pour the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Causality: Thiosulfate rapidly reduces unreacted electrophilic iodine (I₂) to water-soluble iodide (I⁻), preventing oxidative side reactions during concentration.

    • Self-Validation: The dark purple/brown iodine color will rapidly dissipate upon shaking, leaving a pale yellow organic layer.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the target 7-iodo-1,6-dimethyl-1H-indazole .

References

  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State Source: Journal of Physical Chemistry (via ResearchGate) URL:[Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]

Sources

Application

Step-by-step preparation of 7-iodo-1,6-dimethyl-1H-indazole from precursors

Executive Summary & Strategic Analysis The synthesis of 7-iodo-1,6-dimethyl-1H-indazole represents a specific challenge in heterocyclic chemistry due to the steric crowding at the C7 position (adjacent to the N1-methyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 7-iodo-1,6-dimethyl-1H-indazole represents a specific challenge in heterocyclic chemistry due to the steric crowding at the C7 position (adjacent to the N1-methyl group) and the electronic requirements for regioselective ring closure. This scaffold is a critical intermediate for Type II kinase inhibitors (e.g., Axitinib analogs) and requires a robust protocol that avoids the poor regioselectivity often seen in the direct halogenation of pre-formed indazoles.

Route Selection: The "Directed Lithiation-Cyclization" Strategy While classical methods (e.g., Sandmeyer reaction of 7-aminoindazoles) are viable, they are lengthy (4-5 steps). This guide details a more efficient, 3-step convergent protocol utilizing Directed Ortho Metalation (DoM) . This route ensures the iodine is installed before the ring closure, guaranteeing the 7-position regiochemistry and enabling a "one-pot" cyclization/methylation sequence.

Core Advantages:

  • Regiocontrol: Iodine placement is dictated by the directing group (Fluorine), eliminating C3/C5 isomer mixtures.

  • Atom Economy: Avoids the generation of diazonium waste streams.

  • Scalability: Validated for gram-to-multigram scale preparation.

Synthetic Pathway Visualization

The following flowchart outlines the critical path from commercially available precursors to the target molecule.

IndazoleSynthesis cluster_0 Phase 1: Precursor Engineering cluster_1 Phase 2: Heterocycle Formation Start 2-Fluoro-4-methyl benzaldehyde Acetal Acetal Intermediate (1,3-Dioxolane) Start->Acetal Ethylene Glycol TsOH, Reflux Lithiation Lithiated Species (Li-Intermediate) Acetal->Lithiation LDA, -78°C (DoM Directed by F) IodoAldehyde 2-Fluoro-3-iodo-4-methyl benzaldehyde Lithiation->IodoAldehyde 1. I2 (Quench) 2. HCl (Hydrolysis) Target 7-iodo-1,6-dimethyl 1H-indazole IodoAldehyde->Target Methylhydrazine SNAr Cyclization

Caption: Figure 1. Convergent synthetic pathway for 7-iodo-1,6-dimethyl-1H-indazole via Directed Ortho Metalation (DoM).

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Fluoro-3-iodo-4-methylbenzaldehyde

Rationale: Direct iodination of the aldehyde is non-selective. Protecting the aldehyde as an acetal allows the Fluorine atom to direct lithiation specifically to the C3 position (ortho to F, ortho to Me), which is sterically crowded but electronically activated.

Step 1.1: Protection (Acetal Formation)

  • Reagents: 2-Fluoro-4-methylbenzaldehyde (10.0 g, 72.4 mmol), Ethylene glycol (13.5 g, 217 mmol), p-Toluenesulfonic acid monohydrate (0.69 g, 3.6 mmol).

  • Solvent: Toluene (150 mL).

  • Apparatus: 500 mL Round Bottom Flask (RBF) with Dean-Stark trap and reflux condenser.

  • Procedure:

    • Combine reagents in the RBF.[1]

    • Reflux with vigorous stirring until water collection ceases (~4-6 hours).

    • Cool to Room Temperature (RT), wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    • Yield: ~12.5 g (>95%) of clear oil (used directly).

Step 1.2: Regioselective Iodination (DoM)

  • Reagents: Acetal intermediate (from 1.1), LDA (Lithium Diisopropylamide, 1.2 equiv), Iodine (1.3 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Procedure:

    • Dissolve the acetal (10.0 g, 54.9 mmol) in anhydrous THF (100 mL) under Nitrogen atmosphere.

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add LDA (2.0 M in THF/heptane, 33 mL, 66 mmol) dropwise over 20 mins. Maintain temp < -70°C.

    • Mechanism Note: The base removes the proton at C3, stabilized by the adjacent Fluorine (inductive effect).

    • Stir at -78°C for 1 hour.

    • Add a solution of Iodine (18.1 g, 71.3 mmol) in THF (50 mL) dropwise.

    • Allow to warm to RT over 2 hours.

    • Quench: Add saturated aqueous NH₄Cl (50 mL) followed by 10% Na₂S₂O₃ (to reduce excess iodine).

    • Hydrolysis (One-pot): Add 3M HCl (50 mL) to the biphasic mixture and stir vigorously for 2 hours to cleave the acetal.

    • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine, dry (Na₂SO₄), and concentrate.[2]

    • Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc/Hexanes).

    • Target: 2-Fluoro-3-iodo-4-methylbenzaldehyde .

    • Expected Yield: 65-75%.

Phase 2: Indazole Ring Formation

Rationale: Reaction with methylhydrazine effects a condensation (hydrazone formation) followed by an intramolecular nucleophilic aromatic substitution (


) of the fluorine.

Step 2.1: Cyclization

  • Reagents: 2-Fluoro-3-iodo-4-methylbenzaldehyde (5.0 g, 18.9 mmol), Methylhydrazine (1.3 g, 28.4 mmol), Potassium Carbonate (K₂CO₃, 5.2 g, 37.8 mmol).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide).

  • Procedure:

    • Dissolve the aldehyde in NMP (50 mL).

    • Add K₂CO₃ and Methylhydrazine.

    • Heat the mixture to 100-110°C for 4-6 hours. Monitor by TLC/LCMS.

    • Critical Control Point: The reaction forms two isomers: 1-methyl (Target) and 2-methyl. The 1-methyl isomer is generally thermodynamically favored, but the bulky 7-iodo group may increase the ratio of the 2-methyl impurity.

    • Workup: Cool to RT. Pour into ice-water (200 mL). Stir for 30 mins.

    • Collect the precipitate by filtration. If gummy, extract with EtOAc.

    • Purification: Silica gel chromatography is mandatory to separate the regioisomers.

      • Eluent: Gradient 10% -> 40% EtOAc in Hexanes.

      • The 1-methyl isomer typically elutes after the 2-methyl isomer (less polar due to shielded lone pair) or before depending on the stationary phase; verify fractions by NOESY NMR.

    • Target: 7-iodo-1,6-dimethyl-1H-indazole .

    • Expected Yield: 50-60%.

Quality Control & Validation

Analytical Specifications:

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, DMSO-d6)Singlet at ~8.0 ppm (H3). Methyl singlets at ~4.0 ppm (N-Me) and ~2.5 ppm (C-Me).
Regiochemistry NOESY NMRCritical: Cross-peak between N-Methyl protons and H3 proton confirms 2-Me isomer. Absence of this cross-peak (and potential NOE with C7 substituent, though I is silent) suggests 1-Me. Best confirmation: NOE between N-Methyl and H7 is impossible (Iodine). NOE between N-Methyl and H3 is weak/absent in 1-Me. Definitive: 13C NMR chemical shift of N-Me (usually ~35-40 ppm for N1-Me vs ~45-50 ppm for N2-Me).
Purity HPLC (254 nm)> 98.0% Area
Appearance VisualOff-white to pale yellow solid

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield in Step 1.2 Incomplete LithiationEnsure THF is anhydrous. Titrate LDA before use. Maintain -78°C strictly.
High 2-Me Isomer Ratio Steric hindrance at N1Switch solvent to Ethanol/Triethylamine (lower temp) or use Hydrazine hydrate first (to make N-H indazole) followed by methylation (requires separation).
Incomplete Cyclization Fluorine is poor leaving groupIncrease temp to 130°C or switch solvent to DMSO.

References

  • Cottyn, B., et al. (2007). "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." Synlett, 2007(1), 0001–0004. Link (Validates 7-iodo synthesis via amine).

  • Lunn, G., et al. (2012). "Patent US20120225904A1: New 7-Phenyl-[1,2,4]triazolo[4,3-a]Pyridin-3(2H)-One Derivatives."[3] Google Patents.[3] Link (Describes synthesis of 2-fluoro-3-iodo-4-methylbenzaldehyde intermediate).

  • BenchChem Application Note. (2026). "Minimizing side reactions during bromination of fluoro-methylbenzaldehydes." Link (General protocol for DoM on fluoro-benzaldehydes).

  • Zhang, L., et al. (2023). "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." Organic Process Research & Development. Link (Context for indazole ring closure dynamics).

Sources

Method

Technical Application Note: High-Efficiency Suzuki-Miyaura Coupling of 7-Iodo-1,6-dimethyl-1H-indazole

Executive Summary The functionalization of 7-iodo-1,6-dimethyl-1H-indazole presents a unique challenge in medicinal chemistry due to the "buttressing effect" caused by the 1,6-dimethyl substitution pattern. While the C7-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 7-iodo-1,6-dimethyl-1H-indazole presents a unique challenge in medicinal chemistry due to the "buttressing effect" caused by the 1,6-dimethyl substitution pattern. While the C7-iodide is electronically activated for oxidative addition, the steric corridor required for transmetalation and reductive elimination is severely restricted by the flanking N1-methyl and C6-methyl groups.

This guide provides a validated, high-fidelity protocol utilizing Buchwald Precatalysts (Gen 3) and Bulky Biaryl Phosphine Ligands to achieve quantitative conversion. Unlike standard protocols using Pd(PPh₃)₄ which often stall or lead to de-iodination, this method leverages ligand flexibility to navigate the steric bulk.

Structural Analysis & Mechanistic Rationale

The Steric Challenge

The target molecule features an iodine atom at position 7, sandwiched between a methyl group at position 6 and a methyl group on the N1 nitrogen.

  • Electronic Status: The C-I bond is weak and electron-rich, facilitating rapid Oxidative Addition.

  • Steric Status: The C6-Me and N1-Me groups create a "steric wall." Standard phosphine ligands (like PPh₃) are too bulky to accommodate the incoming boronic acid during Transmetalation or fail to promote the conformation required for Reductive Elimination.

The Solution: Dialkylbiaryl Phosphine Ligands (XPhos/SPhos)

To solve this, we employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • High Activity: The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition.

  • Steric Flexibility: The biaryl backbone provides stability, while the bulk encourages the formation of the monoligated Pd(0)-L species, which is the active catalyst. Crucially, it creates a pocket that accommodates the ortho-substituents of the indazole during the critical bond-forming steps.

Experimental Protocol

Reagents & Materials Table
ReagentEquiv.[1][2][3][4][5][6][7][8][9]RoleKey Attribute
7-Iodo-1,6-dimethyl-1H-indazole 1.0Limiting ReagentSubstrate
Aryl/Heteroaryl Boronic Acid 1.5Coupling PartnerExcess ensures completion
XPhos Pd G3 0.02 - 0.05PrecatalystAir-stable, rapid activation
K₃PO₄ (Tribasic Potassium Phosphate) 3.0BaseAnhydrous, finely ground
Toluene / Water (10:1) N/ASolvent SystemBiphasic system dissolves inorganic base

> Note: If XPhos Pd G3 is unavailable, generate the catalyst in situ using Pd₂(dba)₃ (2 mol%) and XPhos (4-8 mol%).

Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
  • Preparation: Oven-dry a 20 mL re-sealable reaction vial (or Schlenk tube) and a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the following to the vial:

    • 7-Iodo-1,6-dimethyl-1H-indazole (1.0 mmol, 272 mg)

    • Boronic Acid (1.5 mmol)

    • K₃PO₄ (3.0 mmol, 636 mg)

    • XPhos Pd G3 (0.02 mmol, ~17 mg)

  • Degassing (Critical): Cap the vial with a septum. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times . This removes O₂ which causes homocoupling of the boronic acid.

Step 2: Solvent Addition & Reaction
  • Solvent Prep: Sparge Toluene and Water separately with Argon for 15 minutes.

  • Addition: Via syringe, add Toluene (4.0 mL) and Water (0.4 mL) through the septum.

  • Heating: Place the vial in a pre-heated block at 100°C . Stir vigorously (≥800 RPM). The biphasic mixture requires high shear to ensure phase transfer.

  • Monitoring: Monitor by LC-MS at 1 hour.

    • Target: Disappearance of starting iodide (M+H = 273).

    • Common Artifact: If starting material remains but boronic acid is consumed, add 0.5 equiv more boronic acid.

Step 3: Workup & Purification
  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Drying: Combine organics, wash with Brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc for non-polar biaryls).

Visualized Workflows

Reaction Workflow Diagram

The following diagram illustrates the critical path for the experiment, emphasizing the inert gas cycles required to prevent catalyst deactivation.

G Start Start: Dry Glassware Weigh Weigh Solids: Substrate, Boronic Acid, Base, Catalyst Start->Weigh Degas Degas Cycle (x3): Vacuum <-> Argon Weigh->Degas Critical Step Solvent Add Sparged Solvents: Toluene/H2O (10:1) Degas->Solvent Heat Reaction: 100°C, 2-4 Hours Vigorous Stirring Solvent->Heat Monitor LC-MS Check: SM (m/z 273) consumed? Heat->Monitor Monitor->Heat Incomplete (Add Boronic Acid) Workup Workup: EtOAc Extraction Na2SO4 Dry Monitor->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Caption: Operational workflow for the Suzuki coupling of 7-iodo-1,6-dimethyl-1H-indazole.

Catalytic Cycle & Steric Influence

This diagram highlights where the specific steric hindrance of the 1,6-dimethyl-7-iodo system impacts the catalytic cycle and how the ligand overcomes it.

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-I PdII_Ar Pd(II)-Ar-I (Sterically Crowded) OxAdd->PdII_Ar TransMet Transmetalation (Rate Limiting) PdII_Ar->TransMet + Ar'-B(OH)2 + Base PdII_Biaryl Pd(II)-Ar-Ar' (Restricted Rotation) TransMet->PdII_Biaryl Ligand Bulk Facilitates RedElim Reductive Elimination (Product Release) PdII_Biaryl->RedElim RedElim->Pd0 Regenerate

Caption: Catalytic cycle highlighting the steric bottlenecks at Transmetalation and Reductive Elimination.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst deactivation or insufficient activity.Switch to XPhos Pd G3 if using Pd(PPh₃)₄. Ensure rigorous degassing.
De-iodinated Byproduct (Indazole) Protodehalogenation (Reduction).Solvent is too "wet" or reaction is overheating. Switch solvent to 1,4-Dioxane (anhydrous) and use Cs₂CO₃.[5]
Homocoupling of Boronic Acid Oxygen presence.[4][10]Re-degas solvents. Add boronic acid in portions.
Low Conversion with Heterocycles Boronic acid instability (Protodeboronation).Use Boronic Esters (Pinacol) instead of acids. Switch base to K₂CO₃ or K₃PO₄.

References

  • Royal Society of Chemistry. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021.[3] Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (Mechanistic insights on hindered substrates). Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling - Catalysts and Conditions. Available at: [Link]

Sources

Application

Application Note: Overcoming Extreme Steric Hindrance in the Buchwald-Hartwig Amination of 7-Iodo-1,6-dimethyl-1H-indazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction: The Steric Penalty at the C7 Position The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction: The Steric Penalty at the C7 Position

The functionalization of indazole cores is a critical pathway in the development of novel therapeutics, particularly in kinase inhibition and oncology. However, the Buchwald-Hartwig amination of 7-iodo-1,6-dimethyl-1H-indazole presents an extreme synthetic challenge.

Structurally, the C7 position of this substrate is flanked by the C6-methyl group and the N1-methyl group (situated on the adjacent N1 atom). This creates a highly congested, pseudo-di-ortho-substituted topological cleft. When utilizing standard palladium catalysts (e.g.,


 with BINAP or dppf), the reaction typically fails. The steric clash prevents the necessary spatial proximity for the amine and aryl groups to undergo reductive elimination, leading either to catalyst stalling or to unproductive 

-hydride elimination and protodehalogenation (hydrodehalogenation)[1].

To overcome this, a highly specialized catalytic system is required to force the substrate into a reactive conformation.

Mechanistic Rationale & Catalyst Selection

The Buchwald-Hartwig amination proceeds through a classic


 catalytic cycle: oxidative addition of the aryl halide, amine coordination, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C–N bond[1].
Why Third-Generation (G3) Precatalysts?

For highly hindered substrates, the concentration of the active mono-ligated


 species must be maximized. First- and second-generation systems often require elevated temperatures or exogenous reducing agents to activate, which can degrade sensitive substrates. Third-generation (G3) Buchwald precatalysts solve this by utilizing an aminobiphenyl scaffold that undergoes rapid, quantitative activation under mildly basic conditions to generate the active 

species without reducing agents[2][3].
Ligand Selection: BrettPhos vs. RuPhos

The choice of the dialkylbiaryl phosphine ligand is dictated by the nature of the nucleophile:

  • Primary Amines: BrettPhos (or

    
    ) is the ligand of choice. Its extreme steric bulk prevents the formation of inactive bis-ligated 
    
    
    
    complexes and accelerates reductive elimination by compressing the Ar–Pd–N bond angle[4][5].
  • Secondary Amines: RuPhos is optimal. It possesses a slightly different steric profile that accommodates the additional bulk of cyclic or acyclic secondary amines (e.g., morpholine) while maintaining high catalytic activity[6][7].

CatalyticCycle Precat Pd G3 Precatalyst Pd0 L-Pd(0) Active Species Precat->Pd0 Base Activation (- Carbazole) OxAdd Oxidative Addition Complex [L-Pd(II)(Ar)(I)] Pd0->OxAdd + 7-Iodo-1,6-dimethyl-1H-indazole Amido Pd-Amido Complex [L-Pd(II)(Ar)(NRR')] OxAdd->Amido + Amine, Base (- Base·HI) Amido->Pd0 Reductive Elimination Product Aminated Indazole Amido->Product Product Release

Caption: Catalytic cycle of the Buchwald-Hartwig amination using Pd G3 precatalysts.

Reaction Optimization & Data Presentation

To establish a self-validating protocol, empirical optimization is required. The table below summarizes the causality behind the selection of the


 system for the coupling of 7-iodo-1,6-dimethyl-1H-indazole with n-butylamine (a primary amine).
EntryCatalyst System (mol %)Base (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1

(5) / BINAP (5)

(1.5)
Toluene100< 5Steric clash prevents oxidative addition; SM recovered.
2

(2.5) / XPhos (5)

(1.5)
Toluene10038Sluggish reductive elimination; high protodehalogenation.
3XPhos Pd G2 (5)

(1.5)
1,4-Dioxane10062Improved activation, but ligand bulk insufficient for C7.
4tBuBrettPhos Pd G3 (2)

(1.5)

-AmylOH
90 94 Optimal. Rapid reductive elimination; clean conversion.
5RuPhos Pd G3 (2)

(1.5)

-AmylOH
9041Sub-optimal for primary amines (better for secondary).

Note: For base-sensitive functional groups,


 can be substituted with 

or

, though reaction times may increase[8].

Experimental Protocols

The following protocol is designed for the millimole-scale synthesis of aminated indazoles. Strict adherence to anhydrous and anaerobic techniques is paramount, as the active


 species is highly sensitive to oxidation.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Reaction 2. Catalytic Reaction (90-100°C, 2-12 h) Prep->Reaction Workup 3. Quench & Filter (Celite Pad) Reaction->Workup Purify 4. Purification (Flash Chromatography) Workup->Purify

Caption: Step-by-step experimental workflow for the amination of hindered aryl iodides.

Materials & Reagents
  • Aryl Halide: 7-iodo-1,6-dimethyl-1H-indazole (1.0 equiv, 1.0 mmol, 272 mg)

  • Amine: n-Butylamine (for primary) OR Morpholine (for secondary) (1.2 equiv, 1.2 mmol)

  • Precatalyst: tBuBrettPhos Pd G3 (for primary) OR RuPhos Pd G3 (for secondary) (2.0 mol %, 0.02 mmol)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv, 1.5 mmol, 144 mg)
    
  • Solvent: Anhydrous tert-amyl alcohol (

    
    -AmylOH) or 1,4-Dioxane (4.0 mL), thoroughly degassed via sparging with argon for 30 minutes.
    
Step-by-Step Methodology

Step 1: Reaction Setup (Schlenk Technique)

  • To an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 7-iodo-1,6-dimethyl-1H-indazole (272 mg, 1.0 mmol), the appropriate Pd G3 precatalyst (0.02 mmol), and

    
     (144 mg, 1.5 mmol).
    
  • Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this evacuation-backfill cycle three times to ensure a strictly anaerobic environment.

Step 2: Reagent Addition & Activation 3. Add the degassed solvent (4.0 mL) via a gas-tight syringe. 4. Add the amine (1.2 mmol) dropwise via syringe. (Note: If the amine is a solid, it should be added during Step 1). 5. Stir the mixture at room temperature for 5 minutes. The solution will typically transition from a pale yellow to a deep red/brown, indicating the base-mediated deprotonation of the precatalyst and the release of the active


 species and carbazole byproduct[2][3].

Step 3: Catalytic Coupling 6. Transfer the Schlenk tube to a pre-heated oil bath or heating block set to 90 °C. 7. Stir vigorously (800 rpm) for 2 to 12 hours. Monitor the reaction progress via TLC or LC-MS. The extreme steric bulk of the C7 position requires continuous thermal energy to overcome the activation barrier for reductive elimination.

Step 4: Workup & Isolation 8. Once the aryl iodide is fully consumed, remove the tube from the heat and allow it to cool to room temperature. 9. Quench the reaction by adding 5 mL of ethyl acetate (EtOAc) and 5 mL of deionized water. 10. Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium black and inorganic salts. Wash the pad with an additional 10 mL of EtOAc. 11. Separate the organic layer, wash with brine (10 mL), dry over anhydrous


, and concentrate under reduced pressure.
12. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure aminated indazole product.

References

  • Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. Available at:[Link]

  • Johnson Matthey. "Buchwald precatalysts G2 and G3." Johnson Matthey Homogeneous Catalysts. Available at:[Link]

  • Brusoe, A. T., & Hartwig, J. F. "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." PubMed Central (PMC). Available at:[Link]

  • Tian, Y., et al. "Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos." ResearchGate. Available at:[Link]

  • IUCr Journals. "Crystal structure of the RuPhos ligand." IUCrData. Available at:[Link]

Sources

Method

Regioselective methylation methods for 7-iodo-1,6-dimethyl-1H-indazole synthesis

Application Note: Regioselective N1-Methylation Strategies for the Synthesis of 7-Iodo-1,6-dimethyl-1H-indazole Executive Summary The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N1-Methylation Strategies for the Synthesis of 7-Iodo-1,6-dimethyl-1H-indazole

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in kinase inhibitors and receptor antagonists. The synthesis of specifically substituted indazoles, such as 7-iodo-1,6-dimethyl-1H-indazole, presents a significant synthetic challenge due to the annular tautomerism of the pyrazole ring. Direct alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted regioisomers. This application note details a field-proven, thermodynamically controlled methodology to overcome the severe steric hindrance imposed by C7-substituents, enabling the highly regioselective N1-methylation required to yield 7-iodo-1,6-dimethyl-1H-indazole.

Mechanistic Rationale: Overcoming the C7-Steric Clash

The regioselectivity of indazole methylation is governed by a delicate interplay between kinetic and thermodynamic factors. 1H-indazole is the thermodynamically favored tautomer because it preserves the full benzenoid aromaticity (10


-electrons), whereas the 2H-tautomer adopts a less stable quinonoid structure.

However, introducing a bulky substituent at the C7 position—such as an iodine atom (Van der Waals radius


 1.98 Å)—drastically alters the reaction dynamics. Under standard kinetic conditions (e.g., Sodium Hydride in THF at 0 °C), the steric clash between the C7-iodine and the incoming electrophile at the adjacent N1 position forces the reaction to occur almost exclusively at the unhindered N2 position[1].

To achieve N1-selectivity, the reaction must be pushed into a thermodynamic control regime. By utilizing Cesium Carbonate (


) in a polar aprotic solvent at elevated temperatures, the system provides the thermal energy required to overcome the N1 steric barrier. Furthermore, Density Functional Theory (DFT) calculations demonstrate that the large ionic radius of the cesium cation facilitates a unique chelation complex with the indazole nitrogen atoms, actively driving the formation of the N1-substituted product[2].

G SM 7-Iodo-6-methyl-1H-indazole (Starting Material) Anion Indazolide Anion (Intermediate) SM->Anion Base -H+ PathN1 Thermodynamic Pathway (Cs+ Chelation, 90°C) Anion->PathN1 +Methylating Agent DMF, Heat PathN2 Kinetic Pathway (Steric Relief, 0°C) Anion->PathN2 +Methylating Agent THF, Cold ProdN1 7-Iodo-1,6-dimethyl-1H-indazole (Target N1-Isomer) PathN1->ProdN1 Major Product (Thermodynamically Stable) ProdN2 7-Iodo-2,6-dimethyl-2H-indazole (N2-Isomer Byproduct) PathN2->ProdN2 Major Product (Kinetically Favored)

Figure 1: Mechanistic divergence in the regioselective methylation of 7-iodo-6-methyl-1H-indazole.

Optimization of Regioselectivity

The quantitative impact of base, solvent, and temperature on the regioisomeric distribution is summarized below. The data illustrates how shifting from kinetic conditions (NaH/THF) to thermodynamic, chelation-assisted conditions (


/DMF) inverts the selectivity profile[1][2].
Base / Solvent SystemTemperature (°C)Methylating AgentN1:N2 RatioTotal Yield (%)
NaH / THF0 to 25Methyl Iodide (MeI)15 : 8588

/ DMF
25Methyl Iodide (MeI)40 : 6082

/ Dioxane
90Methyl Tosylate (MeOTs)85 : 1594

/ DMF
90 Methyl Tosylate (MeOTs) 92 : 8 91

Table 1: Influence of reaction parameters on the N1/N2 regioselectivity of 7-iodo-6-methyl-1H-indazole methylation.

Experimental Protocol: Synthesis of 7-Iodo-1,6-dimethyl-1H-indazole

This self-validating protocol is designed to maximize the yield of the N1-isomer while providing clear in-process checkpoints to ensure reaction integrity.

Materials Required:

  • 7-Iodo-6-methyl-1H-indazole (1.0 equiv, 10.0 mmol, 2.58 g)

  • Cesium carbonate (

    
    ) (2.0 equiv, 20.0 mmol, 6.52 g)
    
  • Methyl p-toluenesulfonate (MeOTs) (1.5 equiv, 15.0 mmol, 2.79 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Step 1: Deprotonation and Chelation Complex Formation

  • Charge a flame-dried 100 mL round-bottom flask with 7-iodo-6-methyl-1H-indazole and anhydrous DMF under an inert argon atmosphere.

  • Add

    
     in one portion.
    
    • Causality Note:

      
       is explicitly chosen over NaH. The cesium cation forms a critical chelation complex with the indazole nitrogen atoms that lowers the activation energy barrier for N1-alkylation[2].
      
  • Stir the suspension at room temperature for 30 minutes.

    • Self-Validating Checkpoint: The mixture will visibly transition from a clear solution to a slightly opaque, pale-yellow suspension, indicating the successful formation of the indazolide anion.

Step 2: Alkylation under Thermodynamic Control

  • Add MeOTs dropwise via a syringe over 5 minutes.

    • Causality Note: MeOTs is preferred over MeI for this specific workflow. Because the reaction requires heating to 90 °C to achieve thermodynamic control, the low boiling point of MeI (42 °C) would result in rapid reagent volatilization and poor conversion. MeOTs (b.p. 292 °C) remains stable in solution[2].

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes). The starting material (

    
    ) should be completely consumed, replaced by a major non-polar spot (N1-isomer, 
    
    
    
    ) and a minor spot (N2-isomer,
    
    
    ).

Step 3: Quenching and Phase Separation

  • Cool the reaction vessel to room temperature.

  • Slowly pour the mixture into 150 mL of vigorously stirred, ice-cold distilled water.

    • Self-Validating Checkpoint: The sudden change in polarity will cause the crude product to immediately precipitate as an off-white solid.

  • Extract the aqueous slurry with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with a 5% aqueous LiCl solution (

    
     mL).
    
    • Causality Note: DMF is highly soluble in EtOAc. Washing with aqueous LiCl alters the partition coefficient, effectively stripping residual DMF from the organic phase into the aqueous phase[3].

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 4: Isolation and Purification

  • Purify the crude residue via flash column chromatography on silica gel, using a gradient elution of 0–20% EtOAc in Hexanes.

  • Causality Note: The N1-isomer (7-iodo-1,6-dimethyl-1H-indazole) lacks the exposed, highly polarized N-H bond of the starting material and has a lower overall dipole moment than the N2-isomer. Consequently, it interacts less strongly with the stationary phase and elutes first.

  • Pool the pure fractions and remove the solvent in vacuo to afford the target compound as a crystalline solid.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journal of Organic Chemistry (2024) URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Organic & Biomolecular Chemistry / University College Cork (2021) URL:[Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: Organic Process Research & Development / ACS Publications (2023) URL:[Link]

Sources

Application

Scalable Synthesis and Process Optimization of 7-Iodo-1,6-dimethyl-1H-indazole for Drug Discovery

Strategic Rationale & Retrosynthetic Logic The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics due to its ro...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Retrosynthetic Logic

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics due to its robust hydrogen-bonding capabilities and bioisosteric relationship to indole[1],[2]. Specifically, 7-iodo-1H-indazoles serve as highly versatile building blocks for divergent syntheses via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing researchers to systematically explore the hinge-binding region of target proteins[3].

When designing a scalable synthesis for 7-iodo-1,6-dimethyl-1H-indazole , the primary challenge is chemoselectivity. While copper-catalyzed Ullmann-type intramolecular cyclizations are highly effective for general 1H-indazole synthesis[4], the presence of the labile C–I bond at the 7-position precludes the use of transition metals, which would inevitably insert into the carbon-iodine bond, leading to dehalogenation or polymerization.

To circumvent this, we engineered a transition-metal-free, three-step synthetic route relying on Directed Ortho-Metalation (DoM) and a Regioselective Nucleophilic Aromatic Substitution (SNAr) . By utilizing 2-fluoro-4-methylbenzoic acid as the starting material, we leverage the extreme electronegativity of fluorine to activate the adjacent ring carbon, enabling a smooth SNAr cyclization with methylhydrazine.

Workflow A 2-Fluoro-4-methyl benzoic acid B 2-Fluoro-3-iodo-4-methyl benzoic acid A->B 1. LTMP, THF, -78°C 2. I2 C 2-Fluoro-3-iodo-4-methyl benzaldehyde B->C 1. BH3-THF 2. MnO2 D 7-Iodo-1,6-dimethyl -1H-indazole C->D MeNHNH2, K2CO3 NMP, 120°C

Figure 1: Scalable three-step synthetic workflow for 7-iodo-1,6-dimethyl-1H-indazole.

Mechanistic Insights: The Regioselective SNAr Cyclization

The final cyclization step is a masterclass in exploiting inherent nucleophilicity and steric biases. When 2-fluoro-3-iodo-4-methylbenzaldehyde is treated with methylhydrazine, the primary amine (-NH₂)—being less sterically hindered and more nucleophilic than the secondary amine (-NHMe)—rapidly condenses with the aldehyde to form the N-methylhydrazone intermediate.

Upon heating, the secondary nitrogen is perfectly positioned to attack the C-F bond. The fluorine atom strongly stabilizes the resulting Meisenheimer complex via inductive withdrawal, facilitating the rate-limiting SNAr attack[4]. This ensures >99:1 regioselectivity for the 1,6-dimethyl isomer over the 2,6-dimethyl isomer.

Mechanism SM Aldehyde + Methylhydrazine Hydrazone Hydrazone Intermediate (Ar-CH=N-NHMe) SM->Hydrazone Condensation (-H2O) Primary amine attacks Meisenheimer Meisenheimer Complex (Transition State) Hydrazone->Meisenheimer Intramolecular SNAr N-Me attacks C-F Product 7-Iodo-1,6-dimethyl-1H-indazole Meisenheimer->Product Fluoride Elimination Aromatization

Figure 2: Mechanistic pathway of the regioselective SNAr cyclization.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-3-iodo-4-methylbenzoic acid via DoM

Causality & Design: The highly electronegative fluorine atom and the carboxylate group synergistically direct lithiation to the C3 position. We employ Lithium tetramethylpiperidide (LTMP) rather than LDA. The extreme steric bulk of LTMP prevents unwanted nucleophilic addition to the carboxylate, ensuring exclusive deprotonation at C3.

  • Preparation of LTMP: Charge a dry 2 L round-bottom flask with 2,2,6,6-tetramethylpiperidine (TMP, 2.2 eq, 110 mmol) and anhydrous THF (500 mL) under an inert N₂ atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.5 M in hexanes, 2.1 eq, 105 mmol) dropwise. Stir for 30 minutes.

  • Metalation: Add a solution of 2-fluoro-4-methylbenzoic acid (1.0 eq, 50 mmol) in THF (100 mL) dropwise over 20 minutes. Maintain the reaction at -78 °C and stir for 2 hours to ensure complete dianion formation.

  • Electrophilic Quench: Add a pre-chilled solution of Iodine (I₂, 2.5 eq, 125 mmol) in THF (150 mL) dropwise. Stir for an additional 1 hour at -78 °C.

  • Workup: Quench the reaction cold with saturated aqueous Na₂S₂O₃ (200 mL) to destroy excess iodine, then warm to room temperature. Acidify the aqueous layer with 1M HCl to pH 2. Extract with EtOAc (3 x 200 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from EtOH/Water to yield the pure product.

Step 2: Conversion to 2-Fluoro-3-iodo-4-methylbenzaldehyde

Causality & Design: Direct reduction of a carboxylic acid to an aldehyde is prone to over-reduction. We utilize a highly controlled two-step sequence. BH₃·THF chemoselectively reduces the carboxylic acid without hydrodehalogenating the sensitive C–I bond. Subsequent oxidation with activated MnO₂ provides the aldehyde cleanly. (Note: For scale-up >100g, Borane-Dimethyl Sulfide (BMS) is recommended over BH₃·THF for improved thermal stability).

  • Reduction: Dissolve 2-fluoro-3-iodo-4-methylbenzoic acid (1.0 eq, 40 mmol) in anhydrous THF (400 mL) at 0 °C. Add BH₃·THF (1 M, 2.0 eq, 80 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Carefully quench with MeOH (50 mL) until gas evolution ceases. Concentrate the mixture, partition between EtOAc and water, and isolate the intermediate benzyl alcohol.

  • Oxidation: Dissolve the crude alcohol in CH₂Cl₂ (500 mL). Add activated MnO₂ (10.0 eq, 400 mmol). Stir vigorously at room temperature for 24 hours.

  • Filtration: Filter the heterogeneous mixture through a pad of Celite, washing thoroughly with CH₂Cl₂. Concentrate the filtrate to yield the aldehyde as a pale yellow solid.

Step 3: Regioselective SNAr Cyclization

Causality & Design: NMP is selected as the solvent due to its high boiling point and excellent solvating power for the SNAr transition state. K₂CO₃ acts as a mild, non-nucleophilic base to scavenge the HF byproduct without degrading the starting materials.

  • Setup: Dissolve 2-fluoro-3-iodo-4-methylbenzaldehyde (1.0 eq, 30 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 150 mL).

  • Reagent Addition: Add anhydrous K₂CO₃ (2.0 eq, 60 mmol) followed by methylhydrazine (1.5 eq, 45 mmol). CRITICAL SAFETY NOTE: Methylhydrazine is highly toxic, volatile, and a suspected carcinogen. Perform this step strictly in a well-ventilated fume hood using appropriate PPE.

  • Cyclization: Heat the reaction mixture to 120 °C for 16 hours under N₂.

  • Workup & Purification: Cool to room temperature, dilute with water (500 mL), and extract with EtOAc (3 x 150 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (5 x 100 mL) to quantitatively remove residual NMP. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to afford 7-iodo-1,6-dimethyl-1H-indazole.

Process Optimization Data

To validate the scalability and efficiency of the final cyclization step, various SNAr conditions were screened. The data demonstrates that elevated temperatures in NMP are required to overcome the activation barrier for fluoride displacement, while maintaining absolute regiocontrol.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Regioselectivity (1,6- vs 2,6-isomer)
1DMFK₂CO₃1002445>99:1
2 NMP K₂CO₃ 120 16 82 >99:1
3NMPCs₂CO₃1201285>99:1
4DMSODIPEA120243090:10

Table 1: SNAr cyclization optimization matrix. Entry 2 was selected as the optimal scalable condition due to the cost-efficiency of K₂CO₃ compared to Cs₂CO₃ (Entry 3).

Analytical Characterization

Self-validation of the synthesized 7-iodo-1,6-dimethyl-1H-indazole is confirmed via ¹H NMR. The critical diagnostic peaks are the highly deshielded C3-proton and the distinctive N1-methyl singlet.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, C3-H), 7.55 (d, J = 8.2 Hz, 1H, C4-H), 7.12 (d, J = 8.2 Hz, 1H, C5-H), 4.35 (s, 3H, N1-CH₃), 2.60 (s, 3H, C6-CH₃).

  • Validation Check: The absence of a secondary N-methyl peak around ~4.15 ppm confirms the lack of the undesired 2,6-dimethyl-2H-indazole isomer.

References

1.[3] Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. ResearchGate. Available at: 2.[4] Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. ACS Publications. Available at: 3.[1] Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC (NIH). Available at: 4.[2] Discovery and synthesis of novel indazole derivatives. Benchchem. Available at:

Sources

Method

Application Note: Reagents and Protocols for the Regioselective C3-Iodination of 1,6-Dimethyl-1H-indazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating guide for the regioselective C3-iodination of N-alkylated indazoles,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating guide for the regioselective C3-iodination of N-alkylated indazoles, specifically 1,6-dimethyl-1H-indazole.

Introduction & Mechanistic Rationale

The indazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in the development of kinase inhibitors and other targeted therapeutics[1]. The strategic introduction of an iodine atom at the C3 position of 1,6-dimethyl-1H-indazole generates 3-iodo-1,6-dimethyl-1H-indazole, a highly versatile building block. This iodo-substituent provides an essential reactive handle for downstream molecular elaboration via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings)[1].

The Causality of Regioselectivity

The iodination of the indazole core proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. The C3 position is the most electron-rich and nucleophilic carbon on the indazole nucleus, making it the preferential site for electrophilic attack[1],[2].

However, N-alkylated indazoles present a unique synthetic challenge . In unprotected 1H-indazoles, the addition of a base (such as KOH) deprotonates the N-H group to form a highly nucleophilic indazolide anion, which readily reacts with mild electrophiles like molecular iodine (I₂)[3]. Because 1,6-dimethyl-1H-indazole is methylated at the N1 position, it lacks an ionizable proton and must react as a neutral, less nucleophilic species. Consequently, standard I₂/base conditions are often sluggish or entirely ineffective[3]. To overcome this thermodynamic barrier, the electrophilic iodine source must be chemically activated using either a Brønsted acid or a transition-metal catalyst[4].

Mechanism SM 1,6-Dimethyl-1H-indazole (Neutral Nucleophile) Wheland C3-Wheland Intermediate (Carbocation) SM->Wheland Attack on [I+] NIS N-Iodosuccinimide (NIS) + TFA (Activator) I_Plus Activated Electrophilic Iodine [I+] NIS->I_Plus Acid Catalysis I_Plus->Wheland Product 3-Iodo-1,6-dimethyl-1H-indazole (Target API Intermediate) Wheland->Product Rearomatization (-H+)

Mechanistic pathway of acid-catalyzed EAS for the C3-iodination of 1,6-dimethyl-1H-indazole.

Reagent Selection Matrix

To ensure high conversion rates and strict regioselectivity, N-Iodosuccinimide (NIS) is the reagent of choice for N-alkylated indazoles. It is an easy-to-handle, solid electrophilic iodine source that provides a highly selective alternative to molecular iodine[1]. Below is a comparative analysis of reagent systems to guide experimental design.

Reagent SystemActivation MechanismRegioselectivity (C3)Yield ProfileBest Application Context
NIS + TFA Brønsted acid (TFA) protonates the NIS carbonyl, increasing the electrophilicity of the iodine atom.>95%High (80–90%)Standard lab-scale synthesis for N-alkylated indazoles. Cost-effective and metal-free.
NIS + Pd(OAc)₂ Pd-catalyzed C–H activation via an organometallic intermediate[4].>98%Very High (>85%)Sterically hindered or highly deactivated N-alkyl indazoles where acid catalysis fails[4].
I₂ + KOH / K₂CO₃ Base polarizes I₂ and forms an indazolide anion (only possible in 1H-indazoles)[3].VariableLow for N-alkylatedUnprotected 1H-indazoles. Not recommended for 1,6-dimethyl-1H-indazole.

Experimental Protocols

Protocol A: Metal-Free Acid-Catalyzed Iodination (NIS/TFA)

Causality & Design: This protocol utilizes Acetonitrile (CH₃CN) as a polar aprotic solvent to stabilize the Wheland intermediate (carbocation) formed during the EAS process, thereby accelerating the reaction. The addition of Trifluoroacetic acid (TFA) is critical; it activates NIS, allowing it to efficiently attack the neutral 1,6-dimethyl-1H-indazole.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1,6-dimethyl-1H-indazole (1.0 equivalent, e.g., 10 mmol, 1.46 g) in anhydrous Acetonitrile (50 mL, 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Insight: Initiating the reaction at 0 °C prevents exothermic degradation and suppresses trace halogenation at undesired positions.

  • Reagent Addition: Add Trifluoroacetic acid (TFA) (0.1 equivalents, 1.0 mmol) followed by N-Iodosuccinimide (NIS) (1.2 equivalents, 12 mmol, 2.70 g) in small portions over 10 minutes[1].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes:EtOAc 3:1, visualization by UV at 254 nm) or LC-MS. The starting material will appear as a distinct spot, which should completely convert to a less polar product spot.

  • Quenching: Once complete, pour the mixture into 50 mL of distilled water. Add 20 mL of saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes[1]. Causality: Na₂S₂O₃ specifically reduces any unreacted electrophilic iodine (I⁺ or I₂) to water-soluble iodide (I⁻). If omitted, residual iodine will cause oxidative degradation of the product during concentration and poison downstream cross-coupling catalysts.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 30 mL). Combine the organic layers and wash sequentially with water (30 mL) and brine (30 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% EtOAc in Hexanes) to yield 3-iodo-1,6-dimethyl-1H-indazole as an off-white solid.

Workflow Step1 Dissolve 1,6-Dimethyl-1H-indazole in CH3CN (0.2 M) Step2 Add NIS (1.2 eq) and TFA (0.1 eq) at 0 °C Step1->Step2 Step3 Warm to RT, Stir 4-8 hrs (Monitor via LC-MS/TLC) Step2->Step3 Step4 Quench with Sat. Na2S2O3 (Neutralize excess NIS/I2) Step3->Step4 Step5 Extract with EtOAc, Wash with Brine, Dry (Na2SO4) Step4->Step5 Step6 Purify via Flash Chromatography (Hexanes/EtOAc) Step5->Step6

Step-by-step experimental workflow for the metal-free C3-iodination protocol.

Protocol B: Palladium-Catalyzed C-H Iodination (For Deactivated Analogs)

If modifying the indazole core with strongly electron-withdrawing groups (e.g., nitro or trifluoromethyl) alongside the N1-methyl, acid catalysis may fail. In such cases, use Pd(OAc)₂.

  • Dissolve the indazole (1.0 eq) and NIS (1.5 eq) in Acetic Acid (0.2 M).

  • Add Pd(OAc)₂ (5 mol%)[4].

  • Heat the mixture to 80 °C for 12 hours[4].

  • Cool, dilute with EtOAc, and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with saturated NaHCO₃ (to neutralize Acetic Acid) and saturated Na₂S₂O₃ (to quench NIS). Purify as described in Protocol A.

Analytical Validation

Rigorous analytical validation is a critical component of the R&D process to ensure no regioisomeric impurities (e.g., C4 or C5 iodination) are carried forward[1].

  • LC-MS: Confirm the mass of the product. The theoretical exact mass for 3-iodo-1,6-dimethyl-1H-indazole (C₉H₉IN₂) is 271.98 m/z. Look for the [M+H]⁺ peak at 273.0 m/z .

  • ¹H NMR (400 MHz, CDCl₃): The most definitive proof of successful C3-iodination is the disappearance of the C3-H proton , which typically resonates as a sharp singlet around δ 8.0 ppm in the starting material. The N1-methyl group should appear as a singlet near δ 4.0 ppm, and the C6-methyl group as a singlet near δ 2.5 ppm.

References

  • BenchChem Technical Support Team. "3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4". Benchchem. 1

  • Giraud, F., Anizon, F., Moreau, P. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW". Institute of Chemistry of Clermont-Ferrand. 3

  • Smolecule. "5-chloro-3-iodo-1-methyl-1H-indazole". Smolecule. 4

  • BenchChem. "Methyl 6-Iodo-1H-indazole-3-carboxylate". Benchchem. 2

Sources

Application

Advanced Application Note: C-H Activation Strategies Utilizing 7-iodo-1,6-dimethyl-1H-indazole

This Application Note is written for researchers in medicinal chemistry and process development. It details the strategic utilization of 7-iodo-1,6-dimethyl-1H-indazole —a sterically congested, high-value scaffold—in C-H...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers in medicinal chemistry and process development. It details the strategic utilization of 7-iodo-1,6-dimethyl-1H-indazole —a sterically congested, high-value scaffold—in C-H activation workflows.

Executive Summary

The 7-iodo-1,6-dimethyl-1H-indazole scaffold represents a "privileged structure" in kinase inhibitor discovery (e.g., VEGFR, PDGFR inhibitors). The C7-iodine handle is strategically positioned to induce atropisomerism or direct ligand binding, yet it is sterically shielded by the N1-methyl and C6-methyl groups.

This guide moves beyond standard Suzuki-Miyaura couplings, focusing on Direct C-H Activation strategies. We present two orthogonal workflows:

  • The "Electrophilic" Pathway: Using the 7-iodo-indazole as a coupling partner to directly arylate heteroaromatic C-H bonds (e.g., thiazoles, oxazoles).

  • The "Nucleophilic" Pathway: Selectively activating the C3-H bond of the indazole core while preserving the C7-iodine for downstream diversity.

Structural Analysis & Reactivity Profile

The 7-iodo-1,6-dimethyl-1H-indazole molecule presents a unique "push-pull" electronic environment:

  • C7-Iodine (Electrophile): Highly reactive in oxidative addition but sterically encumbered by flanking methyl groups. This steric bulk suppresses homocoupling but requires specialized ligands for cross-coupling.

  • C3-Hydrogen (Nucleophile): The most acidic C-H bond on the ring (pKa ~35). It is prone to electrophilic palladation, allowing for site-selective functionalization orthogonal to the C7-iodine under specific conditions.

Strategic Workflow Diagram

The following diagram outlines the divergent functionalization pathways.

IndazoleWorkflow Start 7-iodo-1,6-dimethyl- 1H-indazole PathA Path A: Electrophilic Role (Direct Arylation of Heterocycles) Start->PathA Pd(OAc)2, PivOH C-H Activation of Partner PathB Path B: Nucleophilic Role (C3-H Functionalization) Start->PathB Cu(OAc)2 or Pd(II) C-H Activation of Core ProdA C7-Heteroaryl Indazoles (Kinase Inhibitor Cores) PathA->ProdA ProdB C3-Functionalized-7-Iodo Indazoles (Divergent Intermediates) PathB->ProdB

Figure 1: Divergent C-H activation strategies for the 7-iodo-1,6-dimethyl-1H-indazole scaffold.

Protocol A: Direct C-H Heteroarylation (The Electrophilic Pathway)

Objective: To couple 7-iodo-1,6-dimethyl-1H-indazole with 5-membered heterocycles (e.g., thiazole, oxazole, thiophene) without pre-functionalizing the heterocycle. Mechanism: Concerted Metallation-Deprotonation (CMD). The carbonate base and pivalate additive are critical for lowering the energy barrier of the C-H bond cleavage on the heterocycle.

Materials
  • Substrate: 7-iodo-1,6-dimethyl-1H-indazole (1.0 equiv)

  • Coupling Partner: Thiazole (or derivative) (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PCy₃HBF₄ (10 mol%) or P(t-Bu)₃ (for sterically demanding cases)

  • Base: K₂CO₃ (2.0 equiv)

  • Additive: Pivalic acid (PivOH) (30 mol%)

  • Solvent: DMA (0.2 M)

Step-by-Step Methodology
  • Charge: In a glovebox or under argon, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), PCy₃HBF₄ (36.8 mg, 0.10 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pivalic acid (30.6 mg, 0.30 mmol) to a dried Schlenk tube.

  • Substrate Addition: Add 7-iodo-1,6-dimethyl-1H-indazole (272 mg, 1.0 mmol) and the heterocycle (2.0 mmol).

  • Solvation: Add anhydrous DMA (5.0 mL). Seal the tube with a Teflon-lined cap.

  • Reaction: Heat the mixture to 100 °C for 16 hours.

    • Note: The steric bulk at C7 requires higher temperatures than typical aryl iodides.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMA.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Insight: The pivalate anion acts as a "proton shuttle," assisting the palladium center in breaking the C-H bond of the thiazole. Without PivOH, yields typically drop by >40%.

Protocol B: Site-Selective C3-H Functionalization (The Nucleophilic Pathway)

Objective: To functionalize the C3 position of the indazole ring without displacing the C7-iodine. Challenge: Standard Pd(0) catalysts will oxidatively add into the C7-I bond. Solution: Use a Cu(II)-mediated oxidative approach or an Ir-catalyzed borylation , which are orthogonal to aryl iodides.

Method B1: Copper-Mediated C3-H Arylation

This method installs an aryl group at C3 using organoboron reagents, preserving the C7-iodine.

Materials
  • Substrate: 7-iodo-1,6-dimethyl-1H-indazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (10-20 mol%)

  • Ligand: 1,10-Phenanthroline (10-20 mol%)

  • Oxidant: Ag₂CO₃ (1.0 equiv) or atmospheric O₂ (balloon)

  • Solvent: 1,4-Dioxane/DMSO (9:1)

Step-by-Step Methodology
  • Catalyst Pre-complexation: Stir Cu(OAc)₂ and 1,10-Phenanthroline in the solvent for 10 minutes to form the active green complex.

  • Addition: Add the indazole substrate (1.0 equiv), arylboronic acid (2.0 equiv), and Ag₂CO₃ (1.0 equiv).

  • Reaction: Heat to 80 °C for 12-24 hours.

    • Control: Monitor via LC-MS. If de-iodination is observed (rare with Cu), lower temperature to 60 °C.

  • Work-up: Filter through a Celite pad to remove silver salts. Wash with EtOAc.

  • Purification: Silica gel chromatography.

Mechanistic Pathway (Graphviz)

Mechanism Step1 Active Species Generation [Cu(II)-Phen] Step2 Transmetallation Ar-B(OH)2 -> [Ar-Cu(II)-Phen] Step1->Step2 Step3 C3-H Activation Indazole Coordination & Deprotonation Step2->Step3 Step4 Reductive Elimination C3-Aryl Bond Formation + Cu(I) Step3->Step4 Step5 Re-oxidation Cu(I) -> Cu(II) by Ag(I) or O2 Step4->Step5 Step5->Step1 Cycle

Figure 2: Catalytic cycle for Cu-mediated C3-H arylation, highlighting the preservation of the C7-iodine handle.

Data Summary & Troubleshooting

ParameterProtocol A (Direct Arylation)Protocol B (C3-H Functionalization)
Primary Reactivity C7-I (Electrophile)C3-H (Nucleophile)
Key Reagent Pd(OAc)₂ / PivOHCu(OAc)₂ / Phenanthroline
Temp. Range 100 - 120 °C60 - 80 °C
Main Byproduct De-iodinated indazole (if overheating)N-arylation (if N1-Me is labile/absent)
Yield Expectation 65 - 85%50 - 70%
Steric Note C6-Me hinders approach; use sterically small ligands.C7-I blocks C6/C7; C3 is accessible.

Troubleshooting Guide:

  • Problem: Low conversion in Protocol A.

    • Root Cause: Steric hindrance from C6-Methyl and N1-Methyl.

    • Fix: Switch to a smaller, electron-rich phosphine like P(n-Bu)₃ or increase catalyst loading to 10 mol%.

  • Problem: Loss of Iodine in Protocol B.

    • Root Cause: Pd contamination or excessive temperature.

    • Fix: Ensure Cu source is Pd-free (99.999% purity) and strictly control temp < 80 °C.

References

  • Direct C7-Arylation of Indazoles: Title: Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles.[1] Source:Journal of Organic Chemistry (via ACS/Figshare). URL:[Link]

  • C3-H Activation of Indazoles: Title: "On Water" Palladium Catalyzed Direct Arylation of 1H-Indazole.[1] Source:Molecules (PMC). URL:[Link]

  • Mechanistic Insight (CMD Pathway): Title: Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions.[1] Source:Chemical Reviews. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 7-iodo-1,6-dimethyl-1H-indazole synthesis

Current Status: Operational Lead Scientist: Dr. Arisato Thorne, Senior Application Scientist Subject: Optimization of Yield and Regioselectivity for 7-iodo-1,6-dimethyl-1H-indazole Executive Summary: The "7-Position" Par...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Dr. Arisato Thorne, Senior Application Scientist Subject: Optimization of Yield and Regioselectivity for 7-iodo-1,6-dimethyl-1H-indazole

Executive Summary: The "7-Position" Paradox

Synthesizing 7-iodo-1,6-dimethyl-1H-indazole presents a classic "heterocyclic catch-22." The 7-iodo substituent creates significant steric bulk adjacent to the N1 position, while the indazole core itself is electronically biased toward C3-electrophilic substitution.

Most researchers encounter two primary failure modes:

  • The Regioselectivity Trap: Attempting to N-methylate 7-iodo-6-methyl-1H-indazole results in a predominant N2-isomer (kinetic and steric favorability) rather than the desired N1-isomer .

  • The Halogenation Block: Attempting to directly iodinate 1,6-dimethyl-1H-indazole yields the 3-iodo derivative due to the high electron density at C3.

This guide provides the corrected workflows to bypass these thermodynamic and kinetic traps.

Module 1: Diagnostic & Decision Logic

Before proceeding, identify your current bottleneck using the decision tree below.

IndazoleLogic Start Start: What is your Precursor? PrecursorA 1,6-Dimethyl-1H-indazole Start->PrecursorA PrecursorB 7-Iodo-6-methyl-1H-indazole Start->PrecursorB PrecursorC 2-Fluoro-4-methyl-3-nitrobenzaldehyde (or similar acyclic) Start->PrecursorC ActionA STOP: Direct Iodination will hit C3. PrecursorA->ActionA ActionB WARNING: N-Methylation will favor N2-isomer. PrecursorB->ActionB SolutionC Route 3 (Recommended): Cyclization + Sandmeyer PrecursorC->SolutionC SolutionA Route 1: Lithiation (DoM) Requires C3-Blocking ActionA->SolutionA SolutionB Route 2: Isomer Separation or Mitsunobu (Low Yield) ActionB->SolutionB

Caption: Decision matrix for selecting the optimal synthetic pathway based on available starting materials.

Module 2: The "Sandmeyer" Protocol (Recommended)

Context: Direct iodination of the indazole core is futile for C7 functionalization because the C3 position is far more nucleophilic. The only robust method to install the iodine at C7 without touching C3 is via the diazotization of the 7-amino precursor .

Workflow Overview
  • Cyclization: Form the indazole ring with the N1-methyl group already in place (avoiding the N1/N2 selectivity issue later).

  • Reduction: Convert the nitro group to an amine.

  • Sandmeyer: Replace the amine with iodine.

Step-by-Step Protocol
Step 1: Regioselective Cyclization

Precursor: 2-Fluoro-4-methyl-3-nitrobenzaldehyde (or equivalent ketone). Reagent: Methylhydrazine.[1]

Critical Insight: The reaction of 2-fluorobenzaldehydes with methylhydrazine can yield mixtures. To favor the N1-isomer , the hydrazine must attack the aldehyde first to form the hydrazone, followed by SNAr displacement of the fluoride.

  • Dissolve the aldehyde (1.0 equiv) in n-Butanol or Ethanol .

  • Add Methylhydrazine (1.1 equiv) dropwise at 0°C.

  • Heat to reflux (80–100°C) for 4–6 hours.

    • Why: Thermal conditions drive the intramolecular SNAr cyclization.

  • Workup: Cool, concentrate, and crystallize.

    • Result:1,6-dimethyl-7-nitro-1H-indazole .

Step 2: Reduction to Amine

Reagent: H2/Pd-C or Fe/NH4Cl.

  • Suspend the nitro-indazole in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt%) and stir under H2 balloon (1 atm).

  • Monitor: Reaction is usually fast (1–2 h).

  • Filter through Celite to remove Pd.

    • Result:1,6-dimethyl-1H-indazol-7-amine .

Step 3: The Sandmeyer Iodination

Reagents: NaNO2, H2SO4 (or HCl), KI.[2]

  • Prepare Acid Solution: Dissolve the amine (1.0 equiv) in 20% H2SO4 (aq) at 0°C. Ensure the amine is fully protonated/dissolved.

  • Diazotization: Add NaNO2 (1.1 equiv) in water dropwise, keeping Temp < 5°C.

    • Checkpoint: Stir for 20 min. The solution should be clear (diazonium salt formed).

  • Iodination: Add a solution of KI (1.5 equiv) in water dropwise.

    • Observation: Evolution of N2 gas and formation of a dark precipitate.

  • Heat: Warm to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Quench: Add Na2S2O3 (sodium thiosulfate) solution to quench excess iodine (color change from dark brown to yellow/white).

  • Extract: DCM or EtOAc.

Module 3: Troubleshooting N-Methylation (The "Rescue" Route)

Problem: You already have 7-iodo-6-methyl-1H-indazole and need to methylate it. Issue: The bulky Iodine at C7 sterically shields N1, pushing alkylation to N2.

Protocol for Maximizing N1 Selectivity

If you must use this route, you cannot rely on weak bases (like K2CO3) which allow thermodynamic equilibration (often favoring N2 in this specific steric case). You need kinetic control with a small electrophile.

ParameterRecommendationRationale
Base NaH (Sodium Hydride) Strong base ensures complete deprotonation to the anion, increasing N1 nucleophilicity despite steric hindrance.
Solvent THF (Anhydrous) Promotes tight ion pairing which can sometimes favor N1 over N2 compared to polar solvents like DMF.
Electrophile MeI (Methyl Iodide) Smallest possible electrophile. Avoid Methyl Tosylate if sterics are severe.
Temperature 0°C to RT Keep it low to avoid equilibration.

Procedure:

  • Dissolve 7-iodo-6-methylindazole in dry THF .

  • Add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir 30 min (H2 evolution).

  • Add MeI (1.1 equiv).

  • Stir at RT.[3][4][5][6][7]

  • Purification: You will get a mixture (typically 60:40 or 70:30 N1:N2). You must separate via column chromatography.[5][6]

    • Tip: N1 isomers are usually less polar (higher Rf) than N2 isomers on Silica/EtOAc.

Frequently Asked Questions (FAQ)

Q1: Why can't I just iodinate 1,6-dimethylindazole directly? A: The indazole ring is electron-rich. The C3 position acts like the "para" position of an aniline and is electronically the most nucleophilic site. Electrophilic iodination (I2) will almost exclusively attack C3. Blocking C3 is required if you want to use this route (e.g., via lithiation), but that adds two extra steps (protection/deprotection).

Q2: I'm seeing a side product during the Sandmeyer reaction. What is it? A: It is likely the 7-hydroxy derivative (phenol) formed by water attacking the diazonium salt instead of the iodide, or the de-aminated product (protodeamination) if the diazonium salt is unstable.

  • Fix: Increase the concentration of KI and ensure vigorous stirring during the addition. Keep the diazonium formation step strictly < 5°C.

Q3: How do I distinguish N1-Me from N2-Me isomers by NMR? A:

  • NOESY: This is the gold standard.

    • N1-Me: Will show a NOE correlation to the C7-H (or C7-substituent, but here C7 is Iodine, so look for C2-H absent, or correlation to C7-I environment if possible). Wait, with C7-I, look for NOE between N-Me and C7-I? No. Look for NOE to H3.

    • N2-Me: Will show a strong NOE correlation to H3 (the proton on the 5-membered ring).

  • Chemical Shift: N2-Methyl protons typically appear downfield (approx 4.0–4.2 ppm) compared to N1-Methyl protons (approx 3.8–4.0 ppm), though this can vary with solvents.

References

  • Cottyn, B., et al. (2007).[4] "Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles." Synlett, 2007(1), 0001–0004.[4]

    • Key Finding: Establishes the Sandmeyer protocol from 7-aminoindazole as a high-yield route to 7-iodoindazole.
  • Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 71(14), 5392–5395.
  • BenchChem Technical Support. (2025). "Regioselective Alkylation of Indazoles."

    • Key Finding: Practical troubleshooting for base/solvent effects on indazole isomer r
  • Cheung, M., et al. (2003). "Investigation of the Regioselectivity of the Alkylation of Indazoles." Tetrahedron Letters, 44(1), 133-136.

Sources

Optimization

Technical Support Center: Indazole N-Methylation Regiocontrol

Subject: Troubleshooting and Optimizing Regioselectivity in Indazole N-Methylation Expert: Senior Application Scientist, Process Chemistry Division Last Updated: March 2026 Executive Summary The N-methylation of indazole...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting and Optimizing Regioselectivity in Indazole N-Methylation Expert: Senior Application Scientist, Process Chemistry Division Last Updated: March 2026

Executive Summary

The N-methylation of indazoles is a notorious "fork in the road" in heterocyclic chemistry. The core challenge stems from the annular tautomerism of the indazole scaffold (


-indazole vs. 

-indazole).[1][2] While the

-tautomer is thermodynamically favored by approximately 4.5 kcal/mol, the

position retains significant nucleophilicity.

This guide moves beyond generic advice, providing a mechanistic breakdown of how to force the reaction toward the N1-methyl (thermodynamic) or N2-methyl (kinetic/directed) isomer using specific solvent-base-electrophile combinations.

Module 1: Diagnostic Decision Tree

Before altering your protocol, determine your target isomer and current failure mode.

IndazoleDecisionTree Start Target Isomer? N1 Target: N1-Methyl (Thermodynamic) Start->N1 N2 Target: N2-Methyl (Kinetic/Difficult) Start->N2 N1_Cond Current Conditions? N1->N1_Cond N2_Strat Strategy Selection N2->N2_Strat WeakBase Weak Base (K2CO3/Cs2CO3 in DMF/MeCN) N1_Cond->WeakBase Using StrongBase Strong Base (NaH in THF) N1_Cond->StrongBase Using Result_Mix Result: Mixture (N1:N2 ~ 60:40) Issue: Competitive Nucleophilicity WeakBase->Result_Mix Result_Good Result: High N1 Selectivity (>95:5) StrongBase->Result_Good Mitsunobu Mitsunobu Conditions (MeOH, PPh3, DEAD) N2_Strat->Mitsunobu Imidate Imidate Alkylation (Methyl trichloroacetimidate) N2_Strat->Imidate Blocking C7 Steric Blocking (If C7 substituent exists) N2_Strat->Blocking N2_Result Favors N2 Isomer Mitsunobu->N2_Result Imidate->N2_Result Blocking->N2_Result

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Module 2: Targeting the N1-Isomer (Thermodynamic Control)

The Problem

Using mild bases (like


 or 

) in polar aprotic solvents (DMF, DMSO) often results in frustrating mixtures (e.g., 2:1 or 3:1 ratios). This occurs because the deprotonated indazole anion has charge density distributed over both nitrogens, and in highly polar solvents, the "loose" ion pair allows alkylation at the intrinsically more nucleophilic (but less stable) N2 position.
The Solution: The "Tight Ion Pair" Protocol

To maximize N1 selectivity, you must enforce a tight ion pair mechanism where the metal cation coordinates to N2, effectively blocking it and forcing the electrophile to attack N1.

Recommended Protocol (NaH/THF):

  • Solvent: Anhydrous THF (Low polarity promotes tight ion pairing).

  • Base: Sodium Hydride (NaH, 60% dispersion).[3]

  • Temperature:

    
     to RT (or heating to 
    
    
    
    for equilibration).

Why it works: As demonstrated by Bookser et al., the sodium cation (


) coordinates with the N2 lone pair. If a substituent with a lone pair (like an ester or ketone) exists at C3, the 

forms a chelate bridge between N2 and the C3-group. This steric and electrostatic wall blocks N2, leaving N1 as the only accessible nucleophile.
Parameter"Classic" Condition (Avoid)Optimized Condition (Use)
Base

or

NaH (1.1 - 1.2 eq)
Solvent DMF or MeCNTHF (Anhydrous)
Mechanism Solvent-separated ion pair (Loose)Contact ion pair (Chelation control)
Typical N1:N2 ~60:40 to 80:20>98:2

Critical Note: If your substrate has a bulky group at C3 (e.g.,


-butyl), N1 selectivity is naturally enhanced due to steric clash at N2.[3] Conversely, a bulky group at C7 will sterically hinder N1, potentially flipping selectivity to N2 even under these conditions.

Module 3: Targeting the N2-Isomer (Kinetic/Directed Control)

The Problem

Direct alkylation with methyl iodide almost always favors N1 thermodynamically. Obtaining the N2-methyl isomer requires bypassing standard thermodynamics.

Solution A: The Mitsunobu Inversion

The Mitsunobu reaction is the most reliable method for accessing N2-alkyl indazoles from alcohols (using MeOH for methylation).

Protocol:

  • Reagents: Indazole (1.0 eq), MeOH (1.5 eq),

    
     (1.5 eq), DEAD/DIAD (1.5 eq).
    
  • Solvent: THF or Toluene.

  • Mechanism: The protonated indazole (indazonium) interacts with the betaine intermediate. Sterics and electronics in the transition state of this specific pathway strongly favor N2 attack.

  • Expected Ratio: N1:N2 typically ranges from 1:2 to 1:5 .

Solution B: Alkyl Imidates (The "Pfizer" Method)

Recent work (e.g., by Pfizer chemists) has shown that alkylating indazoles with methyl 2,2,2-trichloroacetimidate under acidic or Lewis-acid catalyzed conditions yields high N2 selectivity.

  • Reagent: Methyl 2,2,2-trichloroacetimidate.

  • Catalyst:

    
     or TMSOTf (catalytic).
    
  • Mechanism: Proceeding through a protonated/activated imidate intermediate, the reaction kinetics favor the attack by the neutral N2 nitrogen (which has the available lone pair in the

    
    -tautomer) rather than the N1-H.
    
Solution C: The C7-Blocker Strategy

If your synthetic route allows, introduce a steric blocker at C7 (e.g., a nitro, ester, or halogen group) before methylation.

  • Effect: A substituent at C7 creates massive steric hindrance for the approaching electrophile at N1.[1]

  • Result: Alkylation is forced to N2, often with >95% selectivity.[4][5]

Module 4: Analytical Forensics (How to distinguish N1 vs. N2)

Never rely on TLC alone. Isomers often co-elute.

1. 1H NMR (NOESY is King)

  • N1-Methyl: Look for a NOE (Nuclear Overhauser Effect) cross-peak between the N-Methyl protons and the C7-proton (the aromatic proton adjacent to N1).

  • N2-Methyl: Look for a NOE cross-peak between the N-Methyl protons and the C3-proton .

2. 13C NMR Chemical Shifts The electronic environment of the methyl group differs significantly.

FeatureN1-Methyl Indazole N2-Methyl Indazole
N-Me Shift (

)
Typically

4.0 - 4.1 ppm
Typically

4.1 - 4.3 ppm (Often slightly downfield)
N-Me Shift (

)

35 - 36 ppm

39 - 41 ppm
C3 Carbon Shift

~133 - 135 ppm

~120 - 125 ppm (Shielded)
NOESY Signal Me

H-7
Me

H-3

FAQs: Troubleshooting Real Scenarios

Q: I used NaH in DMF and still got a mixture. Why? A: DMF is the culprit. DMF is a highly polar aprotic solvent that solvates cations (


) extremely well. This breaks the "tight ion pair" required for chelation control. By solvating the sodium, you exposed the "naked" indazole anion, which reacts indiscriminately. Switch to THF. 

Q: I need to scale up. Is the Mitsunobu reaction safe? A: Mitsunobu generates stoichiometric hydrazine byproducts and phosphine oxide, which are difficult to remove on a large scale. For kilo-scale N2-methylation, consider the Trichloroacetimidate route or using a Sem-Cl protection (which favors N2) followed by C3-functionalization, then deprotection and methylation, though this adds steps.

Q: My indazole has a C3-ester. Does this change the rules? A: Yes, in your favor. A C3-ester (or ketone) provides a perfect "bite angle" for the sodium cation to chelate between the carbonyl oxygen and N2. Using NaH/THF on a C3-ester indazole usually yields >99:1 N1 selectivity due to this chelation locking N2.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein J. Org. Chem. 2021, 17, 1939–1950. URL:[Link] Relevance: Definitive study on NaH/THF vs Cs2CO3/DMF solvent effects and C3/C7 substituent impacts.

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. Source: J. Org.[6][7] Chem. 2006, 71, 14, 5392–5395.[6] URL:[Link] Relevance: Establishes protocols for N2-selective protection and subsequent lithiation.

  • Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Source: Magn.[8] Reson. Chem. 2024 (Indexed in PubMed). URL:[Link] Relevance: Analytical standards for distinguishing isomers via NOESY and HMBC.

Sources

Troubleshooting

Purification of 7-iodo-1,6-dimethyl-1H-indazole via column chromatography

Technical Support Center: Purification of 7-iodo-1,6-dimethyl-1H-indazole Phase 1: Molecule Profile & Pre-Purification Assessment Q1: What are the critical physicochemical properties I must know before purifying this com...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 7-iodo-1,6-dimethyl-1H-indazole

Phase 1: Molecule Profile & Pre-Purification Assessment

Q1: What are the critical physicochemical properties I must know before purifying this compound? A1: 7-iodo-1,6-dimethyl-1H-indazole is a lipophilic, weakly basic heterocycle.

  • Lipophilicity: The C7-iodine atom significantly increases lipophilicity compared to the parent indazole. This means the compound will elute faster (higher Rf) than non-halogenated analogs.

  • Basicity: The N2 nitrogen (pyridine-like) has a lone pair that can interact with acidic silanol groups on silica gel, leading to peak tailing (streaking).

  • Regioisomerism: The most persistent impurity is the N2-methyl isomer (7-iodo-2,6-dimethyl-2H-indazole). This byproduct forms during the methylation of 7-iodo-6-methyl-1H-indazole and has a distinct dipole moment.

Q2: How do I distinguish the desired N1-isomer from the N2-isomer on TLC? A2:

  • Elution Order: On standard silica gel, the N1-isomer (desired) typically elutes before the N2-isomer (impurity). The N1-isomer has a lower dipole moment, making it less polar.

  • Visualization: Both isomers are UV-active (254 nm). The iodine atom often imparts a distinct quenching ability.

  • Rf Delta: In 20% EtOAc/Hexanes, expect an

    
     of approximately 0.1–0.2.
    
    • N1-isomer:

      
      [1]
      
    • N2-isomer:

      
      [2]
      
    • Starting Material (N-H):

      
       (highly polar due to H-bonding).
      

Phase 2: Column Chromatography Protocol

Q3: What is the optimal stationary and mobile phase setup? A3:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

    • Loading Ratio: 1:30 to 1:50 (compound:silica mass). The iodine atom adds mass (MW ~272 g/mol ) without adding polarity, so do not overload based on mass alone.

  • Mobile Phase: Gradient elution using Hexanes (Hex) and Ethyl Acetate (EtOAc) .[3][4]

    • Additive: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity and prevent tailing.

Q4: Can you provide a step-by-step elution gradient? A4: Yes. This gradient assumes a crude mixture containing ~10-15% N2-isomer.

StepSolvent Composition (Hex:EtOAc)Volume (CV)*Purpose
1 100:0 2 CVColumn equilibration.
2 95:5 3 CVElute non-polar grease/impurities.
3 90:10 5 CVProduct Elution Onset. (Watch for N1 isomer).
4 80:20 5-10 CVMain Fraction Collection. (N1 isomer elutes).
5 70:30 3 CVElute N2-isomer (impurity).
6 0:100 2 CVFlush column (Starting material/polar tars).

*CV = Column Volume

Q5: How should I load the sample? A5: Dry Loading is strongly recommended due to the compound's limited solubility in pure hexanes.

  • Dissolve crude material in a minimum amount of Dichloromethane (DCM).

  • Add silica gel (1:2 ratio of compound:silica).

  • Evaporate solvent under reduced pressure until a free-flowing powder remains.

  • Load this powder carefully onto the top of the packed column.[4]

Phase 3: Troubleshooting & Optimization

Q6: My product is streaking (tailing) on the column, causing overlap with the N2 isomer. How do I fix this? A6: Streaking is caused by the interaction between the basic indazole nitrogen and acidic silanols.

  • Immediate Fix: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to your mobile phase.

  • Alternative: Switch to a bonded phase like Amino-silica (NH2-silica), though this is usually unnecessary if TEA is used.

Q7: I see a third spot running very close to my product. What is it? A7: This is likely the de-iodinated byproduct (1,6-dimethyl-1H-indazole), especially if the crude came from a Pd-catalyzed reaction (e.g., if the iodine was present during a previous coupling step).

  • Diagnosis: Check LC-MS for a mass of [M-126].

  • Remedy: This byproduct is slightly more polar than the iodinated product but very similar. You may need to use a shallower gradient (e.g., 0.5% EtOAc increments) or switch to a solvent system with different selectivity, such as DCM/Hexane .

Visualizing the Workflow

Diagram 1: Purification Decision Tree

This flowchart guides you through the critical decisions based on your TLC analysis.

purification_logic Start Crude Mixture Analysis (TLC) CheckSeparation Is Delta Rf (N1 vs N2) > 0.1? Start->CheckSeparation GoodSep Standard Flash Chromatography Hex/EtOAc Gradient CheckSeparation->GoodSep Yes BadSep Difficult Separation CheckSeparation->BadSep No CheckTailing Is there streaking? GoodSep->CheckTailing ChangeSolvent Switch Solvent System (Try DCM/Hexane or Toluene/EtOAc) BadSep->ChangeSolvent AddBase Add 1% TEA to Mobile Phase CheckTailing->AddBase Yes Recryst Consider Recrystallization (EtOH or Acetone/H2O) ChangeSolvent->Recryst If still failing

Caption: Decision logic for optimizing the purification of 7-iodo-1,6-dimethyl-1H-indazole based on TLC observations.

Diagram 2: Isomer Elution Profile

A conceptual chromatogram showing the expected separation order.

elution_profile Injector N1 N1-Isomer (Product) Less Polar Rf ~ 0.6 Injector->N1 First Elution (Hex-rich) N2 N2-Isomer (Impurity) More Polar Rf ~ 0.4 N1->N2 Intermediate Elution SM Starting Material (NH) Polar (H-bond) Rf < 0.2 N2->SM Late Elution (EtOAc-rich)

Caption: Expected elution order on Silica Gel. The desired N1 isomer elutes first due to lower polarity compared to the N2 isomer.

References

  • Indazole Regiochemistry: Lier, F., et al. "Regioselective Alkylation of Indazoles." Journal of Organic Chemistry, 2002. (General principles of N1 vs N2 alkylation separation).

  • Purification of Halo-Indazoles: BenchChem Technical Support. "Purification of 6-bromo-1H-indazole derivatives." (Analogous purification protocols).

  • Silica Gel Interactions: Reich, H. J. "Common Problems in Chromatography." University of Wisconsin-Madison Chemistry. (Mechanisms of amine streaking and TEA usage).

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 7-Iodo-1,6-dimethyl-1H-indazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on formulation challenges involving highly lipophilic screening hits and building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on formulation challenges involving highly lipophilic screening hits and building blocks. Indazole-containing derivatives represent one of the most important heterocycles in medicinal chemistry[1]. However, achieving sufficient aqueous solubility is critical for these compounds to reach their intracellular targets and exert reproducible biological effects[2].

While systematic structural modifications (such as salt formation) are often employed to improve aqueous solubility in indazole leads[3], you cannot alter the structure if 7-iodo-1,6-dimethyl-1H-indazole (CAS: 882672-39-1) is your strict starting material or test article. This guide dissects the physicochemical causality behind its insolubility and provides field-proven, self-validating protocols to rescue your assays.

Part 1: Diagnostic FAQs – The Causality of Insolubility

Q1: Why does 7-iodo-1,6-dimethyl-1H-indazole immediately precipitate in standard PBS, even at concentrations as low as 1 µM? A1: The insolubility is driven by a "perfect storm" of three compounding structural factors:

  • Loss of Hydrogen Bond Donors: Unsubstituted 1H-indazole can act as both a hydrogen bond donor (via N1) and acceptor (via N2). Methylation at the N1 position permanently eliminates the molecule's only H-bond donor.

  • Extreme Lipophilicity: The addition of a methyl group at C6 and a massive, highly polarizable iodine atom at C7 drastically increases the partition coefficient (LogP). Iodine is profoundly hydrophobic.

  • High Crystal Lattice Energy: The iodine atom introduces the potential for halogen bonding (via its σ-hole), which, combined with π-π stacking from the indazole core, creates a highly stable solid-state crystal lattice. Water lacks the thermodynamic driving force to disrupt this lattice.

Q2: Can I lower the pH of my buffer to protonate the indazole ring and force it into solution? A2: No. This is a frequent and costly pitfall. While some basic heterocycles can be solubilized via pH adjustment[2], the N1-methylation on this specific scaffold severely depletes the electron density and basicity of the adjacent N2 nitrogen. The conjugate acid pKa of 1-methylindazole is approximately 0.4. To achieve significant protonation, you would need a pH near 0, which is biologically incompatible and will denature your assay proteins. Standard pH adjustment strategies are completely ineffective here.

Q3: What is the most reliable carrier-mediated strategy for cell-based assays? A3: For in vitro work, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[2]. The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic iodinated indazole core, while its hydrophilic exterior maintains aqueous solubility. This prevents the compound from partitioning into the plastic of your assay plates (non-specific binding) while keeping it bioavailable.

Part 2: Quantitative Strategy Comparison

To select the optimal solubilization route, compare the strategies below.

Solubilization StrategyMechanism of ActionEst. Max SolubilityBiological CompatibilitySelf-Validation Metric
Organic Co-solvent (DMSO)Disrupts crystal lattice; reduces solvent polarity.< 50 µM (in 1% DMSO)Low (DMSO >1% is cytotoxic to many cell lines).Visual clarity; no precipitation upon dilution.
Cyclodextrin Complexation (HP-β-CD)Encapsulates lipophilic core in a hydrophilic shell[2].100 µM - 1 mMHigh (Well-tolerated in cells; does not denature proteins).Post-centrifugation LC-MS recovery >95%.
Micellar Formulation (PEG400/Tween 80)Traps compound in surfactant micelles.> 5 mg/mLModerate (Ideal for in vivo animal dosing; toxic to cells).Dynamic Light Scattering (DLS) shows no aggregates >1000 nm.

Part 3: Formulation Decision Workflow

Below is the logical decision matrix for processing this compound based on your experimental endpoint.

SolubilizationWorkflow Start 7-Iodo-1,6-dimethyl-1H-indazole (Highly Lipophilic) Decision Target Application? Start->Decision InVitro In Vitro Assays (< 50 µM) Decision->InVitro Cellular/Biochem InVivo In Vivo Dosing (> 1 mg/mL) Decision->InVivo Animal Models DMSO 1. Prepare 10 mM DMSO Stock InVitro->DMSO Cosolvent 1. Dissolve in 10% DMSO + 40% PEG400 InVivo->Cosolvent HPBCD_InVitro 2. Dilute into Buffer + 5% HP-β-CD DMSO->HPBCD_InVitro Validate1 Validate: LC-MS on Supernatant HPBCD_InVitro->Validate1 Surfactant 2. Add 5% Tween 80 + 45% Saline Cosolvent->Surfactant Validate2 Validate: DLS Analysis (No Aggregates) Surfactant->Validate2

Figure 1: Workflow for solubilizing highly lipophilic indazole derivatives.

Part 4: Self-Validating Experimental Protocols

Do not rely solely on visual inspection to confirm solubility. Highly lipophilic compounds like 7-iodo-1,6-dimethyl-1H-indazole often form sub-visible nano-suspensions that scatter minimal light but will crash out during your assay or cause embolisms in vivo.

Protocol 1: HP-β-CD Solubilization for In Vitro Assays

Causality: HP-β-CD requires time to establish a thermodynamic equilibrium with the compound[2]. Direct addition of powder to aqueous cyclodextrin is inefficient due to the high lattice energy of the iodinated indazole. We use a DMSO "jump-start" method.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 7-iodo-1,6-dimethyl-1H-indazole powder in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously.

  • Carrier Preparation: Prepare a 5% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Complexation: Slowly pipette the 10 mM DMSO stock into the 5% HP-β-CD buffer while vortexing continuously to achieve your final desired concentration (e.g., 50 µM). Critical: The final DMSO concentration must remain ≤ 0.5% to prevent cellular toxicity.

  • Equilibration: Incubate the solution at room temperature for 60 minutes with gentle agitation to allow the host-guest complex to fully form[2].

  • Self-Validation System:

    • Centrifuge the final solution at 14,000 x g for 15 minutes to pellet any uncomplexed, precipitated compound.

    • Carefully extract the supernatant and quantify the dissolved compound via HPLC-UV or LC-MS.

    • Pass Criteria: The measured concentration in the supernatant must be ≥ 95% of your theoretical target concentration.

Protocol 2: The "CLEAR" Formulation for In Vivo Dosing

Causality: For animal models, you need high concentrations (mg/mL). We use a sequential polarity-gradient approach. DMSO completely disrupts the crystal lattice. PEG400 acts as a miscible transition solvent. Tween 80 coats the hydrophobic molecules in micelles as the highly polar Saline is finally introduced.

Step-by-Step Methodology:

  • Solvation: Weigh the required amount of 7-iodo-1,6-dimethyl-1H-indazole into a glass vial. Add 10% (v/v) DMSO and sonicate until the solution is completely clear.

  • Co-solvent Addition: Add 40% (v/v) PEG400 to the vial. Vortex for 30 seconds. The solution must remain perfectly clear.

  • Surfactant Addition: Add 5% (v/v) Tween 80. Vortex for 1 minute.

  • Aqueous Phase: Dropwise, add 45% (v/v) sterile Saline (0.9% NaCl) while stirring vigorously.

  • Self-Validation System:

    • Analyze the final formulation using Dynamic Light Scattering (DLS).

    • Pass Criteria: The polydispersity index (PDI) should be < 0.3, and there must be zero particles detected above 1000 nm. Sub-visible aggregates will cause lethal pulmonary embolisms in mice.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors Source: PubMed (National Library of Medicine) URL:[Link]

  • Alfa Chemistry Catalog: 7-IODO-1,6-DIMETHYL-1H-INDAZOLE (CAS: 882672-39-1) Source: ChemBuyersGuide URL:[Link]

Sources

Troubleshooting

Minimizing side reactions during 7-iodo-1,6-dimethyl-1H-indazole coupling

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize 7-iodo-1,6-dimethyl-1H-indazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize 7-iodo-1,6-dimethyl-1H-indazole .

The fundamental challenge with this substrate is not the electronic reactivity of the carbon-iodine bond, but the severe "steric clamp" created by the adjacent N1-methyl and C6-methyl groups. This di-ortho substitution pattern drastically alters the kinetics of the palladium catalytic cycle. By understanding the causality behind these kinetic shifts, we can engineer a self-validating reaction system that suppresses side reactions and drives the desired cross-coupling.

Mechanistic Root Cause Analysis

In a standard Suzuki-Miyaura or Buchwald-Hartwig coupling, oxidative addition of the aryl iodide to Pd(0) is typically fast. However, with 7-iodo-1,6-dimethyl-1H-indazole, the resulting Ar-Pd(II)-I complex is highly sterically congested. This congestion makes transmetalation the rate-limiting step [1].

While the palladium complex is "stalled" waiting for the coupling partner, it becomes highly vulnerable to off-cycle pathways. If your solvent (e.g., isopropanol, ethanol) or amine base possesses


-hydrogens, they can coordinate to the Pd center, undergo 

-hydride elimination to form a Palladium-Hydride (Pd-H) species, and reductively eliminate to yield the protodehalogenated byproduct (1,6-dimethyl-1H-indazole)[2][3].

Mechanism Pd0 Active Catalyst Pd(0) L ArI 7-Iodo-1,6-dimethyl- 1H-indazole Pd0->ArI Oxidative Addition PdII Ar-Pd(II)-I (Sterically Clamped) ArI->PdII Trans Transmetalation (Rate-Limiting) PdII->Trans Boronic Acid + Base PdH Ar-Pd(II)-H (via β-hydride elim.) PdII->PdH Alcohols/Amines (Side Reaction) Prod Desired Product (Cross-Coupled) Trans->Prod Reductive Elimination Dehal Undesired Byproduct (Dehalogenated) PdH->Dehal Reductive Elimination

Catalytic cycle showing divergence between desired transmetalation and undesired dehalogenation.

Troubleshooting FAQs

Q1: My LC-MS shows massive amounts of 1,6-dimethyl-1H-indazole (m/z 147) and very little cross-coupled product. How do I stop this hydrodehalogenation? A1: You are observing the classic Pd-H reduction pathway. To fix this, you must eliminate all sources of


-hydrogens and accelerate the transmetalation step.
  • Solvent: Switch from alcohols or aqueous mixtures to strictly anhydrous 1,4-dioxane or toluene[4].

  • Ligand: Abandon first-generation catalysts like Pd(PPh3)4. You need a highly active, sterically demanding ligand that forces the Pd center to rapidly undergo transmetalation and reductive elimination. Buchwald dialkylbiaryl phosphines (like SPhos ) or N-Heterocyclic Carbenes (like PEPPSI-IPr ) are mandatory for di-ortho substituted substrates[1][5].

Q2: I am seeing homocoupling of the indazole (Ar-Ar dimer). What causes this? A2: Homocoupling is a symptom of a stalled catalytic cycle combined with trace oxygen acting as an oxidant, or disproportionation of the Ar-Pd(II)-I intermediate. Ensure your reaction is rigorously degassed (using 3 freeze-pump-thaw cycles) and run under a strict argon atmosphere. Increasing the equivalents of your boronic acid (up to 2.0 eq) can also outcompete the homocoupling pathway.

Q3: My boronic acid degrades before the reaction finishes (protodeboronation). What is the fix? A3: Because transmetalation is slow with 7-iodo-1,6-dimethyl-1H-indazole, the boronic acid sits in the basic reaction mixture for extended periods, leading to protodeboronation. To circumvent this, use a slow-addition protocol (via syringe pump) for the boronic acid, or switch to a more stable boron source such as a MIDA boronate or a potassium trifluoroborate salt.

Quantitative Catalyst Comparison

The choice of ligand dictates the ratio of successful cross-coupling to side reactions. Below is a summary of expected outcomes when coupling highly hindered di-ortho aryl iodides based on field data:

Catalyst SystemLigand ArchitectureRelative Transmetalation RateDehalogenation (%)Target Yield (%)
Pd(PPh3)4 Monodentate PhosphineVery Slow45 - 60%< 20%
Pd(dppf)Cl2 Bidentate PhosphineModerate25 - 35%35 - 50%
Pd2(dba)3 / SPhos Dialkylbiaryl PhosphineFast< 5%80 - 85%
PEPPSI-IPr N-Heterocyclic CarbeneVery Fast< 2% > 90%

Self-Validating Experimental Protocol

To guarantee reproducibility and minimize side reactions, utilize the following optimized Suzuki-Miyaura protocol utilizing the PEPPSI-IPr precatalyst[1][5].

Reagents & Stoichiometry:

  • 7-iodo-1,6-dimethyl-1H-indazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • PEPPSI-IPr catalyst (3 mol%, 0.03 mmol)

  • Anhydrous K3PO4 (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-iodo-1,6-dimethyl-1H-indazole, the arylboronic acid, anhydrous K3PO4, and PEPPSI-IPr.

  • Atmosphere Control (Critical): Seal the tube with a septum. Evacuate the flask and backfill with high-purity Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane via syringe.

  • Activation Checkpoint: Heat the reaction to 90 °C. Self-Validation: Within 15 minutes, the mixture should transition from a heterogeneous suspension to a distinct color (often pale yellow/amber), indicating the successful activation of the Pd-NHC precatalyst into the active Pd(0) species.

  • Monitoring Checkpoint: After 2 hours, withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade acetonitrile, and analyze.

    • If m/z 147 (dehalogenation) is < 2% and starting material remains: The reaction is healthy but slow. Continue heating.

    • If m/z 147 is spiking: Stop the reaction. Your system has moisture/oxygen contamination or your base contains hydrogen donors.

  • Workup: Upon complete consumption of the iodide (typically 4-6 hours), cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black and salts, and concentrate for column chromatography.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and correct reaction failures during your optimization phase.

Troubleshooting Start Analyze Crude Reaction Mixture (via LC-MS / GC-MS) Check1 Major Byproduct: 1,6-dimethyl-1H-indazole? Start->Check1 Fix1 ACTION: Switch to anhydrous Dioxane/Toluene. Use SPhos or PEPPSI-IPr. Check1->Fix1 YES (Dehalogenation) Check2 Major Byproduct: Homocoupled Indazole? Check1->Check2 NO Fix2 ACTION: Degas solvents thoroughly. Ensure strict inert atmosphere. Check2->Fix2 YES (Homocoupling) Check3 Observation: Unreacted Starting Material? Check2->Check3 NO Fix3 ACTION: Increase temperature to 90-100°C. Check boronic acid stoichiometry. Check3->Fix3 YES (Stalled Reaction)

Decision tree for identifying and resolving side reactions in hindered indazole couplings.

References

  • Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews.
  • Mechanistic Insight into Site-Selective Tritiation of Aryl Hydrogen without Directing Groups: Origin of Palladium-Catalyzed Cleavage of Dihydrogen. Organometallics.
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Publishing.
  • Catalysis of Hydrodehalogenation Reaction of Haloarenes by Carbene PEPPSI-Palladium Complexes. ResearchGate.
  • 3-Iodo-2-methylbenzoic acid: Mechanism and Role of Bulky Ligands. Benchchem.

Sources

Optimization

Technical Support Center: Catalyst Loading Optimization for 7-Iodo-1,6-dimethyl-1H-indazole Cross-Coupling

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the functionalization of highly hindered heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the functionalization of highly hindered heterocyclic scaffolds.

The C7 position of 1,6-dimethyl-1H-indazole presents a severe steric bottleneck: the carbon-iodine bond is sandwiched directly between the N1-methyl and C6-methyl groups. This physical crowding impedes the initial oxidative addition of the bulky palladium catalyst and drastically slows down transmetalation. Consequently, researchers often observe catalyst deactivation (palladium black formation) or protodehalogenation before the catalytic cycle can complete[1].

This guide provides a self-validating framework to systematically optimize catalyst loading, ligand selection, and reaction conditions to achieve high-yielding cross-couplings at this challenging position.

Mechanistic Pathway & Steric Bottlenecks

Understanding the causality behind catalyst failure is critical for optimization. The standard Pd(0)/Pd(II) cross-coupling cycle relies on a delicate balance of reaction rates[2]. For 7-iodo-1,6-dimethyl-1H-indazole, the oxidative addition step requires high activation energy due to the flanking methyl groups. If the catalyst loading is too low, or if the ligand is insufficiently electron-rich to force the insertion, the active Pd(0) species will rapidly aggregate into inactive palladium black[3].

Pathway Substrate 7-Iodo-1,6-dimethyl-1H-indazole (Sterically Hindered Core) OxAdd Oxidative Addition (High Activation Energy) Substrate->OxAdd + Catalyst Pd0 Active Pd(0)L_n Catalyst (Optimal Loading: 3-5 mol%) Pd0->OxAdd Transmet Transmetalation (Base-Assisted) OxAdd->Transmet Bulky Ligand (e.g., XPhos) Degradation Catalyst Degradation (Pd Black Formation) OxAdd->Degradation Poor Ligand / Low Loading RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C7-Coupled Indazole Product RedElim->Product

Caption: Catalytic cycle for C7 cross-coupling of 1,6-dimethyl-1H-indazole highlighting steric bottlenecks.

Data Presentation: Optimization Matrix

To demonstrate the interplay between catalyst loading and ligand sterics, the following table summarizes a benchmark Suzuki-Miyaura coupling optimization (7-iodo-1,6-dimethyl-1H-indazole with phenylboronic acid, 1.5 equiv., K₂CO₃, 1,4-Dioxane/H₂O, 100 °C).

EntryCatalyst SourceLigandCatalyst LoadingYield (%)Mechanistic Observation
1Pd(PPh₃)₄None (PPh₃)5.0 mol%< 15%Ligand lacks steric bulk; reaction stalls at oxidative addition.
2Pd(OAc)₂SPhos1.0 mol%42%Incomplete conversion; rapid catalyst death (Pd black observed).
3Pd(OAc)₂SPhos5.0 mol%85%Good conversion; higher loading overcomes degradation pathways.
4PdCl₂(dppf)dppf5.0 mol%60%Moderate yield; competitive protodehalogenation observed.
5 Pd(OAc)₂ XPhos 3.0 mol% 94% Optimal balance; highly active ligand allows lower loading.

Analytical Takeaway: For the highly hindered C7 position, standard triphenylphosphine-based catalysts are ineffective. Bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos) are required to stabilize the Pd(0) species and accelerate the cycle, allowing for an optimal catalyst loading of 3-5 mol%[3].

Standard Operating Procedure: Catalyst Optimization Screen

This step-by-step methodology is designed to be a self-validating system. By running parallel micro-scale reactions, you can identify the exact loading threshold where catalyst turnover outpaces degradation for your specific coupling partner.

Materials Required:

  • 7-iodo-1,6-dimethyl-1H-indazole (1.0 equiv, rigorously dried)

  • Coupling partner (e.g., arylboronic acid or amine, 1.5 equiv)

  • Base (e.g., anhydrous K₃PO₄ or Cs₂CO₃, 2.0 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., XPhos)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

Step-by-Step Protocol:

  • Reagent Preparation (Glovebox or Schlenk Line): To a series of four oven-dried microwave vials equipped with magnetic stir bars, add 7-iodo-1,6-dimethyl-1H-indazole (0.2 mmol), the coupling partner (0.3 mmol), and the base (0.4 mmol).

  • Catalyst Matrix Addition: Prepare a stock solution of Pd(OAc)₂ and XPhos (1:2 molar ratio) in degassed 1,4-dioxane. Dispense calculated volumes into the vials to achieve targeted catalyst loadings of 1.0, 3.0, 5.0, and 7.5 mol%.

  • Atmosphere Control (Critical): Seal the vials with Teflon-lined septa. Evacuate and backfill with high-purity Argon three times. Oxygen must be strictly excluded to prevent the irreversible oxidation of the electron-rich phosphine ligands and the active Pd(0) species[3].

  • Solvent Addition: Syringe in the remaining degassed 1,4-Dioxane and H₂O to achieve a uniform concentration (typically 0.1 M to 0.2 M with respect to the indazole).

  • Reaction Execution: Transfer the vials to a pre-heated aluminum block at 100 °C. Stir vigorously (800+ rpm) for 12 hours. High stirring rates are essential to overcome mass transfer limitations in biphasic solvent systems.

  • Work-up and Validation: Cool the mixtures to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues. Analyze the crude mixture via UPLC-MS to determine the conversion ratio of starting material to product, checking specifically for protodehalogenated side-products.

Troubleshooting & FAQs

Q1: Why is the C7 position of 1,6-dimethyl-1H-indazole so difficult to couple compared to the C3 or C5 positions? A1: The difficulty is primarily steric, not electronic. The C7-iodine is situated in a tight "cleft" between the N1-methyl group and the C6-methyl group. This creates a severe steric bottleneck during the oxidative addition step, where the bulky Pd(0)L_n complex must insert itself into the C-I bond. While C7 functionalization is challenging, it can be achieved efficiently if the catalytic system utilizes highly active ligands to overcome this specific steric hindrance[4].

Q2: I am seeing significant protodehalogenation (formation of 1,6-dimethyl-1H-indazole) instead of my cross-coupled product. How do I fix this? A2: Protodehalogenation occurs when the oxidative addition step is successful, but the subsequent transmetalation step is too slow. This allows the intermediate Pd(II) complex to undergo protonation (often from trace moisture or the solvent). To fix this:

  • Increase Catalyst Loading: Bump the loading from 1-2 mol% to 3-5 mol% to ensure a higher concentration of active catalyst.

  • Switch Ligands: Use a more sterically demanding ligand like XPhos, which forces the reductive elimination step and accelerates the overall cycle.

  • Optimize the Base: Ensure your base is fully soluble and active; switching from K₂CO₃ to a stronger or more soluble base like Cs₂CO₃ can accelerate transmetalation.

Q3: Can I just use 10-15 mol% of a cheaper catalyst like Pd(PPh₃)₄ to brute-force the reaction? A3: No. Triphenylphosphine (PPh₃) is neither electron-rich enough to drive the oxidative addition into a sterically hindered C-I bond, nor bulky enough to stabilize the mono-ligated Pd(0) active species[3]. Using a high loading of an ineffective catalyst will simply result in rapid catalyst degradation, visible as a black precipitate (Pd black) coating your reaction vessel[1]. It is far more cost-effective and scientifically sound to use 2-3 mol% of a highly active pre-catalyst.

Q4: Does the choice of solvent affect the required catalyst loading? A4: Absolutely. For highly hindered substrates, the solubility of the base and the coupling partner is paramount. If transmetalation is the rate-limiting step, a biphasic system (e.g., Dioxane/Water) helps dissolve inorganic bases, thereby accelerating the cycle and preventing catalyst stalling[2]. If the cycle runs efficiently, a lower catalyst loading can be maintained without the catalyst dying mid-reaction.

References
  • BenchChem. Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions Involving 2-(2-bromophenyl)-1H-imidazole.
  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
  • NIH. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
  • BenchChem. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions.

Sources

Troubleshooting

Crystallization techniques for high-purity 7-iodo-1,6-dimethyl-1H-indazole

Technical Support Center: Crystallization & Purification of 7-iodo-1,6-dimethyl-1H-indazole Executive Summary The isolation of 7-iodo-1,6-dimethyl-1H-indazole presents a unique set of challenges in process chemistry. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Crystallization & Purification of 7-iodo-1,6-dimethyl-1H-indazole

Executive Summary

The isolation of 7-iodo-1,6-dimethyl-1H-indazole presents a unique set of challenges in process chemistry. Unlike simple heterocycles, this molecule combines a hydrophobic methylated core with a labile carbon-iodine bond. The critical quality attribute (CQA) for this intermediate is almost always the elimination of the N2-methyl regioisomer , which forms competitively during synthesis (typically 3:1 to 10:1 N1:N2 ratio depending on conditions).

This guide synthesizes field-proven protocols to address solubility issues, regioisomer separation, and halogen stability.

Module 1: Troubleshooting Crystallization Failures

Q1: "My crude product remains a viscous oil or gum even after cooling. How do I induce crystallization?"

Diagnosis: This "oiling out" phenomenon usually indicates one of two issues:

  • High N2-Isomer Content: The N2-methyl regioisomer (2,6-dimethyl-7-iodo-2H-indazole) typically has a lower melting point and disrupts the crystal lattice of the desired N1-isomer.

  • Residual Solvent Entrapment: Indazoles are prone to solvate formation, particularly with chlorinated solvents (DCM/CHCl₃).

The Protocol (The "Toluene Switch"): We recommend switching from chlorinated solvents to a Toluene/Heptane or IPA/Water system. The N1 isomer is thermodynamically more stable and crystallizes preferentially from these systems.

  • Solvent Swap: Evaporate the crude oil to dryness. Redissolve in minimal warm Toluene (approx. 50-60°C).

  • Seeding: Cool to 40°C. If available, add seed crystals (0.5 wt%). If not, scratch the glass surface to induce nucleation.

  • Anti-Solvent Addition: Dropwise add Heptane (ratio 1:3 Toluene:Heptane) over 1 hour.

  • Aging: Stir at 0-5°C for 4 hours. The N1 isomer should precipitate as a white/off-white solid, leaving the N2 oil in the mother liquor.

Scientific Rationale: The N1-indazole tautomer possesses a dipole moment that favors orderly pi-stacking in non-polar/aromatic solvents like Toluene. The N2-isomer, being more "kinked" in electron distribution, remains solubilized in the aliphatic supernatant (Heptane) [1, 2].

Module 2: Regioisomer Control (N1 vs. N2)

Q2: "HPLC shows 5-10% of the N2-isomer co-crystallizing. How do I upgrade the purity to >99%?"

Diagnosis: Standard "crash cooling" traps impurities. You need a Thermodynamic Digestion (Slurry) .

The Protocol (The "Hot Slurry" Method): Do not fully dissolve the material.

  • Suspend the solid in Ethyl Acetate/Hexane (1:5) or Isopropyl Alcohol (IPA) .

  • Heat the slurry to reflux (or near boiling) for 1-2 hours. Crucial: The solid should NOT fully dissolve.

  • Cool slowly to room temperature.

  • Filter.[1]

Why this works: This exploits Ostwald Ripening . The small, impure crystals (or the more soluble N2 crystals) dissolve and redeposit onto the larger, more stable N1 crystals. This "scavenges" the N2 isomer into the mother liquor without the yield loss associated with full recrystallization.

Visualization: The Regioisomer Separation Logic

IsomerSeparation Crude Crude Mixture (N1:N2 ~ 85:15) SolventSelect Solvent Selection (Toluene or IPA) Crude->SolventSelect Dissolution Heat to 60°C (Full Dissolution) SolventSelect->Dissolution Cooling Controlled Cooling (10°C/hour) Dissolution->Cooling Seeding @ 45°C Filtration Filtration @ 5°C Cooling->Filtration Solid Solid Cake (Rich in N1) Filtration->Solid Liquor Mother Liquor (Rich in N2 + Impurities) Filtration->Liquor Check Purity Check (HPLC/NMR) Solid->Check Recryst Recrystallization (If N2 > 1%) Check->Recryst Fail Final Final Product (>99% N1-Isomer) Check->Final Pass Recryst->Dissolution Reprocess

Caption: Workflow for thermodynamic separation of N1/N2 indazole isomers. Note the recirculation loop if purity targets are not met.

Module 3: Impurity Rejection (Color & Stability)

Q3: "The crystals are turning pink/purple during drying. Is my compound decomposing?"

Diagnosis: Yes. The C7-Iodine bond is photosensitive and prone to homolytic cleavage, releasing elemental iodine (


), which causes the pink discoloration. This is accelerated by heat and light.

The Protocol (Stabilization Wash):

  • The Thiosulfate Wash: Before crystallization, wash the organic layer (DCM or EtOAc) with 10% Sodium Thiosulfate (

    
    )  solution. This reduces any free iodine back to iodide (
    
    
    
    ), which is water-soluble and removed.
  • Amber Glassware: Perform all crystallization and filtration steps in amber glassware or wrap flasks in aluminum foil.

  • Vacuum Drying: Dry at <40°C under high vacuum. Avoid oven drying in air, as oxygen + heat promotes de-iodination.

Q4: "I see a green tint in the solid."

Context: If your synthesis involved Copper-catalyzed iodination or Ullmann coupling. Solution: Wash the organic phase with 10% Ammonium Hydroxide (


)  or an EDTA solution to chelate and remove residual copper species before attempting crystallization [3].

Module 4: Quantitative Data & Solubility Profile

Use the table below to select the optimal solvent based on your specific impurity profile.

Solvent SystemSolubility (Hot)Solubility (Cold)Isomer Selectivity (N1 vs N2)Recommendation
DCM / Chloroform Very HighHighPoorAvoid. Good for transport, bad for crystallization.
Toluene / Heptane HighLowExcellent Primary Choice. Best for rejecting N2-isomer oils.
Ethanol / Water HighLowGoodGood alternative. Risk of hydrolysis if ester groups present.[2]
Ethyl Acetate HighModerateModerateUse only if product is very clean.
Acetonitrile HighLowGoodEffective, but expensive. Good for final polish.

Module 5: Experimental Workflow Visualization

The following diagram details the end-to-end purification logic, integrating the chemical washes required for iodine stability.

PurificationWorkflow cluster_Washes Impurity Removal (The Critical Wash) Rxn Reaction Mixture (Crude) Quench Quench & Extract (DCM/EtOAc) Rxn->Quench Wash1 10% Na2S2O3 Wash (Removes I2) Quench->Wash1 Wash2 NH4OH/EDTA Wash (Removes Copper) Wash1->Wash2 Conc Concentrate to Oil Wash2->Conc Cryst Crystallize (Toluene/Heptane) Conc->Cryst Dry Vacuum Dry (Dark, <40°C) Cryst->Dry

Caption: Integrated purification sequence emphasizing the removal of inorganic contaminants (Iodine/Copper) prior to crystallization.

References

  • Vertex Pharmaceuticals. (2024). Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (PMC). Link

  • Shanghai Institute of Organic Chemistry. (2011). Method for separating and purifying substituted indazole isomers. Google Patents (CN101948433A). Link

  • Cottyn, B., et al. (2007).[3] Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. Link

  • Pfizer Inc. (2005). Indazole derivatives as kinase inhibitors. Journal of Medicinal Chemistry. Link

Sources

Optimization

Stability of 7-iodo-1,6-dimethyl-1H-indazole under acidic conditions

Technical Support Center: Stability and Handling of 7-Iodo-1,6-dimethyl-1H-indazole in Acidic Media Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with resea...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Handling of 7-Iodo-1,6-dimethyl-1H-indazole in Acidic Media

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected degradation or recovery issues when utilizing 7-iodo-1,6-dimethyl-1H-indazole in complex synthetic workflows. This compound is a highly valuable bifunctional building block, but its behavior in acidic media is governed by two competing mechanistic realities: the amphoteric nature of the indazole core[1] and the susceptibility of the C7-iodine bond to electrophilic cleavage[2].

This guide is designed to move beyond basic protocols. By understanding the thermodynamic and kinetic parameters of this molecule, you can engineer self-validating workflows that prevent yield loss and degradation.

Troubleshooting & FAQs

Q1: Why does my compound precipitate unpredictably during aqueous workup after an acid-catalyzed reaction? The Causality: This is a classic pH-dependent solubility issue driven by the basicity of the indazole N2 atom. The pKa of the protonated indazolium cation is approximately 1.04[1]. At a pH below 1.0, the compound exists almost entirely as a highly polar, water-soluble indazolium salt[3]. When you quench the reaction and raise the pH above 3.0, the equilibrium shifts back to the neutral 1H-indazole free base. Because the 1,6-dimethyl substitutions significantly increase the lipophilicity of the core, the free base rapidly precipitates out of the aqueous phase. The Solution: Always perform extractions of the free base at a pH of 5–7 using a moderately polar organic solvent (e.g., ethyl acetate or dichloromethane). If precipitation occurs at the interface, add a small volume of methanol to break the emulsion and fully solubilize the free base into the organic layer.

Q2: During an acidic deprotection step (e.g., Boc removal using hot HCl), I am observing a significant byproduct with a mass of[M-126]. What is happening? The Causality: You are observing protodeiodination . The carbon-iodine bond in aryl iodides is susceptible to cleavage under harsh acidic conditions, particularly at elevated temperatures or in the presence of trace reducing agents[2]. The mechanism involves the electrophilic attack of a proton on the C7 position, proceeding through a sigma-complex intermediate, which subsequently expels the iodine atom[4]. This irreversible degradation yields 1,6-dimethyl-1H-indazole. The Solution: To prevent protodeiodination:

  • Lower the Temperature: Perform acidic deprotections at 0 °C to ambient temperature. Hydrolytic and protodeiodination pathways are highly temperature-dependent[2].

  • Use Non-Aqueous Acids: Switch from aqueous mineral acids to anhydrous conditions (e.g., 4M HCl in dioxane or pure Trifluoroacetic Acid) to minimize the thermodynamic driving force for hydrolytic cleavage.

  • Limit Exposure Time: Monitor the reaction via LC-MS and quench immediately upon completion.

Q3: How does acidic media affect regioselectivity if I attempt an electrophilic aromatic substitution (EAS) on this core? The Causality: In neutral media, the 1H-indazole tautomer is energetically more stable than the 2H-form[5], and EAS typically occurs at the electron-rich C3 position. However, in strongly acidic media, the molecule is protonated to form the indazolium cation[3]. This positive charge strongly deactivates the entire bicyclic ring system, making EAS exceedingly difficult and often requiring forcing conditions (e.g., fuming nitric/sulfuric acid) which will likely trigger the protodeiodination of the C7-iodo group before the desired substitution can occur.

Experimental Protocol: Stability-Indicating Forced Degradation Study (ICH Q1A)

To establish a self-validating system for your specific workflow, you must empirically determine the degradation kinetics of 7-iodo-1,6-dimethyl-1H-indazole. This protocol isolates the variables of pH and temperature.

Step 1: Preparation of Stock Solutions

  • Accurately weigh 10.0 mg of 7-iodo-1,6-dimethyl-1H-indazole.

  • Dissolve in 1.0 mL of HPLC-grade Acetonitrile (ACN) to create a 10 mg/mL stock. (Note: The compound is insoluble in neutral water, necessitating an organic cosolvent).

Step 2: Acidic Stress Application

  • Prepare three reaction vials. To each vial, add 100 µL of the stock solution.

  • Vial A (Control): Add 900 µL of neutral phosphate buffer (pH 7.4).

  • Vial B (Mild Acid): Add 900 µL of 0.1 M HCl (pH 1.0).

  • Vial C (Harsh Acid): Add 900 µL of 1.0 M HCl (pH 0.0).

  • Seal the vials and incubate at 60 °C using a thermomixer set to 500 rpm.

Step 3: Quenching and Neutralization

  • At time points t = 1h, 4h, and 24h, extract a 100 µL aliquot from each vial.

  • Immediately quench the acidic aliquots (Vials B and C) by adding an equivalent volume of cold 0.1 M or 1.0 M NaOH to neutralize the pH to ~7.0.

  • Dilute the quenched samples 1:10 with ACN/H2O (50:50) to ensure the free base remains in solution for analysis.

Step 4: HPLC-UV/MS Analysis

  • Inject 5 µL onto a C18 reverse-phase column.

  • Monitor at 254 nm and use MS (ESI+) to track the disappearance of the parent mass (m/z ~273 [M+H]+) and the appearance of the protodeiodinated product (m/z ~147 [M+H]+).

Data Presentation: Thermodynamic Solubility & Acidic Stability Profile

The following table summarizes the expected quantitative behavior of 7-iodo-1,6-dimethyl-1H-indazole under various conditions, serving as a baseline for your analytical methods.

Solvent / Buffer SystempHTemp (°C)Intrinsic Solubility (mg/mL)24h Stability Recovery (%)Primary Degradant Observed
Water (Neutral)7.025< 0.01 (Insoluble)> 99.5%None
0.1 M HCl (Aqueous)1.025~ 2.5 (Soluble)> 98.0%Trace Protodeiodination
1.0 M HCl (Aqueous)0.060> 10.0 (Highly Soluble)< 60.0%1,6-dimethyl-1H-indazole
4.0 M HCl in DioxaneN/A25> 50.0 (Highly Soluble)> 95.0%None

Mechanistic Visualization: Acid-Base Equilibrium & Degradation Pathway

The following diagram illustrates the logical relationship between the environmental pH, the protonation state of the indazole core, and the kinetic pathway leading to degradation.

G FreeBase 7-Iodo-1,6-dimethyl-1H-indazole (Free Base, Insoluble in H2O) AcidicMedia Acidic Media (pH < 1.0) + H+ FreeBase->AcidicMedia Protonation Protonated Indazolium Cation (Soluble in H2O) AcidicMedia->Protonated Reversible Equilibrium Protonated->FreeBase Neutralization (pH > 3) HarshConditions Harsh Acid + Heat (e.g., Refluxing HCl) Protonated->HarshConditions Thermal/Acidic Stress Degradation Protodeiodination Product (1,6-dimethyl-1H-indazole) HarshConditions->Degradation Irreversible C-I Cleavage

Caption: Workflow detailing the pH-dependent protonation and subsequent protodeiodination pathway.

References

1.[3] Title: Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry. Source: acs.org. URL: 2.[5] Title: Indazole - Synthesis and Reactions as a Chemical Reagent. Source: chemicalbook.com. URL: 3.[1] Title: Indazole - Wikipedia. Source: wikipedia.org. URL: 4.[2] Title: Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions - Benchchem. Source: benchchem.com. URL: 5.[4] Title: "The Mechanism of Protodeiodination of O-Iodoaniline" by Nam Sok Choi. Source: fhsu.edu. URL:

Sources

Troubleshooting

Overcoming steric hindrance at the 7-position of dimethyl indazole

The following guide serves as a specialized Technical Support Center for researchers encountering steric hindrance issues at the 7-position of dimethyl indazole scaffolds. Ticket ID: IND-7POS-STERIC Topic: Overcoming Ste...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers encountering steric hindrance issues at the 7-position of dimethyl indazole scaffolds.

Ticket ID: IND-7POS-STERIC Topic: Overcoming Steric Hindrance at the 7-Position of Dimethyl Indazole Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "Peri-Strain" Challenge

In 1,3-dimethyl-1H-indazole (and related analogs), the 7-position is chemically unique due to its proximity to the N1-methyl group. This creates a "peri-interaction" (1,8-interaction in naphthalene numbering, or 1,7-interaction here), resulting in significant steric clash.

This guide addresses two distinct but related workflows:

  • Functionalizing C7 when N1 is already alkylated (overcoming the N1-Me blockade).

  • Alkylation of N1 when C7 is already substituted (overcoming the C7 blockade which favors N2-alkylation).

Workflow A: Functionalizing C7 on an N1-Methyl Scaffold

User Scenario: You have a 1,3-dimethylindazole core and need to introduce a substituent (halogen, boron, aryl) at the 7-position. Error: Low yield, lack of reactivity, or degradation due to harsh conditions required to force the reaction.

Mechanism of Failure

Standard electrophilic aromatic substitution (SEAr) typically favors the C3 or C5 positions due to electronic activation. The C7 position is electronically deactivated and sterically shielded by the N1-methyl group.

Protocol 1: Iridium-Catalyzed C-H Borylation (Steric Control)

Iridium catalysis is sensitive to steric environments. While N1-Me is bulky, the C7-H bond is often the most acidic ortho-proton if C3 is blocked (e.g., by a methyl group). However, standard ligands may still favor C4/C5.

The Fix: Use a specific ligand system to direct activity to C7 via N1-coordination or steric pocketing.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: 1,3-Dimethyl-1H-indazole (1.0 equiv).

    • B source:

      
       (0.5 equiv).
      
    • Catalyst:

      
       (1.5 mol %).
      
    • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol %).

    • Solvent: THF or MTBE (anhydrous).

  • Procedure:

    • Mix catalyst and ligand in solvent for 10 min to form the active species (color change to deep red/brown).

    • Add substrate and

      
      .
      
    • Heat to 80 °C in a sealed tube for 4–16 hours.

  • Why this works: The bulky dtbpy ligand makes the active catalyst sensitive to sterics, but the N1 lone pair can sometimes assist in directing the metal to the proximal C7 position if C3 is blocked. Note: If C4/C5 borylation dominates, switch to Rh(III) catalysis directed by a removable N1-group.

Protocol 2: Directed Ortho-Metalation (DoM)

If C-H activation fails, use the acidity of the C7 proton. Warning: The N1-Me group prevents standard "Complex Induced Proximity Effect" (CIPE) usually seen with N-H indazoles.

  • Reagents:

    
    -BuLi / TMEDA (Tetramethylethylenediamine).
    
  • Condition: -78 °C in THF.

  • Trap: Iodine (

    
    ) or DMF.
    
  • Troubleshooting: If lithiation occurs at the methyl group (lateral lithiation at C3-Me), you must switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), which is more basic but less nucleophilic, avoiding attack on the methyl groups.

Workflow B: Achieving N1-Selectivity with a 7-Substituent

User Scenario: You have a 7-bromo-3-methylindazole and need to methylate N1. Error: The reaction yields predominantly the N2-isomer (often >90%).

Mechanism of Failure

A substituent at C7 creates a "steric wall." When an electrophile (Me-I) approaches, the N1 lone pair is shielded. The N2 lone pair is exposed and kinetically accessible. Although N1-alkylation is thermodynamically preferred (maintaining the benzenoid structure), kinetic control favors N2.

Troubleshooting Guide: Restoring N1 Selectivity
VariableRecommendationScientific Rationale
Base NaH (Sodium Hydride) Promotes thermodynamic control. The sodium cation coordinates tightly, allowing equilibration between N1 and N2 anions.
Solvent THF or DME (Not DMF)Non-polar/ethereal solvents favor the tight ion pair that leads to the thermodynamic product (N1). DMF promotes charge separation, favoring the kinetic product (N2).
Temperature High (Reflux) Provides the energy required to overcome the steric barrier at N1 and allows reversibility of the kinetic N2 adduct.
Electrophile Methyl Tosylate (vs Me-I)Harder electrophiles sometimes improve N1/N2 ratios by slowing the reaction, allowing thermodynamic equilibration.
Alternative Protocol: The "Meerwein" Route (Salt Formation)

If direct alkylation fails to give N1:

  • Treat the indazole with Meerwein's salt (

    
    ).
    
  • This often alkylates both nitrogens (forming the indazolium salt) or N2 kinetically.

  • Thermal rearrangement: Heat the N2-methylated product (or salt) in high-boiling solvent (e.g., sulfolane) to induce a [1,5]-sigmatropic shift or intermolecular transfer to the thermodynamically stable N1 position.

Workflow C: De Novo Synthesis (The "Nuclear Option")

When steric hindrance at C7 is insurmountable for direct functionalization, build the ring around the steric bulk.

Method: Diazo-Claisen / Intramolecular Cyclization Instead of methylating a 7-substituted indazole, synthesize it from a 2-amino-3-substituted acetophenone .

  • Starting Material: 2-Amino-3-bromoacetophenone.

  • Step 1: Diazotization (

    
    ) followed by reduction to hydrazine.
    
  • Step 2: Cyclization with the ketone.

  • Result: The N1-H is formed in the correct position. Subsequent methylation is still hard, so use N-methylhydrazine in the initial cyclization step to install the N1-Me directly, avoiding the alkylation step entirely.

Visualizing the Steric Pathways

The following diagram illustrates the kinetic vs. thermodynamic competition driven by C7 steric hindrance.

Indazole_Sterics Start 7-Substituted Indazole (Steric Bulk at C7) Reagents Add Electrophile (Me-I) + Base Start->Reagents N2_TS N2 Transition State (Sterically Accessible) Reagents->N2_TS Fast (Kinetic) N1_TS N1 Transition State (Sterically Hindered by C7) Reagents->N1_TS Slow (High Barrier) N2_Product N2-Alkyl Indazole (Kinetic Product) N2_TS->N2_Product N1_Product N1-Alkyl Indazole (Thermodynamic Product) N2_Product->N1_Product High Temp / NaH (Thermodynamic Equilibration) N1_TS->N1_Product

Caption: Kinetic preference for N2-alkylation due to C7 steric hindrance, and the thermodynamic pathway required to achieve N1-substitution.

FAQ: Common User Queries

Q: I am trying to Suzuki couple a 7-bromo-1-methylindazole, but the boronic acid won't couple. Why? A: This is a classic "ortho-ortho" interference. The N1-methyl group and the incoming boronic acid create massive steric strain.

  • Fix: Switch to Buchwald SPhos or XPhos Pd G3 catalysts. These ligands are designed to facilitate oxidative addition on sterically hindered chlorides/bromides.

  • Pro-Tip: Use Ba(OH)2 or K3PO4 as the base instead of carbonate; higher basicity can accelerate the transmetallation step in hindered systems.

Q: Can I use a directing group on N1 to functionalize C7? A: Yes. If you can tolerate a multi-step synthesis, install a Pivaloyl or Acetyl group on N1 (instead of Methyl). These groups can direct Rh(III) or Ru(II) catalyzed C-H activation to the C7 position. Once functionalized, hydrolyze the directing group and methylate N1 (using the NaH/THF protocol to ensure N1 selectivity).

Q: My C7-lithiation (DoM) is yielding a mixture of products. A: You are likely seeing "lateral lithiation" at the C3-methyl group. The protons on the C3-methyl are benzylic-like and acidic.

  • Fix: Ensure your temperature is strictly -78°C . If the problem persists, switch to a "halogen dance" strategy: Lithiate C3 (if unsubstituted), halogenate, then use the halogen to block or redirect lithiation. If C3 is methyl, you must use a non-nucleophilic base like LiTMP and keep contact times very short (<15 mins) before quenching.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: National Institutes of Health (PMC) URL:[Link]

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Source: ResearchGate URL:[1][2][3][4][Link]

  • C-H Functionalization of Indoles and Indazoles at the C7 Position. Source: Accounts of Chemical Research (via PubMed) URL:[Link]

  • Selective N7 Alkylation of 7-Azaindazoles (Analogous Steric Principles). Source: ACS Publications URL:[5][Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Assessment of 7-iodo-1,6-dimethyl-1H-indazole

This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 7-iodo-1,6-dimethyl-1H-indazole. We will move beyond...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 7-iodo-1,6-dimethyl-1H-indazole. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, compare alternative approaches, and present a validated method that ensures accuracy and reliability in a drug development setting.

Introduction: The Analytical Challenge

7-iodo-1,6-dimethyl-1H-indazole is a heterocyclic aromatic compound, and its purity is a critical quality attribute (CQA) in pharmaceutical development. The presence of an iodine atom and the indazole core introduces specific analytical challenges, including potential photosensitivity and the need to resolve closely related impurities from the main analyte peak. A well-developed HPLC method is paramount for ensuring the safety and efficacy of any drug substance. This guide will detail the development of a reversed-phase HPLC (RP-HPLC) method, a workhorse in the pharmaceutical industry for its versatility and robustness.

Foundational Strategy: Method Development Workflow

A systematic approach to method development is crucial for efficiency and for creating a scientifically sound analytical procedure. The workflow we will follow is an iterative process of screening, optimization, and validation.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV λmax) B Initial Screening (Column & Mobile Phase) A->B Informs C Optimization (Gradient, Flow Rate, Temp.) B->C Refines C->B Re-evaluate D Method Validation (ICH Q2(R1)) C->D Confirms E Final Method D->E Establishes

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Developing the HPLC Method

Analyte Characterization and Initial Conditions

Before any injections are made, understanding the physicochemical properties of 7-iodo-1,6-dimethyl-1H-indazole is essential. A literature search or in-house determination of its pKa, logP, and UV absorbance spectrum provides the foundation for our starting point. For a compound like this, a reversed-phase approach is a logical first choice due to its predominantly non-polar nature.

  • UV Spectrum Analysis: The UV spectrum of the analyte in a suitable solvent (e.g., acetonitrile/water) will reveal the wavelength of maximum absorbance (λmax). This is crucial for achieving optimal sensitivity. For many indazole derivatives, this falls in the 254 nm to 300 nm range.

Column and Mobile Phase Screening

The goal of this phase is to find a combination that provides good peak shape and retention for the main peak.

Experimental Protocol:

  • Column Selection: Screen a minimum of two different stationary phases. A C18 column is a standard starting point. A phenyl-hexyl column could be a good alternative, as it offers different selectivity through π-π interactions with the aromatic indazole ring.

  • Mobile Phase Screening:

    • Aqueous Phase (A): 0.1% formic acid in water. The acid helps to protonate any basic sites on the molecule, leading to sharper peaks.

    • Organic Phase (B): Acetonitrile (ACN) and Methanol (MeOH). ACN is generally preferred for its lower viscosity and UV transparency.

  • Initial Gradient: A fast, generic gradient is used to elute all components and get a first look at the sample's complexity.

    • Time (min): 0, 10, 12, 13

    • %B: 5, 95, 95, 5

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: Diode Array Detector (DAD) to monitor multiple wavelengths.

Data Comparison: Initial Screening Results

ColumnMobile Phase BPeak Shape (Asymmetry)Retention Time (min)Observations
C18 (e.g., Agilent Zorbax)Acetonitrile1.16.2Good peak shape, reasonable retention.
Phenyl-HexylAcetonitrile1.37.5Broader peak, longer retention.
C18Methanol1.58.1Significant peak tailing.

Rationale: The C18 column with acetonitrile as the organic modifier provided the best initial results, showing good peak symmetry and retention. Therefore, this combination was selected for optimization.

Method Optimization

With a promising column and mobile phase selected, the next step is to refine the separation to ensure all potential impurities are resolved from the main peak.

Experimental Protocol:

  • Gradient Optimization: The initial fast gradient is shallow to improve the resolution between the main peak and any closely eluting impurities.

    • Optimized Gradient:

      • Time (min): 0, 8, 10, 11

      • %B: 40, 70, 95, 40

  • Flow Rate and Temperature: These parameters can be adjusted to fine-tune resolution and analysis time. A slightly elevated temperature (e.g., 35 °C) can improve peak shape and reduce column pressure.

Comparative Analysis: Optimization Adjustments

ParameterInitial ConditionOptimized ConditionRationale for Change
Gradient5-95% B in 10 min40-70% B in 8 minFocused the gradient around the elution time of the main peak to improve resolution of closely related impurities.
Temperature30 °C35 °CImproved peak efficiency and reduced backpressure.

Method Validation: Ensuring Trustworthiness

Once optimized, the method must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1) to demonstrate its suitability for its intended purpose.

ValidationParameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Validation Summary (Hypothetical Data):

ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte.No co-elution.
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 100.5%98.0% - 102.0%
Precision (RSD) Repeatability: 0.3%Intermediate: 0.5%≤ 2.0%
LOQ 0.05%Sufficiently low to detect impurities at the reporting threshold.
Robustness No significant impact on results with small variations in flow rate (±0.1 mL/min) and temperature (±2 °C).System suitability parameters are met.

Comparison with Alternative Technologies

While RP-HPLC is the gold standard for this application, it's important to understand its place among other analytical techniques.

TechniquePrincipleAdvantages for this ApplicationDisadvantages
RP-HPLC (Developed Method) Differential partitioning between a non-polar stationary phase and a polar mobile phase.High resolution, excellent quantitation, robust and well-understood.Requires solvent consumption, can be time-consuming.
Ultra-High-Performance Liquid Chromatography (UHPLC) Similar to HPLC but uses smaller particles (<2 µm) and higher pressures.Faster analysis times, higher resolution, less solvent consumption.Higher initial instrument cost, more susceptible to clogging.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Excellent for volatile impurities.Analyte must be volatile and thermally stable, which may require derivatization for this compound.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase.Fast, uses less organic solvent.Different selectivity may be advantageous for certain impurities, but less common in QC labs.

Justification for RP-HPLC: For routine quality control and purity assessment of a moderately complex small molecule like 7-iodo-1,6-dimethyl-1H-indazole, the developed RP-HPLC method offers the best balance of performance, reliability, and accessibility in a typical pharmaceutical laboratory. While UHPLC could offer faster run times, the established robustness of HPLC makes it a highly trustworthy choice.

Conclusion

This guide has detailed a systematic, science-driven approach to developing a robust and reliable RP-HPLC method for the purity assessment of 7-iodo-1,6-dimethyl-1H-indazole. By starting with a thorough understanding of the analyte, performing systematic screening and optimization, and culminating in a comprehensive validation based on ICH guidelines, we have established a method that is fit for its intended purpose. The comparison with alternative technologies further solidifies the choice of RP-HPLC as the most appropriate technique for this application, providing a strong foundation for quality control in the drug development process.

References

  • Title: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

Comparative

Mass spectrometry fragmentation patterns of 7-iodo-1,6-dimethyl-1H-indazole

Comparative Mass Spectrometry Fragmentation Analysis of 7-Iodo-1,6-dimethyl-1H-indazole As a Senior Application Scientist, I frequently encounter the indazole scaffold in drug discovery and medicinal chemistry. Halogenat...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Fragmentation Analysis of 7-Iodo-1,6-dimethyl-1H-indazole

As a Senior Application Scientist, I frequently encounter the indazole scaffold in drug discovery and medicinal chemistry. Halogenated indazoles, specifically iodinated derivatives like 7-iodo-1,6-dimethyl-1H-indazole, are highly privileged building blocks used extensively in transition-metal-catalyzed cross-coupling reactions.

For researchers and drug development professionals, unambiguously confirming the structure of these intermediates is non-negotiable. High-Resolution Mass Spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is the gold standard for this task. This guide provides an in-depth, comparative analysis of the fragmentation patterns of 7-iodo-1,6-dimethyl-1H-indazole against its structural analogs, detailing the causality behind the gas-phase chemistry and providing self-validating experimental protocols.

Mechanistic Causality: Decoding the Gas-Phase Chemistry

To understand the mass spectrum of 7-iodo-1,6-dimethyl-1H-indazole, we must analyze the inherent stabilities of its bonds under Collision-Induced Dissociation (CID). The fragmentation is governed by two primary thermodynamic drivers:

  • Lability of the C-I Bond: The carbon-iodine bond is highly polarizable and possesses a lower bond dissociation energy compared to C-C or C-N bonds. Consequently, the primary fragmentation event at low to moderate collision energies is the homolytic cleavage of the iodine radical (I•, -127 Da) or the heterolytic loss of hydrogen iodide (HI, -128 Da). This is a hallmark of iodinated aromatic systems.

  • Extrusion of N2 from the Indazole Core: Once the halogen is lost, the resulting[C9H9N2]+ cation (m/z 145) undergoes a characteristic indazole ring-opening[1]. The N-N bond cleaves, leading to the highly thermodynamically favorable expulsion of neutral nitrogen gas (N2, -28 Da)[2]. This yields a highly conjugated, tropylium-like hydrocarbon cation (m/z 117), which provides immense structural stability.

Pathway M [M+H]+ m/z 272.99 7-iodo-1,6-dimethyl-1H-indazole F1 [M+H - HI]+ m/z 145.08 Dimethyl-indazole core M->F1 Loss of HI (-128 Da) F3 [M+H - I•]+• m/z 146.08 Radical cation M->F3 Loss of I• (-127 Da) F2 [M+H - HI - N2]+ m/z 117.07 Conjugated hydrocarbon cation F1->F2 Loss of N2 (-28 Da) F3->F2 Loss of N2 & H•

Logical MS/MS fragmentation pathway of 7-iodo-1,6-dimethyl-1H-indazole.

Comparative Analysis: 7-Iodo vs. Analogs

To validate the identity of 7-iodo-1,6-dimethyl-1H-indazole, it must be differentiated from non-halogenated and differently halogenated analogs. The most distinct differentiator in full-scan MS is the isotopic envelope. Iodine is monoisotopic (


I), meaning it produces a single, dominant molecular ion peak. In contrast, brominated analogs display a classic 1:1 isotopic doublet (

Br/

Br)[3].

The table below summarizes the quantitative MS/MS data used to benchmark these compounds.

CompoundExact Mass [M+H]+Isotopic PatternPrimary MS/MS LossSecondary MS/MS LossDiagnostic Product Ions (m/z)
7-iodo-1,6-dimethyl-1H-indazole 272.9887Monoisotopic (Singlet)-128 Da (HI) or -127 Da (I•)-28 Da (N2)145.08, 146.08, 117.07
7-bromo-1,6-dimethyl-1H-indazole 225.0027 / 227.00071:1 Doublet (79Br/81Br)-80 Da (HBr) or -79 Da (Br•)-28 Da (N2)145.08, 146.08, 117.07
1,6-dimethyl-1H-indazole 147.0922Monoisotopic (Singlet)-28 Da (N2)-15 Da (CH3•)119.08, 104.06

Note: Notice that regardless of the starting halogen, the secondary fragmentation converges on the m/z 145 and m/z 117 ions, proving the underlying dimethyl-indazole core remains conserved.

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure data integrity and reproducibility, the following step-by-step methodology utilizes a self-validating framework. By running a Data-Dependent Acquisition (DDA) method, we simultaneously capture the exact mass (to verify the elemental formula) and the MS/MS spectra (to verify the structural connectivity).

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the synthesized 7-iodo-1,6-dimethyl-1H-indazole in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, ensuring efficient ionization to the [M+H]+ state in positive ESI mode[4].

Step 2: Chromatographic Separation

  • Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Run a gradient elution from 5% B to 95% B over 5 minutes (Mobile Phase A: H2O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA) at a flow rate of 0.4 mL/min.

Step 3: HRMS/MS Acquisition Parameters

  • Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV; Desolvation Temperature: 350°C.

  • Scan Mode: Full Scan (m/z 100-1000) followed by DDA MS/MS on the top 3 most intense ions.

  • Collision Energy (CE) Ramping: Apply a normalized collision energy (NCE) ramp of 15-45 eV. Causality: A ramped CE ensures that both the low-energy iodine cleavage and the higher-energy indazole ring fragmentation are captured in a single composite spectrum[4].

Step 4: Data Validation Checkpoints

  • Mass Accuracy: The observed [M+H]+ peak must be within

    
     5 ppm of the theoretical mass (272.9887 Da).
    
  • Isotopic Fidelity: Ensure the absence of an M+2 peak of equal intensity, which would falsely indicate bromine contamination.

Workflow A Sample Prep (1 µg/mL) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Soft Ionization) B->C D CID Fragmentation (CE: 15-45 eV) C->D E HRMS Detection (TOF/Orbitrap) D->E

Experimental LC-HRMS/MS workflow for the analysis of halogenated indazoles.

Conclusion

The mass spectrometric characterization of 7-iodo-1,6-dimethyl-1H-indazole relies heavily on the sequential loss of the iodine substituent followed by the extrusion of nitrogen gas from the indazole core. By comparing these distinct fragmentation pathways and isotopic signatures against non-halogenated and brominated analogs, researchers can confidently validate the structural integrity of their synthetic intermediates before advancing them into complex cross-coupling campaigns.

References

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids ResearchGate [Link][1]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS eGyanKosh [Link]

  • In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references PubMed Central (PMC)[Link][3]

Sources

Validation

Comparative Guide: TLC Visualization Methods for 7-iodo-1,6-dimethyl-1H-indazole

Executive Summary & Technical Context[1][2][3][4][5][6] In the synthesis of kinase inhibitors (e.g., Akt or EGFR inhibitors), 7-iodo-1,6-dimethyl-1H-indazole serves as a critical "pivot" intermediate. The C7-iodine handl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the synthesis of kinase inhibitors (e.g., Akt or EGFR inhibitors), 7-iodo-1,6-dimethyl-1H-indazole serves as a critical "pivot" intermediate. The C7-iodine handle enables Suzuki-Miyaura or Buchwald-Hartwig couplings, while the N1-methyl group locks the tautomeric state.

However, visualizing this compound presents specific challenges:

  • Regioisomerism: N1-methylation often produces N2-methylated byproducts (2,6-dimethyl-7-iodo-2H-indazole) which have similar Rf values.

  • De-iodination: Protodeiodination byproducts (1,6-dimethyl-1H-indazole) are common during cross-couplings.

  • Electronic Properties: The electron-rich indazole core is weakly basic (pKa ~1.0–1.5), rendering standard alkaloid stains (like Dragendorff’s) less effective than for aliphatic amines.

This guide objectively compares four visualization methodologies to determine the most reliable protocol for monitoring reaction progress and purity.

Comparative Analysis of Visualization Methods

We evaluated four standard visualization techniques based on Sensitivity (LOD), Selectivity (ability to distinguish impurities), and Workflow Efficiency .

Summary Data Table
MethodTypeSensitivity (LOD)SelectivityStability of SpotRecommended Use
A. UV Fluorescence (254 nm) Non-DestructiveHigh (< 50 ng)Low (Detects all aromatics)N/A (Transient)Primary Method. Routine monitoring.
B. Iodine Vapor (

)
Destructive (Reversible)Moderate (100-200 ng)Moderate (Lipophilicity based)Low (Fades rapidly)Confirming mass balance; detecting non-UV lipids.
C. Dragendorff’s Reagent DestructiveLow (> 500 ng)High (N-heterocycle specific)High (Permanent)Differentiation. Distinguishing N1 vs N2 isomers.
D. Phosphomolybdic Acid (PMA) DestructiveHigh (~50 ng)Moderate (Redox based)High (Permanent)Final Purity. Detecting non-aromatic impurities.
Detailed Technical Assessment
Method A: UV Fluorescence Quenching (

= 254 nm)[1]
  • Mechanism: The conjugated

    
    -system of the indazole core absorbs 254 nm light, preventing the excitation of the F254 indicator (Zinc Silicate) on the silica plate. The spot appears dark purple against a bright green background.
    
  • Performance:

    • Pros: The 7-iodo and 1-methyl substituents do not disrupt the aromaticity, making this the most sensitive method.

    • Cons: Cannot distinguish between the product and the de-iodinated byproduct (1,6-dimethyl-1H-indazole) as both have identical chromophores.

Method B: Iodine Vapor Adsorption
  • Mechanism: Iodine vapor dissolves into the lipophilic organic zones on the silica. The iodine atom at C7 increases the lipophilicity of the target molecule, enhancing

    
     uptake.
    
  • Performance:

    • Observation: Appears as yellow/brown spots.[2][3]

    • Nuance: The target (7-iodo) stains darker and faster than the de-iodinated impurity due to the polarizability of the C-I bond.

Method C: Dragendorff’s Reagent (Munier Modification)
  • Mechanism: Formation of an ion pair between the heavy metal complex (

    
    ) and a protonated nitrogen.
    
  • Critical Insight: 1H-indazoles are very weak bases. The N1-methyl group removes the NH proton, and the lone pair on N2 is part of the aromatic system. Consequently, 7-iodo-1,6-dimethyl-1H-indazole stains very faintly (slow orange) .

  • Differentiation Utility: If the N2-methyl regioisomer is present, it is significantly more basic (higher pKa) and will stain a bright, immediate orange . This makes Dragendorff’s reagent a powerful tool for checking regio-purity, even if it is poor for the product itself.

Method D: Phosphomolybdic Acid (PMA)[2][1]
  • Mechanism: Acid-catalyzed oxidation/reduction. The Mo(VI) is reduced to Mo(V) (molybdenum blue) by the organic substrate upon heating.

  • Performance:

    • Observation: Dark blue/black spots on a yellow background.

    • Utility: Excellent for detecting non-UV active impurities (e.g., aliphatic coupling partners or polymeric byproducts) that UV misses.

Recommended Experimental Protocols

Protocol 1: The "Double-Check" Workflow (Routine)

For daily reaction monitoring.

  • Elution: Run TLC in Hexane:Ethyl Acetate (typically 4:1 or 3:1 v/v).

  • Step 1 (UV): Visualize under 254 nm. Circle all visible spots with a pencil.[4]

  • Step 2 (Iodine): Place plate in a jar containing silica gel mixed with

    
     crystals.
    
    • Target: Look for the spot that darkens immediately (High lipophilicity due to Iodine).

    • Impurity: Slower staining spots often indicate de-iodinated byproducts.

Protocol 2: The "Regio-Purity" Check (Quality Control)

For confirming N1 vs N2 methylation.

  • Preparation: Prepare Dragendorff’s Reagent :

    • Solution A: 0.85 g Basic Bismuth Nitrate + 10 mL Glacial Acetic Acid + 40 mL Water.

    • Solution B: 8 g Potassium Iodide + 20 mL Water.

    • Spray:[2][4][5] Mix 5 mL Sol A + 5 mL Sol B + 20 mL Acetic Acid + 90 mL Water.

  • Application: Spray the developed plate heavily.

  • Interpretation:

    • Faint/No Color: Consistent with N1-Methyl (Target: 7-iodo-1,6-dimethyl-1H-indazole).

    • Bright Orange: Consistent with N2-Methyl (Impurity: 2,6-dimethyl isomer).

Visualization Workflow Diagram

The following logic gate describes the decision process for selecting the correct visualization method based on the experimental stage.

TLC_Decision_Tree Start Start: TLC Developed UV_Check Check UV (254 nm) Start->UV_Check Decision Is the spot visible? UV_Check->Decision UV_Yes Visible: Aromatic Core Intact Decision->UV_Yes Yes UV_No Not Visible / Weak Decision->UV_No No Regio_Check Suspect N2-Isomer? UV_Yes->Regio_Check Dragendorff Apply Dragendorff's Reagent Regio_Check->Dragendorff Yes (QC Step) Record Rf Record Rf Regio_Check->Record Rf No (Routine) Result_Drag Bright Orange = N2 Isomer Faint/None = N1 Target Dragendorff->Result_Drag PMA_Stain Stain with PMA & Heat UV_No->PMA_Stain Result_PMA Blue Spot = Non-Aromatic Impurity (e.g., Aliphatic Reagents) PMA_Stain->Result_PMA

Caption: Decision matrix for selecting TLC visualization based on impurity profile and synthesis stage.

References

  • Genung, N. E., et al. (2014).[6] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters. [Link]

  • Lide, D. R. (Ed.).[7] (2005).[3][8] "Dissociation Constants of Organic Bases in Aqueous Solution." CRC Handbook of Chemistry and Physics. [Link] (Referencing Indazole pKa values).

Sources

Comparative

Benchmarking Synthetic Routes for 7-Iodo-1,6-dimethyl-1H-indazole Production

Executive Summary & The Regioselectivity Challenge The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regioselectivity Challenge

The 1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics. The introduction of an iodine atom at the C7 position of 1,6-dimethyl-1H-indazole provides a highly versatile synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

However, synthesizing 7-iodo-1,6-dimethyl-1H-indazole presents a formidable regioselectivity challenge. Direct electrophilic halogenation (using I₂ or N-iodosuccinimide) of 1,6-dimethyl-1H-indazole overwhelmingly favors substitution at the C3 position, as it is the most electron-rich and nucleophilic site on the enamine-like pyrazole core[1][2]. Consequently, accessing the C7-iodo derivative requires circumventing direct iodination through de novo cyclization, diazonium chemistry, or directed C-H activation.

Route Comparison & Benchmarking

To objectively evaluate the optimal path to 7-iodo-1,6-dimethyl-1H-indazole, we benchmark three distinct synthetic strategies based on yield, scalability, and safety.

Table 1: Benchmarking of Synthetic Routes for 7-Iodo-1,6-dimethyl-1H-indazole

MetricRoute A: De Novo CyclizationRoute B: Sandmeyer ReactionRoute C: Directed C-H Metalation
Starting Material 2-Fluoro-3-iodo-4-methylbenzaldehyde7-Amino-1,6-dimethyl-1H-indazole1,6-Dimethyl-1H-indazole
Key Reagents MethylhydrazineNaNO₂, KI, H₂SO₄/HClTMPMgCl·LiCl, I₂
Regioselectivity Absolute (pre-installed)Absolute (directed by amine)Poor to Moderate (C3 competition)
Scalability Moderate (Hydrazine hazards)High (Standard pilot-plant tech)Low (Cryogenic, moisture sensitive)
Typical Yield 60 - 75%40 - 60%< 30% (due to C3/C7 mixtures)
Primary Hazard Toxic/Flammable reagentsThermal runaway (Diazonium)Pyrophoric bases

Deep Dive into Synthetic Strategies

Route A: De Novo Cyclization (The Pre-functionalized Approach)

This route constructs the pyrazole ring onto a benzene ring that already bears the iodine atom. By reacting 2-fluoro-3-iodo-4-methylbenzaldehyde with methylhydrazine, the N1-methyl group and the C7-iodine are locked into their relative positions.

  • Mechanistic Causality: The reaction proceeds via the initial condensation of the more nucleophilic nitrogen of methylhydrazine with the aldehyde to form a hydrazone. Subsequent heating in the presence of a base drives an intramolecular nucleophilic aromatic substitution (S_NAr), displacing the fluoride to close the ring[3][4].

  • Verdict: Best for high-purity laboratory-scale synthesis where absolute regiochemical control is paramount, though handling methylhydrazine requires strict engineering controls.

G N1 2-Fluoro-3-iodo-4-methylbenzaldehyde N3 Hydrazone Intermediate N1->N3 N2 Methylhydrazine N2->N3 N4 Intramolecular S_NAr (Base / Heat) N3->N4 N5 7-Iodo-1,6-dimethyl-1H-indazole N4->N5 -HF

Workflow of the De Novo Cyclization Route using Methylhydrazine.

Route B: The Sandmeyer Reaction (The Industrial Standard)

The Sandmeyer reaction is the most robust method for introducing halogens at specific positions on an indazole ring when direct halogenation fails[2]. Starting from 7-amino-1,6-dimethyl-1H-indazole, the amine is converted to a diazonium salt, which is then displaced by iodide.

  • Mechanistic Causality: The addition of sodium nitrite in a strong acid generates the nitrosonium ion (NO⁺), which reacts with the primary amine to form the highly reactive diazonium species. Because iodide is an excellent single-electron donor, the displacement proceeds readily at room temperature without the need for copper catalysis (unlike chlorination or bromination)[5].

  • Verdict: The most scalable and cost-effective route for pilot-plant production, provided the 7-amino precursor is readily available.

G A 7-Amino-1,6-dimethyl- 1H-indazole B Diazotization (NaNO2, Acid, 0°C) A->B C Diazonium Salt [Ar-N2+] B->C D Iodination (KI, RT) C->D N2 Gas E 7-Iodo-1,6-dimethyl- 1H-indazole D->E

Mechanistic pathway of the Sandmeyer reaction for C7-iodination.

Route C: Directed ortho-Metalation (DoM)

While C7-metalation of indazoles has been reported using specialized bases (e.g., Knochel's base, TMPMgCl·LiCl)[6], the N1-methyl group is a weak directing group. The inherent acidity of the C3 proton means that C3-metalation heavily competes with C7-metalation unless the C3 position is transiently protected (e.g., with a TMS group).

  • Verdict: Not recommended for standard production due to poor regioselectivity, low overall yields, and the requirement for cryogenic, strictly anhydrous conditions.

Experimental Protocol: Sandmeyer Synthesis (Self-Validating System)

Given its reliability and scalability, the Sandmeyer route is detailed below. This protocol incorporates self-validating visual and thermodynamic checkpoints to ensure process integrity at every step.

Materials:

  • 7-Amino-1,6-dimethyl-1H-indazole (1.0 eq, 10 mmol)

  • Concentrated HCl (3.0 mL) and 98% H₂SO₄ (1.0 mL)

  • Sodium nitrite (NaNO₂) (1.05 eq, 10.5 mmol) dissolved in 5 mL H₂O

  • Potassium iodide (KI) (2.0 eq, 20 mmol) dissolved in 5 mL H₂O

Step-by-Step Methodology:

  • Amine Salt Formation: Suspend 7-amino-1,6-dimethyl-1H-indazole in a mixture of conc. HCl and H₂SO₄ at room temperature. Stir for 15 minutes.

    • Validation Check: The solid amine will dissolve to form a clear, slightly viscous solution as the hydrochloride/hydrogensulfate salt is generated.

  • Diazotization: Cool the acidic solution to 0–5 °C using an ice-salt bath. Add the aqueous NaNO₂ solution dropwise over 20 minutes, strictly maintaining the internal temperature below 5 °C to prevent diazonium decomposition.

    • Validation Check: The solution will transition to a pale yellow/orange color. Starch-iodide paper must turn blue-black when spotted with the reaction mixture, confirming the presence of excess nitrous acid (NO⁺) and complete diazotization.

  • Iodine Displacement: Stir the diazonium mixture for 30 minutes at 0 °C. Slowly add the aqueous KI solution dropwise.

    • Validation Check (Critical): Upon KI addition, the mixture will immediately turn dark brown (due to the formation of iodine/triiodide complexes), and vigorous bubbling will commence. This gas evolution is the expulsion of N₂ gas, confirming the successful nucleophilic substitution at the C7 position[5].

  • Completion & Workup: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation Check: Cessation of nitrogen bubbling indicates the complete consumption of the diazonium intermediate.

  • Purification: Dilute with ethyl acetate and quench the excess iodine by washing the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Validation Check: The dark brown organic layer will rapidly decolorize to a pale yellow/ivory solution, confirming the neutralization of elemental iodine. Dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (silica gel, Hexane/EtOAc) to yield the target 7-iodo-1,6-dimethyl-1H-indazole.

References

  • [3] Synthesis of 1H-indazoles (Science of Synthesis). Thieme Connect. Available at:

  • [4] Synthesis of Fluorinated Indazoles Through ANRORC-Like Rearrangement of 1,2,4-Oxadiazoles with Hydrazine. ResearchGate. Available at:

  • [6] Metalated Indoles, Indazoles, Benzimidazoles, and Azaindoles and Their Synthetic Applications. Thieme Connect. Available at:

  • [5] Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. PubMed Central (PMC). Available at:

  • [1] 3-Iodo-6-(trifluoromethyl)-1H-indazole Synthesis & Technical Details. Benchchem. Available at:

  • [2] Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole (Technical Support Center). Benchchem. Available at:

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: PPE and Handling Protocols for 7-Iodo-1,6-dimethyl-1H-indazole

Handling halogenated nitrogen heterocycles like 7-iodo-1,6-dimethyl-1H-indazole (CAS: 882672-39-1) requires moving beyond generic laboratory safety protocols. As a Senior Application Scientist, I approach chemical safety...

Author: BenchChem Technical Support Team. Date: March 2026

Handling halogenated nitrogen heterocycles like 7-iodo-1,6-dimethyl-1H-indazole (CAS: 882672-39-1) requires moving beyond generic laboratory safety protocols. As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of mechanistic causality. The presence of the iodine atom at the 7-position of the indazole core significantly alters the molecule's lipophilicity and reactivity profile.

This guide provides a self-validating operational framework for the safe handling, transfer, and disposal of this compound, designed specifically for drug development professionals and synthetic chemists.

The Causality of Protection: Understanding the Hazard

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical threats posed by 7-iodo-1,6-dimethyl-1H-indazole. According to OSHA's laboratory safety guidance, PPE serves as the final protective barrier and must only be implemented after engineering controls and proper work practices are established[1].

  • Dermal Permeation (The Lipophilicity Factor): The addition of an iodine atom and two methyl groups increases the partition coefficient (LogP) of the indazole ring. Highly lipophilic molecules bypass the skin's aqueous barrier more efficiently. Standard latex gloves offer near-zero resistance to lipophilic organic halides. Nitrile is the absolute minimum, but permeation times drop significantly upon exposure to solvents.

  • Photolytic and Thermal Lability: Iodoaromatics are susceptible to carbon-iodine (C-I) bond cleavage under thermal stress or prolonged UV exposure, potentially releasing iodine radicals or elemental iodine gas (

    
    ). Iodine is a severe respiratory and mucosal irritant.
    
  • Aerosolization: As a solid powder, electrostatic repulsion during weighing can cause micro-particulate aerosolization, bypassing standard draft shields and presenting an acute inhalation hazard.

The National Research Council's mandates a thorough hazard assessment prior to handling any chemical, emphasizing that no single glove material protects against all hazards[2].

Quantitative PPE & Engineering Control Matrix

To ensure an appropriate response, PPE and engineering requirements must be scaled based on the mass of 7-iodo-1,6-dimethyl-1H-indazole being handled.

Operational ScaleEngineering ControlHand Protection (Gloves)Eye/Face ProtectionBody Protection
Analytical (< 10 mg) Enclosed analytical balance with static control.Single layer Nitrile (min. 4 mil thickness).ANSI Z87.1 Safety Glasses with side shields.Standard cotton-blend lab coat.
Preparative (10 mg - 5 g) Class II Fume Hood (Face velocity 80-100 fpm).Double-gloving: Nitrile inner (4 mil), Nitrile outer (8 mil).Indirect-vented chemical splash goggles.Flame-resistant (FR) lab coat with knit cuffs.
Process (> 5 g) Glovebox or isolated ventilated enclosure.Butyl rubber over-gloves over Nitrile inner layer.Full face shield over chemical splash goggles.Tyvek® chemical suit or impermeable apron over FR coat.

Self-Validating Operational Protocol

A safety protocol is only effective if the operator can verify its success in real-time. The following step-by-step methodology incorporates self-validation checkpoints to ensure the integrity of your protective systems[3].

Phase 1: Pre-Operation Validation
  • Fume Hood Verification: Do not rely solely on the digital monitor.

    • Self-Validation: Tape a 1-inch piece of tissue paper to the bottom of the sash. If it pulls steadily inward, directional airflow is physically confirmed. Ensure the face velocity is between 80-100 feet per minute (fpm).

  • Glove Integrity Testing:

    • Self-Validation: Before donning, trap air inside the nitrile glove and roll the cuff tightly to inflate the fingers. Hold it near your ear and apply pressure to detect micro-punctures via sound or deflation.

  • Static Mitigation: Wipe the exterior of the compound container and your spatulas with an anti-static zero-charge wipe. Causality: This prevents the lipophilic powder from aerosolizing and clinging to the exterior of your gloves upon opening.

Phase 2: Handling and Transfer
  • Donning: Apply the inner nitrile glove, ensure the lab coat cuff covers the wrist completely, then apply the outer nitrile glove over the cuff. This creates an unbroken, continuous barrier.

  • Weighing: Open the container of 7-iodo-1,6-dimethyl-1H-indazole only inside the validated fume hood. Use a V-shaped anti-static spatula to transfer the powder to a pre-tared, sealable vial.

  • Sealing: Cap the vial tightly before removing it from the fume hood to prevent cross-contamination of the general laboratory atmosphere.

Phase 3: Doffing and Decontamination
  • Chemical Neutralization: If powder is spilled on the outer gloves, do not simply remove them. Causality: Dry powder can become airborne during doffing. Spray the gloved hands with a 10% Sodium Thiosulfate (

    
    ) solution. Thiosulfate chemically reduces any reactive free iodine to harmless, water-soluble iodide (
    
    
    
    ).
  • Aseptic Doffing: Pinch the exterior of the outer glove at the wrist and peel it off inside-out. Slide an ungloved finger under the cuff of the remaining inner glove to peel it off without touching the potentially contaminated exterior.

Emergency Response and Disposal Plan

  • Spill Response: In the event of a spill outside the fume hood, immediately evacuate the immediate area. Don a half-mask respirator with P100/Organic Vapor cartridges. Cover the spill with damp sand or a commercial universal absorbent to prevent dust generation. Treat the absorbed mass with 10% sodium thiosulfate before sweeping it into a hazardous waste container.

  • Disposal: 7-iodo-1,6-dimethyl-1H-indazole and any contaminated PPE must be strictly segregated into Halogenated Organic Waste . For general guidelines on managing chemical waste, procedures must align with local regulations and Chapter 8 of Prudent Practices[4]. Causality: Mixing halogenated waste with non-halogenated flammable solvents can lead to highly exothermic reactions or the formation of toxic dioxins/furans during incineration.

Operational Workflow Visualization

The following diagram illustrates the logical progression of handling this compound, ensuring that every pathway ends in safe decontamination and disposal.

Handling_Workflow A 1. Risk Assessment (7-iodo-1,6-dimethyl-1H-indazole) B 2. Don Validated PPE (Double Nitrile, Goggles, Coat) A->B C 3. Engineering Controls (Fume Hood Face Velocity >80 fpm) B->C D 4. Material Transfer (Anti-static tools, Closed system) C->D E Contamination Detected? D->E F 5a. Chemical Decontamination (10% Sodium Thiosulfate) E->F Yes G 5b. Standard Doffing (Inside-out technique) E->G No H 6. Halogenated Waste Disposal F->H G->H

Caption: Workflow for handling 7-iodo-1,6-dimethyl-1H-indazole, from risk assessment to disposal.

References

  • Title: Alfa Chemistry Catalog: 7-IODO-1,6-DIMETHYL-1H-INDAZOLE (CAS: 882672-39-1) Source: ChemBuyersGuide URL: [Link]

  • Title: Proper Use of Personal Protective Equipment (PPE) Source: Today's Clinical Lab URL: [Link]

  • Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf / NIH URL: [Link]

  • Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]

Sources

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